Technical Guide: Synthesis of Chloromethyl 2-ethylbutanoate (CAS 40930-71-0)
Executive Summary & Strategic Utility Chloromethyl 2-ethylbutanoate (CAS 40930-71-0) is a specialized alkylating agent primarily employed in the synthesis of prodrugs. The chloromethyl ester moiety serves as a "soft" met...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Utility
Chloromethyl 2-ethylbutanoate (CAS 40930-71-0) is a specialized alkylating agent primarily employed in the synthesis of prodrugs. The chloromethyl ester moiety serves as a "soft" metabolic handle; once incorporated into a drug molecule (typically creating an acyloxyalkyl ester), it undergoes rapid hydrolysis by plasma esterases to release the active parent drug and the nontoxic byproduct 2-ethylbutyric acid.
This guide details two distinct, high-fidelity synthesis pathways selected for their operational reliability and scalability:
Zinc-Catalyzed Condensation (Method A): Best for large-scale production where atom economy and cost are drivers.
Phase-Transfer Catalyzed Alkylation (Method B): Best for laboratory-scale or when starting directly from the carboxylic acid is preferred to avoid acid chloride handling.
Retrosynthetic Analysis
To understand the synthesis, we must visualize the disconnection of the C-O bond adjacent to the chloromethyl group.
Figure 1: Retrosynthetic disconnection showing the three primary components: the lipophilic acid core, the C1 linker, and the halogen activator.
Status: Industrial Standard | Scale: Gram to Kilogram | Key Reagent: ZnCl₂ (anhydrous)
This method utilizes the Lewis acid-catalyzed reaction between an acid chloride and paraformaldehyde. It is superior to older methods using HCl gas because it minimizes the formation of the highly carcinogenic byproduct bis(chloromethyl) ether (BCME).
Mechanistic Insight
Zinc chloride acts as a dual-function catalyst:
Depolymerization: It coordinates with paraformaldehyde to facilitate depolymerization into reactive formaldehyde species.
Activation: It activates the carbonyl of the acid chloride, promoting the insertion of formaldehyde.
Solvent: Dichloromethane (DCM) or Toluene (optional, reaction can be neat)
Step-by-Step Workflow:
Apparatus Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and N₂ inlet.
Catalyst Activation: Add anhydrous ZnCl₂ (1-2 mol%) and Paraformaldehyde (1.2 equiv) to the flask.
Critical: Ensure ZnCl₂ is dry; moisture kills the catalytic cycle.
Addition: Add 2-ethylbutyryl chloride dropwise at room temperature.
Note: If the reaction is too exothermic, cool to 0°C initially.
Reaction: Heat the mixture to 60°C (if neat or in toluene) or reflux (if in DCM) for 2–4 hours.
Monitoring: Monitor by 1H NMR.[1] Look for the disappearance of the acid chloride triplet (~2.8 ppm) and appearance of the chloromethyl singlet (~5.7 ppm).
Workup (Self-Validating):
Cool to room temperature.
Dilute with DCM (if run neat).
Wash with saturated NaHCO₃ (to remove unreacted acid/HCl) and brine.
Dry over MgSO₄ and concentrate.
Purification: Vacuum distillation is recommended for high purity (>98%).
Boiling Point: ~70-80°C at reduced pressure (check specific vacuum).
Figure 2: Process flow for Zinc-Catalyzed synthesis.
This method avoids the preparation of the acid chloride, reacting the carboxylic acid directly using a phase-transfer catalyst (PTC). It is milder but utilizes the toxic reagent chloromethyl chlorosulfate.
Mechanistic Insight
The reaction proceeds via an interfacial mechanism. The Tetrabutylammonium (TBA+) cation transports the carboxylate anion from the aqueous phase into the organic phase (DCM), where it performs a nucleophilic attack on the chloromethyl chlorosulfate. The chlorosulfate group acts as an excellent leaving group, decomposing to SO₃ and Cl⁻.
Biphasic Setup: In a round-bottom flask, dissolve 2-ethylbutyric acid, NaHCO₃, and TBAHSO₄ in a 1:1 mixture of DCM and Water.
Reagent Addition: Cool the mixture to 0°C. Add chloromethyl chlorosulfate dropwise.
Safety: Chloromethyl chlorosulfate is a potent alkylator. Use gloves and a fume hood.
Reaction: Vigorously stir the biphasic mixture at Room Temperature for 12–16 hours (Overnight).
Why Vigorous? Essential to maximize interfacial surface area for the PTC.
Separation: Separate the organic layer. Extract the aqueous layer once with DCM.
Workup: Wash combined organics with water and brine. Dry over Na₂SO₄.[1]
Purification: Flash chromatography (Silica gel, Hexanes/EtOAc) or distillation.
Comparative Data Analysis
Feature
Method A (ZnCl₂)
Method B (PTC/Chlorosulfate)
Starting Material
Acid Chloride
Carboxylic Acid
Atom Economy
High
Moderate (Loss of SO₃)
Reaction Time
Fast (2-4 h)
Slow (12-16 h)
Scalability
Excellent (Industrial)
Good (Lab/Pilot)
Safety Profile
Corrosive (Acid Chloride)
Toxic Reagent (Chlorosulfate)
Typical Yield
85 - 95%
75 - 85%
Safety & Handling (Critical)
Hazard Class: Alkylating Agent / Lachrymator.
Hydrolysis Risk: Chloromethyl esters are sensitive to moisture. They hydrolyze to release formaldehyde and HCl. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.
Toxicity: Treat chloromethyl 2-ethylbutanoate as a potential carcinogen due to its alkylating capability.
Destruction: Quench excess alkylating reagents with aqueous ammonium hydroxide or concentrated sodium hydroxide to hydrolyze the active halide before disposal.
References
Berliner, M. A., & Belecki, K. (2005).[2] "Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers." The Journal of Organic Chemistry, 70(23), 9618–9621.
BMS Patent Application. (2002). "A practical synthesis of chloromethyl esters from acid chlorides and trioxane or paraformaldehyde promoted by zirconium tetrachloride."[3] Tetrahedron Letters, 43, described in similar patent literature for prodrug synthesis.
Sigma-Aldrich. (2023). "Chloromethyl 2-ethylbutanoate Product Entry & CAS Data."
Keydel, T., & Link, A. (2024).[4] "Synthetic Approaches, Properties, and Applications of Acylals." MDPI, discussing chloromethyl chlorosulfate usage.
An In-Depth Technical Guide to Chloromethyl 2-ethylbutanoate
Introduction Chloromethyl 2-ethylbutanoate is a versatile bifunctional molecule, categorized as an ester of 2-ethylbutanoic acid and chloromethanol.[1] Its IUPAC name is chloromethyl 2-ethylbutanoate .[2] This compound,...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Chloromethyl 2-ethylbutanoate is a versatile bifunctional molecule, categorized as an ester of 2-ethylbutanoic acid and chloromethanol.[1] Its IUPAC name is chloromethyl 2-ethylbutanoate .[2] This compound, with the molecular formula C₇H₁₃ClO₂ and a molecular weight of approximately 164.63 g/mol , is of significant interest to researchers in organic synthesis and drug development.[1][2][3] The presence of both an ester and a reactive chloromethyl group imparts a dual reactivity that makes it a valuable intermediate. This guide provides a comprehensive overview of its chemical properties, detailed synthesis and purification protocols, mechanistic insights, and essential safety and handling procedures, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties
A clear understanding of the physicochemical properties of Chloromethyl 2-ethylbutanoate is fundamental for its application in a laboratory setting. These properties dictate the choice of solvents, reaction conditions, and purification methods.
The synthesis of Chloromethyl 2-ethylbutanoate can be approached through two primary, reliable methods: Fischer-Speier Esterification and the Acyl Chloride route. The choice between these methods depends on the desired scale, available starting materials, and tolerance for specific reaction conditions.
Method 1: Fischer-Speier Esterification
This classic acid-catalyzed esterification is a direct and atom-economical approach.[1][4] It involves the reaction of 2-ethylbutanoic acid with chloromethanol in the presence of a strong acid catalyst.[1] To drive the equilibrium towards the product, either an excess of one reactant is used, or water, the byproduct, is removed.[4][5][6]
Reaction Scheme:
Caption: Workflow for the synthesis of Chloromethyl 2-ethylbutanoate via the acyl chloride route.
Purification
Purification of the crude Chloromethyl 2-ethylbutanoate is critical to remove unreacted starting materials, byproducts, and any residual catalyst. The two most common methods are fractional distillation and flash column chromatography.
Protocol 1: Purification by Fractional Distillation
This method is suitable for separating liquids with different boiling points and is often effective for purifying esters.
Apparatus Setup: Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask.
Distillation: Place the crude Chloromethyl 2-ethylbutanoate in the distillation flask with a few boiling chips or a magnetic stir bar. Heat the flask gently in a heating mantle.
Fraction Collection: Collect the fractions that distill over at a constant temperature, which corresponds to the boiling point of the pure product. Discard any initial forerun that may contain more volatile impurities.
Analysis: Analyze the purity of the collected fractions by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.
Protocol 2: Purification by Flash Column Chromatography
Flash column chromatography is a powerful technique for separating compounds based on their polarity.
Solvent System Selection: Determine a suitable solvent system using TLC. The ideal system should provide a retention factor (Rf) of approximately 0.3 for the desired product. A[11][13] mixture of hexanes and ethyl acetate is a common starting point.
Column Packing: Pack a glass column with silica gel slurried in the chosen eluent.
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
Elution: Elute the column with the chosen solvent system, applying positive pressure (e.g., with compressed air) to increase the flow rate.
Fraction Collection and Analysis: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.
Isolation: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified Chloromethyl 2-ethylbutanoate.
Mechanistic Insights
A deeper understanding of the reaction mechanisms provides the foundation for troubleshooting and optimizing synthetic procedures.
Fischer-Speier Esterification Mechanism
The Fischer esterification proceeds through a nucleophilic acyl substitution mechanism.
Caption: Key steps in the esterification of an acyl chloride.
Nucleophilic Attack: The lone pair of electrons on the oxygen of the alcohol attacks the highly electrophilic carbonyl carbon of the acyl chloride.
2[15][16]. Tetrahedral Intermediate: This addition results in the formation of a tetrahedral intermediate with a negatively charged oxygen and a positively charged oxygen.
Elimination of Chloride: The lone pair on the negatively charged oxygen reforms the carbonyl double bond, leading to the elimination of the chloride ion as a good leaving group.
Deprotonation: A base (such as pyridine or another molecule of the alcohol) removes the proton from the oxonium ion to give the final ester product.
Applications in Research and Development
Chloromethyl 2-ethylbutanoate serves as a valuable building block in several areas of chemical research.
Organic Synthesis: Its bifunctional nature allows for a variety of subsequent transformations. The ester can be hydrolyzed or transesterified, while the chloromethyl group is susceptible to nucleophilic substitution by a wide range of nucleophiles. T[1]his makes it a useful intermediate for the synthesis of more complex molecules.
Prodrug Development: Chloromethyl esters are a well-known class of prodrug moieties. They can be used to temporarily mask a carboxylic acid group in a drug molecule, increasing its lipophilicity and potentially enhancing its absorption and pharmacokinetic profile. O[4]nce absorbed, the ester is cleaved by esterases in the body to release the active drug.
Safety and Handling
As a responsible scientist, adherence to strict safety protocols is paramount when working with any chemical, including Chloromethyl 2-ethylbutanoate.
Eye Protection: Chemical safety goggles or a face shield should be worn at all times.
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are essential.
Body Protection: A lab coat must be worn. For larger quantities, a chemical-resistant apron is recommended.
Engineering Controls:
Ventilation: All manipulations of Chloromethyl 2-ethylbutanoate should be conducted in a well-ventilated chemical fume hood.
Handling and Storage:
Avoid inhalation, ingestion, and contact with skin and eyes.
Keep the container tightly closed and store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.
Ground and bond containers when transferring material to prevent static discharge.
First Aid Measures:
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.
If on Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower.
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
If Inhaled: Remove person to fresh air and keep comfortable for breathing.
Conclusion
Chloromethyl 2-ethylbutanoate is a valuable and versatile chemical intermediate with significant potential in organic synthesis and medicinal chemistry. A thorough understanding of its properties, coupled with the careful application of the detailed synthetic and purification protocols outlined in this guide, will enable researchers to effectively and safely utilize this compound in their work. The mechanistic insights provided should empower scientists to optimize reaction conditions and troubleshoot potential challenges, fostering innovation and discovery.
References
Fischer Esterification. (n.d.). Organic Chemistry Portal. Retrieved February 11, 2026, from [Link]
Chloromethyl 2-ethylbutyrate. (n.d.). PubChem. Retrieved February 11, 2026, from [Link]
Reaction between acyl chlorides and alcohols - addition / elimination. (n.d.). Chemguide. Retrieved February 11, 2026, from [Link]
Explaining the reaction between acyl chlorides and alcohols - addition / elimination. (n.d.). Chemguide. Retrieved February 11, 2026, from [Link]
CHLOROMETHYL 2-ETHYLBUTANOATE. (n.d.). GSRS. Retrieved February 11, 2026, from [Link]
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Chemistry Steps. Retrieved February 11, 2026, from [Link]
Fischer Esterification. (2023, January 22). Chemistry LibreTexts. Retrieved February 11, 2026, from [Link]
Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.).
Purification: How to Run a Flash Column. (n.d.). University of Rochester, Department of Chemistry. Retrieved February 11, 2026, from [Link]
CHLOROMETHYL 2-ETHYLBUTANOATE. (n.d.). GSRS. Retrieved February 11, 2026, from [Link]
SAFETY DATA SHEET. (2025, October 16). Tokyo Chemical Industry.
Acyl chlorides and alcohols. (2025, March 31). Save My Exams. Retrieved February 11, 2026, from [Link]
Purification: Fractional Distillation. (n.d.). University of Rochester, Department of Chemistry. Retrieved February 11, 2026, from [Link]
SAFETY DATA SHEET. (n.d.). Merck Millipore.
Berliner, M. A., & Belecki, K. (2005). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. The Journal of Organic Chemistry, 70(23), 9618–9621. [Link]
Reactions of Acid Chlorides (ROCl) with Nucleophiles. (n.d.). Chemistry Steps. Retrieved February 11, 2026, from [Link]
Purification by Flash Column Chromatography. (n.d.). MIT OpenCourseWare. Retrieved February 11, 2026, from [Link]
8.9 - Flash Column Chromatography Guide. (n.d.). MIT OpenCourseWare. Retrieved February 11, 2026, from [Link]
Purification by Fractional distillation/crystallisation (Theory). (n.d.). Organic Chemistry Virtual Lab.
Acyl chloride/ MeOH = esterification? (2011, April 13). Sciencemadness.org. Retrieved February 11, 2026, from [Link]
Senzer, B. D., Varongchayakul, C., & Danheiser, R. L. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302. [Link]
Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. (2025, August 6). ResearchGate.
Chad's Prep. (2021, April 13). 20.8 Synthesis and Reactions of Esters | Organic Chemistry [Video]. YouTube. [Link]...
General procedures for the purification of Esters. (n.d.). Chempedia - LookChem. Retrieved February 11, 2026, from [Link]
Patai, S. (Ed.). (1992). The Chemistry of Acid Derivatives, Supplement B, Part 1. John Wiley & Sons.
Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. Retrieved February 11, 2026, from [Link]
03-Fractional Distillation Esters. (n.d.). Scribd. Retrieved February 11, 2026, from [Link]
Hanzawa, Y., Hashimoto, K., Kasashima, Y., Takahashi, Y., Mino, T., Sakamoto, M., & Fujita, T. (2012). Synthesis of carboxylic acids, esters, alcohols and ethers containing a tetrahydropyran ring derived from 6-methyl-5-hepten-2-one. Journal of Oleo Science, 61(11), 631–640. [Link]
Converting Carboxylic Acids to Esters. (n.d.). Chemistry Steps. Retrieved February 11, 2026, from [Link]
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One-carbon chain extension of esters to alpha-chloroketones: a safer route without diazomethane. (n.d.). PubMed.
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The Dual-Edged Sword: A Reactivity Profile of Chloromethyl 2-Ethylbutanoate for Advanced Drug Development
Foreword: Navigating the Landscape of Prodrug Chemistry In the intricate world of drug development, the inherent physicochemical and pharmacokinetic properties of a lead compound can often present formidable barriers to...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: Navigating the Landscape of Prodrug Chemistry
In the intricate world of drug development, the inherent physicochemical and pharmacokinetic properties of a lead compound can often present formidable barriers to its clinical translation. The strategic modification of a drug molecule into a bioreversible derivative, or "prodrug," has emerged as a powerful approach to surmount these challenges. Among the diverse array of prodrug strategies, the use of acyloxymethyl esters stands out for its versatility in masking carboxylic acid moieties, thereby enhancing lipophilicity and facilitating membrane permeation. This technical guide delves into the core reactivity profile of a specific acyloxymethylating agent, Chloromethyl 2-ethylbutanoate , providing researchers, scientists, and drug development professionals with a comprehensive understanding of its synthesis, chemical behavior, and strategic application in the design of next-generation therapeutics.
Unveiling Chloromethyl 2-Ethylbutanoate: Structure and Significance
Chloromethyl 2-ethylbutanoate, with the chemical formula C₇H₁₃ClO₂, belongs to the class of α-chloro esters. Its structure features a reactive chloromethyl group attached to the ester oxygen of 2-ethylbutanoic acid. This unique arrangement bestows upon the molecule a dual reactivity profile, making it an invaluable tool in medicinal chemistry.
The significance of this molecule lies in its function as a prodrug promoiety. The 2-ethylbutanoate portion can influence the steric and electronic properties of the resulting prodrug, potentially modulating its interaction with metabolic enzymes and affecting its release kinetics. Alkyl groups, in general, play a crucial role in drug design by influencing molecular stability, reactivity, and biological interactions.[1] The branched nature of the 2-ethylbutyl group can enhance lipophilicity, which may improve drug absorption and distribution.[1]
Synthesis of Chloromethyl 2-Ethylbutanoate: A Practical Approach
Proposed Synthetic Pathway
A plausible and efficient method for the synthesis of chloromethyl 2-ethylbutanoate is the esterification of 2-ethylbutanoic acid with a suitable source of the chloromethoxy group. One common method involves the reaction of the carboxylic acid with an acyl chloride in the presence of paraformaldehyde and a Lewis acid catalyst, or by reacting the sodium salt of the carboxylic acid with chloromethyl chlorosulfate. A more direct and commonly employed laboratory-scale synthesis involves the reaction of the carboxylic acid with chloromethylating agents like chloromethyl methyl ether (MOM-Cl) in the presence of a non-nucleophilic base.
However, a more direct and often preferred method for acyloxymethyl ester synthesis involves the reaction of the carboxylic acid with an excess of a chloromethylating agent such as chloromethyl methyl ether (MOM-Cl) or, more safely, by generating the chloromethyl ester in situ. A general and effective procedure involves the reaction of the carboxylate salt of 2-ethylbutanoic acid with a chloromethyl halide.
Reaction Scheme:
Caption: Proposed synthesis of Chloromethyl 2-ethylbutanoate.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example based on general esterification procedures and should be optimized for specific laboratory conditions.
Preparation of the Carboxylate Salt: To a solution of 2-ethylbutanoic acid (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a slight excess of a non-nucleophilic base like triethylamine (1.1 eq) or potassium carbonate (1.2 eq). Stir the mixture at room temperature for 30 minutes to ensure complete formation of the carboxylate salt.
Chloromethylation: To the solution of the carboxylate salt, add a chloromethylating agent. A common method involves the use of chloromethyl chlorosulfate or a mixture of paraformaldehyde and thionyl chloride. Alternatively, direct reaction with a commercially available chloromethylating agent can be employed, though caution is advised due to the reactivity and potential hazards of these reagents. The reaction is typically stirred at room temperature or slightly elevated temperatures (40-60 °C) and monitored by thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3]
Work-up and Purification: Upon completion of the reaction, the mixture is typically quenched with water and extracted with a suitable organic solvent like ethyl acetate or dichloromethane. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure chloromethyl 2-ethylbutanoate.
The Core Reactivity: A Tale of Two Centers
The reactivity of chloromethyl 2-ethylbutanoate is dominated by two key electrophilic centers: the carbonyl carbon of the ester group and the carbon atom of the chloromethyl group. This duality dictates its behavior in the presence of nucleophiles and its stability under various conditions.
Nucleophilic Substitution at the Chloromethyl Carbon (Sₙ1 vs. Sₙ2)
The chloromethyl group is a primary alkyl halide, which is typically susceptible to nucleophilic substitution reactions. The operative mechanism, either Sₙ1 (unimolecular nucleophilic substitution) or Sₙ2 (bimolecular nucleophilic substitution), is influenced by the nature of the nucleophile, the solvent, and the stability of the potential carbocation intermediate.
Sₙ2 Pathway: Given that the chloromethyl group is a primary halide, the Sₙ2 mechanism is generally favored.[4] This pathway involves a backside attack by the nucleophile, leading to an inversion of stereochemistry if the carbon were chiral. Strong nucleophiles and polar aprotic solvents (e.g., acetone, DMSO) promote the Sₙ2 reaction.[5] The reaction rate is dependent on the concentration of both the substrate and the nucleophile.
Sₙ1 Pathway: An Sₙ1 mechanism, proceeding through a carbocation intermediate, is less likely but cannot be entirely ruled out, especially with poor nucleophiles in polar protic solvents (e.g., water, ethanol).[5][6] The adjacent ester oxygen could potentially stabilize the carbocation through resonance, making an Sₙ1 pathway more accessible than for a simple primary alkyl halide. The outcome of an Sₙ1 reaction would be a racemic mixture if the carbon were chiral.
Caption: Sₙ1 vs. Sₙ2 pathways for chloromethyl 2-ethylbutanoate.
Hydrolysis: The Gateway to Prodrug Activation
The hydrolysis of the ester bond in chloromethyl 2-ethylbutanoate is the critical step for its function as a prodrug carrier. This cleavage can occur through chemical (acid or base-catalyzed) or enzymatic pathways.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon. A water molecule then attacks the carbonyl carbon, leading to a tetrahedral intermediate, which subsequently collapses to release 2-ethylbutanoic acid and chloromethanol. The mechanism is typically A_AC_2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular). The presence of the electron-withdrawing chlorine atom can retard the initial protonation step.[7]
Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as hydroxide, the ester undergoes saponification. The hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of the chloromethoxide leaving group. This process is generally faster than acid-catalyzed hydrolysis and follows a B_AC_2 mechanism (base-catalyzed, acyl-oxygen cleavage, bimolecular).[8] The rate of alkaline hydrolysis typically follows second-order kinetics.[9]
In a biological context, the hydrolysis of acyloxymethyl esters is primarily mediated by a class of enzymes known as carboxylesterases.[10][11] These enzymes are abundant in the liver, plasma, and intestine and are responsible for the metabolism of a wide range of ester-containing drugs and prodrugs.[10]
Human Carboxylesterases (hCEs): Two major isoforms, hCE1 and hCE2, are of particular importance in human drug metabolism.[10] hCE1 is predominantly found in the liver, while hCE2 is highly expressed in the small intestine.[10] Their substrate specificities differ, which can be exploited for targeted drug delivery. Generally, hCE1 favors substrates with a small alcohol group and a large acyl group, while hCE2 prefers the opposite. Given the structure of chloromethyl 2-ethylbutanoate, it is likely to be a substrate for both enzymes, with the relative contribution depending on the site of absorption and first-pass metabolism.
The enzymatic hydrolysis proceeds via a serine hydrolase mechanism, involving the formation of an acyl-enzyme intermediate.[12] The rate of hydrolysis is a critical parameter in prodrug design, as it determines the rate of active drug release and, consequently, the pharmacokinetic profile of the therapeutic agent. The stability of ester prodrugs in the gastrointestinal tract is a key challenge, as they are prone to hydrolysis by both water and enzymes.[13]
Caption: Chemical and enzymatic hydrolysis of the ester.
Practical Applications in Drug Development
The primary application of chloromethyl 2-ethylbutanoate in drug development is as a linker to create acyloxymethyl ester prodrugs of pharmaceuticals containing a carboxylic acid functional group. This strategy is employed to:
Enhance Lipophilicity and Membrane Permeability: The addition of the relatively nonpolar chloromethyl 2-ethylbutanoate moiety increases the overall lipophilicity of the parent drug, which often leads to improved oral bioavailability.
Mask Polar Groups: The carboxylic acid group is often a site of premature metabolism or can hinder passage across biological membranes. Masking it as an ester circumvents these issues.
Controlled Drug Release: The rate of hydrolysis of the acyloxymethyl ester can be tuned by modifying the steric and electronic properties of the acyl group (in this case, 2-ethylbutanoate). This allows for a degree of control over the rate and location of active drug release.
Experimental Workflows: Assessing Reactivity and Stability
To effectively utilize chloromethyl 2-ethylbutanoate in a drug development program, a thorough evaluation of its reactivity and the stability of the resulting prodrug is essential.
Protocol for Monitoring Hydrolysis by HPLC
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for monitoring the progress of hydrolysis reactions.
Sample Preparation: Prepare a stock solution of the chloromethyl 2-ethylbutanoate-derived prodrug in a suitable organic solvent (e.g., acetonitrile or methanol).
Reaction Initiation: Dilute the stock solution into the desired aqueous buffer (e.g., simulated gastric fluid, simulated intestinal fluid, or phosphate-buffered saline at various pH values) to a final concentration suitable for HPLC analysis. For enzymatic hydrolysis studies, the buffer will also contain the appropriate carboxylesterase preparation (e.g., human liver microsomes or recombinant hCE1/hCE2).
Time-Course Analysis: At predetermined time points, withdraw aliquots of the reaction mixture and quench the reaction by adding an equal volume of a cold organic solvent (e.g., acetonitrile) containing an internal standard.
HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC with UV detection. The mobile phase composition and gradient will need to be optimized to achieve good separation of the prodrug, the parent drug, and any other degradation products.[14]
Data Analysis: Quantify the disappearance of the prodrug peak and the appearance of the parent drug peak over time by integrating the respective peak areas and comparing them to a standard curve. This data can then be used to determine the rate constant and half-life of hydrolysis.
Chloromethyl 2-ethylbutanoate: Mechanism of Action & Application in Prodrug Design
The following technical guide details the mechanism, utility, and experimental application of Chloromethyl 2-ethylbutanoate (CAS: 40930-71-0). Technical Classification: Soft Alkylating Reagent / Promoity Donor Chemical F...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the mechanism, utility, and experimental application of Chloromethyl 2-ethylbutanoate (CAS: 40930-71-0).
Technical Classification: Soft Alkylating Reagent / Promoity Donor
Chemical Formula: C
HClOPrimary Application: Synthesis of acyloxymethyl ester prodrugs to enhance oral bioavailability.[1]
Executive Summary
Chloromethyl 2-ethylbutanoate is a specialized electrophilic reagent used in medicinal chemistry to mask carboxylic acid functionalities on polar drug molecules. By reacting with a drug's carboxylate group, it installs a 2-ethylbutanoyloxymethyl moiety.
This modification serves a singular mechanistic purpose: to convert a polar, poorly absorbed parent drug into a lipophilic, neutral prodrug that can passively diffuse across the intestinal epithelium. Once absorbed, the moiety functions as a "self-immolative" trigger, utilizing ubiquitous esterases to release the active pharmacophore, formaldehyde, and the inert byproduct 2-ethylbutyric acid.
Mechanism of Action (MOA)[2]
The "mechanism" of this compound is twofold: its synthetic mechanism (how it modifies a drug) and its biological mechanism (how the resulting prodrug releases the payload).
Synthetic Mechanism: Nucleophilic Substitution
As a reagent, Chloromethyl 2-ethylbutanoate acts as a soft alkylating agent.[1] The chloromethyl carbon is electrophilic, susceptible to attack by nucleophiles (specifically carboxylates).
Reaction Type: S
2 Nucleophilic Substitution.
Leaving Group: Chloride (Cl
).
Catalysis: Often catalyzed by Iodide (I
) (Finkelstein reaction in situ) to generate the more reactive iodomethyl intermediate.
Biological Mechanism: The "Double Ester" Cascade
Once installed, the 2-ethylbutanoyloxymethyl group functions as a metabolic timer. Unlike simple alkyl esters (e.g., methyl or ethyl esters) which can be sterically hindered or enzymatically stable, this "double ester" (acyloxymethyl) design ensures rapid and predictable cleavage.
The Cascade Pathway:
Absorption: The lipophilic prodrug crosses the cell membrane.
Enzymatic Trigger: Carboxylesterases (CES1/CES2) attack the distal ester linkage (the 2-ethylbutyrate portion). This position is sterically accessible and electronically activated.
Spontaneous Collapse: The hydrolysis event produces a hydroxymethyl ester (hemiacetal) intermediate. This species is chemically unstable at physiological pH.
Release: The hemiacetal collapses instantaneously, releasing formaldehyde (CH
O) and the free carboxylic acid drug.
MOA Visualization
The following diagram illustrates the bioactivation cascade of a drug modified with Chloromethyl 2-ethylbutanoate.
Figure 1: The bioactivation cascade of 2-ethylbutanoyloxymethyl prodrugs. The distal ester cleavage triggers the spontaneous release of the active drug.
Technical Rationale: Why 2-Ethylbutanoate?
In drug development, the choice of the ester tail is critical for tuning the half-life of the prodrug.
Moiety
Steric Bulk
Hydrolysis Rate
Use Case
Acetate
Low
Very Fast
Rapid onset; instability in plasma.
Pivalate
High (t-Butyl)
Slow
Extended release; high stability (e.g., Pivampicillin).[1]
2-Ethylbutanoate
Medium
Tunable
Optimized Balance.
Causality: The ethyl group at the
-position of the 2-ethylbutanoate tail provides enough steric hindrance to prevent premature hydrolysis in the intestinal lumen (chemical stability) while remaining accessible enough for hepatic esterases to cleave it efficiently after absorption (metabolic lability). This makes it superior to pivalate for drugs requiring faster peak plasma concentrations.
Case Study: This moiety is utilized in VNRX-7145 (Etzadroxil), an orally bioavailable prodrug of the
-lactamase inhibitor VNRX-5236.[1][2] The 2-ethylbutanoate tail was selected specifically to optimize oral absorption and systemic conversion rates [1].
Experimental Protocol: Synthesis of a Prodrug
Objective: Derivatization of a carboxylic acid drug (R-COOH) using Chloromethyl 2-ethylbutanoate.
Reagents & Materials
Substrate: Drug containing a free carboxylic acid (1.0 eq).
Caution: Silica is slightly acidic. If the prodrug is acid-sensitive, add 1% Triethylamine to the eluent.
Synthesis Logic Diagram
Figure 2: Synthetic workflow for installing the 2-ethylbutanoyloxymethyl promoiety.
Safety & Stability Profile
Chemical Stability
Reagent Stability: Chloromethyl 2-ethylbutanoate is sensitive to moisture. It hydrolyzes slowly to form formaldehyde, HCl, and 2-ethylbutyric acid. Store at 2–8°C under argon.
Prodrug Stability: The resulting prodrugs are generally stable in solid state but may hydrolyze in aqueous solution at pH > 7.5 or pH < 3.0.
Toxicology Considerations
Formaldehyde Release: The cleavage of the promoiety releases equimolar amounts of formaldehyde. While generally below toxic thresholds for standard dosing, this must be accounted for in chronic toxicity studies.
2-Ethylbutyric Acid: The byproduct is a branched fatty acid. It is structurally related to valproic acid but lacks the specific hepatotoxicity profile associated with the 2-propylpentanoic structure, though standard safety monitoring is required [2].
References
Discovery of VNRX-7145 (VNRX-5236 Etzadroxil): An Orally Bioavailable β-Lactamase Inhibitor.
Source: ACS Publications (Journal of Medicinal Chemistry).
URL:[Link]
Nitroxoline Prodrug and Use Thereof (US20210363165A1).
Source:[1][6] Google Patents.
URL:
Technical Whitepaper: Chloromethyl 2-ethylbutanoate in Prodrug Design
Executive Summary: The "Soft Alkylation" Strategy In the optimization of pharmacokinetics, Chloromethyl 2-ethylbutanoate (CMEB) represents a critical tool for the "soft alkylation" of acidic pharmacophores. Unlike the ub...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Soft Alkylation" Strategy
In the optimization of pharmacokinetics, Chloromethyl 2-ethylbutanoate (CMEB) represents a critical tool for the "soft alkylation" of acidic pharmacophores. Unlike the ubiquitous chloromethyl pivalate (POM-Cl), which installs a sterically bulky tert-butyl group to maximize stability, CMEB introduces the 2-ethylbutyryloxymethyl moiety.
This structural nuance is not trivial. The 2-ethyl group provides a "swallowtail" steric profile—sufficient to resist non-specific chemical hydrolysis in the stomach, yet accessible enough for rapid enzymatic cleavage by plasma esterases. This guide details the mechanistic rationale, synthesis protocols, and safety frameworks for utilizing CMEB to tune prodrug lability.
Chemical Identity & Properties
Property
Specification
IUPAC Name
Chloromethyl 2-ethylbutanoate
CAS Number
40930-71-0
Molecular Formula
Molecular Weight
164.63 g/mol
Boiling Point
~180°C (Predicted)
Density
~1.05 g/mL
Role
Soft Alkylating Agent (Electrophile)
Leaving Group
Chloride (Primary)
Mechanistic Rationale: The Finkelstein Advantage
Direct alkylation with chloromethyl esters is often sluggish due to the moderate leaving group ability of chloride (
) and the relatively low electrophilicity of the methylene carbon adjacent to the oxygen.
To drive this reaction to completion under mild conditions (essential for complex APIs), we utilize an in situ Finkelstein exchange . The addition of Sodium Iodide (NaI) or Tetrabutylammonium Iodide (TBAI) converts the alkyl chloride to a highly reactive alkyl iodide.
Reaction Pathway
The reaction proceeds via an
mechanism. The carboxylate of the drug (Drug-COO⁻) acts as the nucleophile.
Figure 1: Catalytic cycle converting the chloromethyl ester to the reactive iodomethyl species for rapid coupling.
Experimental Protocol: Synthesis of a Model Prodrug
Objective: Synthesis of the 2-ethylbutyryloxymethyl ester of a carboxylic acid API (e.g., Ibuprofen or Penicillin G).
Critical Check: If the drug is sterically hindered, heat to 50-60°C. For sensitive beta-lactams, maintain at 0°C to RT.
Monitoring: Monitor by TLC or LC-MS. The conversion of the alkyl chloride to iodide is fast; the limiting step is the attack of the drug.
Quench: Once starting material is consumed (typically 4-16 hours), dilute with Ethyl Acetate and wash with:
Water (3x) to remove DMF.
Saturated
(1x).
Brine (1x).
Purification: Dry over
, concentrate, and purify via flash column chromatography (Silica gel).
Figure 2: Standardized workflow for acyloxymethyl ester synthesis.
Comparative Performance: Stability Profiling
The choice between Chloromethyl 2-ethylbutanoate and other linkers is driven by the desired hydrolysis half-life (
) in plasma.
Reagent
Resulting Moiety
Steric Bulk
Plasma (Human)
Application
Chloromethyl Acetate
Acetoxymethyl (AM)
Low
< 5 min
Rapid release; high peak concentration.
Chloromethyl 2-ethylbutanoate
2-Ethylbutyryloxymethyl
Medium
15 - 45 min
Balanced profile; sustained release.
Chloromethyl Pivalate
Pivaloyloxymethyl (POM)
High
> 60 min
Enhanced stability; oral bioavailability.
Data Interpretation: The 2-ethylbutyryl group provides a "Goldilocks" zone. It is less resistant to esterases than the POM group (due to the lack of a quaternary carbon adjacent to the carbonyl), but significantly more stable than the acetyl group, preventing premature hydrolysis in the intestinal lumen [1, 2].
Technical Guide: Nucleophilic Substitution of Chloromethyl 2-ethylbutanoate
This guide provides an in-depth technical analysis of the nucleophilic substitution reactions of Chloromethyl 2-ethylbutanoate (CAS 40930-71-0). It is designed for researchers utilizing this reagent to synthesize acyloxy...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the nucleophilic substitution reactions of Chloromethyl 2-ethylbutanoate (CAS 40930-71-0). It is designed for researchers utilizing this reagent to synthesize acyloxymethyl (ACOM) prodrugs, a critical strategy for enhancing the oral bioavailability and lipophilicity of polar pharmaceuticals.
Core Directive & Chemical Identity
Chloromethyl 2-ethylbutanoate is a specialized alkylating agent used to introduce the (2-ethylbutanoyloxy)methyl promoiety onto drug molecules containing carboxylates, phosphates, or phenols.
Role: Soft alkylating agent for prodrug synthesis.
Unlike simple straight-chain esters (e.g., acetates) or bulky quaternary esters (e.g., pivalates/POM), the 2-ethylbutanoate moiety offers a unique "Goldilocks" physicochemical profile. The
-branching (diethyl substitution) provides sufficient steric bulk to resist premature chemical hydrolysis (shelf stability) while remaining accessible enough for rapid enzymatic cleavage by plasma esterases in vivo.
Mechanistic Insight: The Iodide Effect
The primary reaction pathway is a Nucleophilic Substitution (SN2) at the chloromethyl carbon. However, the chloride leaving group on chloromethyl esters is often sluggish due to the "anomeric effect" of the adjacent oxygen, which stabilizes the C-Cl bond, and the steric bulk of the 2-ethyl group.
To overcome this, a Finkelstein modification is strictly recommended. This involves the in situ generation of the corresponding iodomethyl ester, which is significantly more reactive (approx.
– times faster) toward nucleophiles.
Reaction Pathway Analysis[8]
Activation: The chloride is displaced by iodide (from NaI or TBAI) to form the reactive iodomethyl intermediate.
Substitution: The drug nucleophile (carboxylate/phenoxide) attacks the iodomethyl species.
Regeneration: The iodide is released, re-entering the catalytic cycle.
Figure 1: Catalytic cycle showing the in situ activation of the chloromethyl ester by iodide, facilitating the attack by the drug nucleophile.
Experimental Protocol: Synthesis of ACOM Prodrugs
This protocol describes the alkylation of a generic carboxylic acid drug (
). The conditions are optimized to minimize hydrolysis of the sensitive chloromethyl reagent while maximizing yield.
Solvent: Anhydrous DMF or NMP (polar aprotic is essential)
Step-by-Step Methodology
Preparation of Nucleophile:
In a flame-dried round-bottom flask under Argon/Nitrogen, dissolve the Drug-COOH (1.0 equiv) in anhydrous DMF (concentration ~0.2 M).
Add
(1.5 equiv). Stir at room temperature for 30 minutes to ensure deprotonation and formation of the carboxylate salt.
Note: Cesium is preferred over Potassium due to the "Cesium Effect," which enhances solubility and nucleophilicity in organic solvents.
Activation & Addition:
Add NaI (0.2 equiv) to the mixture.
Add Chloromethyl 2-ethylbutanoate (1.2 equiv) dropwise via syringe.
Critical: If the drug is sterically hindered, pre-mix the chloromethyl ester and NaI in a separate vial with minimal DMF for 15 minutes to pre-form the iodide species before adding to the reaction.
Reaction:
Heat the mixture to 50–60°C .
Monitor via TLC or LC-MS. The reaction typically requires 4–12 hours.
Endpoint: Disappearance of the drug carboxylate and appearance of the less polar ester product.
Caution: Silica is slightly acidic. If the prodrug is acid-sensitive, add 1% Triethylamine (TEA) to the eluent.
Quantitative Data Summary
Parameter
Recommended Range
Impact on Outcome
Stoichiometry
1.2 – 1.5 equiv
Excess reagent compensates for competitive hydrolysis by trace water.
Temperature
40°C – 60°C
<40°C: Reaction too slow. >70°C: Decomposition of reagent.
Catalyst Load
10 – 50 mol%
Higher loading (50%) accelerates sluggish reactions but complicates workup.
Solvent Water
< 50 ppm
Critical. Water competes for the alkylating agent, forming the hemiacetal byproduct.
Workflow Visualization
Figure 2: Operational workflow for the synthesis of ACOM prodrugs using Chloromethyl 2-ethylbutanoate.
Safety & Handling (E-E-A-T)
Chloromethyl 2-ethylbutanoate is a potent alkylating agent. By definition, agents that alkylate DNA are potential carcinogens.
Engineering Controls: All weighing and transfer must occur inside a certified chemical fume hood.
Deactivation: Quench excess reagent and glassware with a solution of 10% Ammonium Hydroxide or Ethanolic KOH . This hydrolyzes the ester and displaces the chloride/iodide, rendering the molecule inactive.
Reaction Safety: Do not mix with strong oxidizers. The reaction with NaI is not exothermic, but thermal runaway is possible if the solvent (DMF) is overheated (>150°C).
References
Synthesis of Acyloxymethyl Esters
Title: "General procedure for the synthesis of acyloxymethylcarbon
Title: "Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers." (Context on haloalkyl ether reactivity).
Source: Journal of Organic Chemistry / Organic Chemistry Portal.
The Strategic Application of Chloromethyl 2-Ethylbutanoate in the Synthesis of Pharmaceutical Intermediates: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of Chloromethyl 2-ethylbutanoate, a pivotal intermediate i...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Chloromethyl 2-ethylbutanoate, a pivotal intermediate in modern pharmaceutical synthesis. Delving beyond a simple recitation of facts, this document elucidates the strategic rationale behind its application, particularly in the realm of prodrug design. We will explore its synthesis, reactivity, and the critical role it plays in modifying active pharmaceutical ingredients (APIs) to enhance their therapeutic efficacy. The information presented herein is grounded in established chemical principles and supported by practical insights to empower researchers in their drug development endeavors.
Introduction: The Emerging Significance of Acyloxymethyl Prodrugs
The journey of a drug molecule from a promising lead compound to an effective therapeutic agent is fraught with challenges, many of which are rooted in suboptimal physicochemical and pharmacokinetic properties. A significant strategy to overcome these hurdles is the implementation of a prodrug approach, wherein a transient chemical modification is made to the parent drug. This modification renders the drug inactive until it reaches the desired physiological environment, where it is cleaved to release the active moiety.
Among the various prodrug strategies, the formation of acyloxymethyl esters from carboxylic acid-containing drugs has proven to be particularly effective. These esters can enhance lipophilicity, thereby improving membrane permeability and oral bioavailability. Chloromethyl 2-ethylbutanoate has emerged as a key reagent in this field, offering a versatile and efficient means to introduce the (2-ethylbutanoyloxy)methyl promoiety.
Physicochemical Properties of Chloromethyl 2-ethylbutanoate
A thorough understanding of the physical and chemical characteristics of a reagent is fundamental to its effective and safe use in synthesis. The key properties of Chloromethyl 2-ethylbutanoate are summarized in the table below.
Not explicitly stated, but likely a liquid based on related compounds.
Boiling Point
Not explicitly stated.
Solubility
Not explicitly stated, but expected to be soluble in common organic solvents.
The Core Application: Synthesis of Acyloxymethyl Ester Prodrugs
The primary utility of Chloromethyl 2-ethylbutanoate in pharmaceutical chemistry lies in its ability to react with carboxylic acid groups on drug molecules to form acyloxymethyl esters. This transformation is a cornerstone of prodrug design, particularly for improving the oral absorption of drugs.
The Underlying Chemistry: Nucleophilic Acyl Substitution
The reaction proceeds via a classic SN2 mechanism. The carboxylate anion, formed by deprotonating the carboxylic acid of the API with a non-nucleophilic base, acts as a nucleophile. It attacks the electrophilic methylene carbon of Chloromethyl 2-ethylbutanoate, displacing the chloride leaving group.
Caption: SN2 mechanism for the formation of an acyloxymethyl ester prodrug.
This reaction effectively masks the polar carboxylic acid group, increasing the lipophilicity of the drug molecule. This enhanced lipophilicity facilitates passive diffusion across the lipid-rich membranes of the gastrointestinal tract, leading to improved oral bioavailability. Once absorbed into the bloodstream, the ester linkage is susceptible to hydrolysis by ubiquitous esterase enzymes, releasing the active parent drug.
A Case Study Analogue: Cefditoren Pivoxil
While direct examples of APIs using the 2-ethylbutanoate promoiety are not as prevalent in publicly available literature as the structurally similar pivaloyloxymethyl (pivoxil) group, the synthesis of the cephalosporin antibiotic Cefditoren Pivoxil serves as an excellent and highly relevant analogue. In the synthesis of Cefditoren Pivoxil, iodomethyl pivalate, a close relative of Chloromethyl 2-ethylbutanoate, is used to esterify the carboxylic acid of the cefditoren nucleus.[3][4][5] This transformation is crucial for its oral activity.
The synthesis typically involves reacting the sodium salt of cefditoren with iodomethyl pivalate in a biphasic solvent system, often with a phase transfer catalyst like tetrabutylammonium bromide to facilitate the reaction between the aqueous and organic phases.[3]
Experimental Protocols: A Practical Guide
The following section provides a generalized, yet detailed, experimental protocol for the synthesis of an acyloxymethyl ester prodrug using Chloromethyl 2-ethylbutanoate and a model carboxylic acid-containing API. This protocol is designed to be a self-validating system, with considerations for monitoring, purification, and characterization.
Synthesis of a Model Acyloxymethyl Ester Prodrug
Objective: To synthesize the (2-ethylbutanoyloxy)methyl ester of a model carboxylic acid-containing API.
Materials:
Carboxylic acid-containing API (e.g., Ibuprofen)
Chloromethyl 2-ethylbutanoate
Potassium carbonate (K₂CO₃), anhydrous
N,N-Dimethylformamide (DMF), anhydrous
Ethyl acetate
Brine (saturated aqueous NaCl solution)
Anhydrous sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Hexane
TLC plates (silica gel 60 F₂₅₄)
Procedure:
Reaction Setup: To a solution of the carboxylic acid-containing API (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equivalents). Stir the suspension at room temperature for 30 minutes.
Addition of Reagent: Add Chloromethyl 2-ethylbutanoate (1.2 equivalents) to the reaction mixture.
Reaction Monitoring: Heat the reaction mixture to 60-70 °C and monitor the progress by thin-layer chromatography (TLC). A typical mobile phase for TLC would be a mixture of hexane and ethyl acetate. The disappearance of the starting API and the appearance of a new, less polar spot (the product) indicates reaction progression.
Workup: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
Washing: Combine the organic extracts and wash with water, followed by brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.[6]
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Expected Outcome: The desired acyloxymethyl ester should be obtained as a pure compound. Expected yields can vary depending on the specific API but are generally moderate to high.
Caption: A generalized workflow for the synthesis and purification of an acyloxymethyl ester prodrug.
Safety and Handling
Chloromethyl 2-ethylbutanoate is classified as a hazardous substance. It is harmful if swallowed or in contact with skin, causes skin and serious eye irritation, and may cause respiratory irritation.[1]
Precautionary Measures:
Always handle in a well-ventilated fume hood.
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Avoid inhalation of vapors and contact with skin and eyes.
In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.
Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Conclusion and Future Perspectives
Chloromethyl 2-ethylbutanoate is a valuable and versatile intermediate in pharmaceutical synthesis, particularly for the development of acyloxymethyl ester prodrugs. Its ability to effectively mask carboxylic acid functionalities allows for the modulation of physicochemical properties, leading to improved pharmacokinetic profiles of various APIs. The synthetic methodologies employing this reagent are generally robust and scalable, making it an attractive tool for drug development programs.
As the demand for orally bioavailable drugs continues to grow, the strategic application of reagents like Chloromethyl 2-ethylbutanoate will undoubtedly play an increasingly important role in the design and synthesis of the next generation of therapeutics. Further research into novel applications and the development of more efficient and greener synthetic routes will continue to enhance its utility in the pharmaceutical industry.
References
CN109180704B - Synthesis method of cefditoren pivoxil - Google P
Rapid Construction of a Chloromethyl-Substituted Duocarmycin-like Prodrug - PMC - NIH. (URL: [Link])
Acyloxymethyl as a drug protecting group: Part 4. The hydrolysis of tertiary amidomethyl ester prodrugs of carboxylic acid agents - PubMed. (URL: [Link])
Technical Guide: Stability & Storage of Chloromethyl 2-ethylbutanoate
This technical guide details the stability profile, storage protocols, and handling requirements for Chloromethyl 2-ethylbutanoate (CAS 40930-71-0). It is designed for researchers utilizing this compound as a soft alkyla...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the stability profile, storage protocols, and handling requirements for Chloromethyl 2-ethylbutanoate (CAS 40930-71-0). It is designed for researchers utilizing this compound as a soft alkylating agent or prodrug intermediate.
Chloromethyl 2-ethylbutanoate is a reactive chloromethyl ester used primarily to synthesize acyloxymethyl prodrugs . By derivatizing carboxylic acid drugs (e.g., antibiotics, phosphonates) with this moiety, researchers improve lipophilicity and oral bioavailability. Upon absorption, the ester is cleaved by non-specific esterases, releasing the active drug, formaldehyde, and the 2-ethylbutyric acid byproduct.
Critical Stability Characteristic:
The compound possesses a "self-accelerating" degradation profile. It is susceptible to hydrolysis which releases Hydrochloric Acid (HCl). This generated acid acts as a catalyst for further hydrolysis, leading to rapid batch failure if moisture is not strictly excluded.
Physicochemical Profile
Property
Value
Implication
Boiling Point
~172°C (Predicted)
High boiler; difficult to remove by rotary evaporation.
To store this compound effectively, one must understand its failure mode. Unlike simple esters, chloromethyl esters degrade via a multi-step pathway that generates toxic and corrosive byproducts.
The Autocatalytic Hydrolysis Loop
The presence of trace moisture initiates hydrolysis at the ester linkage.
Primary Hydrolysis: Water attacks the carbonyl carbon, cleaving the ester.
Transient Intermediate: The leaving group is chloromethanol (HO-CH
-Cl), a highly unstable hemiacetal.
Decomposition: Chloromethanol spontaneously collapses into Formaldehyde (HCHO) and Hydrochloric Acid (HCl).
Feedback Loop: The released HCl protonates the carbonyl oxygen of remaining ester molecules, lowering the activation energy for further hydrolysis (Autocatalysis).
Visualization: Degradation Pathway
The following diagram illustrates the autocatalytic destruction of the compound.
Figure 1: Autocatalytic hydrolysis mechanism. Note the red feedback loop where generated HCl accelerates further degradation.
Part 3: Storage & Handling Protocols[11][13]
Storage Specifications
Adherence to these parameters is mandatory to maintain purity >95% over 6+ months.
Parameter
Specification
Rationale
Temperature
2°C to 8°C
Slows kinetic rate of hydrolysis and disproportionation.
Atmosphere
Argon or Nitrogen
Displaces humid air. Argon is preferred (heavier than air).
Prevents leaching of plasticizers; ensures gas-tight seal.
Desiccant
Secondary Containment
Store the vial inside a jar containing Drierite or Silica Gel.
Handling Workflow (Self-Validating)
Because the compound is an alkylating agent and potential carcinogen, safety is paramount.
PPE: Double nitrile gloves, lab coat, safety glasses. Work strictly in a fume hood.
Equilibration: Allow the refrigerated container to reach room temperature before opening.
Why? Opening a cold bottle condenses atmospheric moisture inside, initiating the hydrolysis loop described above.
Aliquot Strategy: If used frequently, package into single-use aliquots to avoid repeated freeze-thaw-open cycles.
Quenching Spills: Do not just wipe. Treat spills with a solution of 10% aqueous ammonium hydroxide or glycine .
Mechanism:[3][11][12] The amine acts as a nucleophile, displacing the chloride and forming a stable, non-toxic amino-ester derivative.
Part 4: Quality Control & Analytical Validation
Do not assume the label purity is accurate after storage. Use this decision tree to validate integrity before use in critical synthesis.
Quick Purity Check (H-NMR)
Run a proton NMR in CDCl
.
Target Signal: Look for the -OCH
Cl singlet around 5.7 - 5.8 ppm .
Impurity Signal 1: Formaldehyde (if degraded) appears as a singlet ~9.8 ppm (or oligomers/paraformaldehyde broad peaks).
Impurity Signal 2: 2-ethylbutyric acid protons will shift slightly compared to the ester.
Acid Test: Dissolve a small drop in wet pH paper. Red indication suggests significant hydrolysis (HCl presence).
Storage Decision Tree[10][11]
Figure 2: Quality control decision tree for evaluating stored stock.
Part 5: References
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 13138744, Chloromethyl 2-ethylbutanoate. Retrieved January 30, 2026 from [Link].
Karaman, R. (2013). Prodrugs Design: Electrochemical and Computational Approaches. (Discusses the hydrolysis kinetics of chloromethyl esters in prodrug systems).
IUPAC. Mechanism of Ester Hydrolysis (Acid Catalyzed). Compendium of Chemical Terminology. (General reference for A-Ac2 mechanism).
Application Note: Synthesis and Characterization of Chloromethyl 2-Ethylbutanoate
Abstract & Scientific Rationale This application note details the optimized synthesis protocol for Chloromethyl 2-ethylbutanoate (CAS: 40930-71-0), a critical reagent in the design of "soft drug" prodrugs. While simple c...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Scientific Rationale
This application note details the optimized synthesis protocol for Chloromethyl 2-ethylbutanoate (CAS: 40930-71-0), a critical reagent in the design of "soft drug" prodrugs.
While simple chloromethyl esters (like chloromethyl acetate) are common, they often suffer from rapid chemical hydrolysis and insufficient plasma stability. The 2-ethylbutanoate moiety introduces specific steric hindrance at the
-carbon. This steric bulk modulates the susceptibility of the ester linkage to enzymatic cleavage (e.g., by plasma esterases), thereby tuning the pharmacokinetic profile of the final prodrug.
This protocol utilizes a Zinc Chloride (
) catalyzed insertion of formaldehyde into 2-ethylbutyryl chloride. This route is selected for its high atom economy, absence of aqueous byproducts, and scalability compared to the chloromethyl chlorosulfate method.
Safety & Hazard Identification (Critical)
Warning: Chloromethyl esters are potent alkylating agents.
Carcinogenicity: Structurally related to bis(chloromethyl) ether (a known human carcinogen).[1] Treat Chloromethyl 2-ethylbutanoate as a potential mutagen/carcinogen.
Lachrymator: The precursor, 2-ethylbutyryl chloride, and the product are severe eye and respiratory irritants.
Hydrolysis: On contact with moisture, the compound releases formaldehyde gas and hydrochloric acid.
Mandatory Controls:
Perform all operations in a certified chemical fume hood.
Use double-gloving (Nitrile/Laminate) and a full-face shield during distillation.
Quench all glassware and waste in a dilute ammonium hydroxide solution to neutralize active alkylating residues before cleaning.
Retrosynthetic Analysis & Mechanism
The synthesis relies on the Lewis-acid catalyzed depolymerization of paraformaldehyde and subsequent insertion into the acyl-chloride bond.
Reaction Scheme
Mechanism:
Activation:
coordinates with paraformaldehyde, facilitating depolymerization into reactive formaldehyde species.
Coordination: The carbonyl oxygen of the acid chloride coordinates to the Zinc species.
Insertion: The chloride ion acts as a nucleophile, attacking the activated formaldehyde, while the acyl group migrates to the oxygen, forming the chloromethyl ester.
3-Neck Round Bottom Flask (RBF) with thermometer adapter.
Reflux condenser (cooled to 0°C to retain formaldehyde).
Magnetic stirrer and oil bath.
Vacuum distillation setup (Short-path).
Step-by-Step Synthesis Procedure
Step 1: Catalyst Preparation
Fused
is extremely hygroscopic. Weigh 0.02 equivalents quickly and transfer to the oven-dried 3-neck RBF. Flame-dry the flask under vacuum again if the catalyst appears wet.
Step 2: Reaction Assembly
Under a positive pressure of Nitrogen (
), add 2-Ethylbutyryl Chloride (1.0 eq) to the flask containing .
Add Paraformaldehyde (1.2 eq) in a single portion.
Note: No solvent is used for the reaction (neat conditions) to maximize rate and minimize hydrolysis risks.
Step 3: Reaction Execution
Heat the mixture to 65°C . The suspension will begin to clear as paraformaldehyde depolymerizes.
Increase temperature slowly to 85-90°C .
Stir for 3–5 hours .
Monitoring: Aliquot 10
L, dilute in . Monitor by .
Endpoint: Disappearance of the acid chloride carbonyl signal and appearance of the
singlet at 5.7 ppm.
Step 4: Workup (Non-Aqueous)
Crucial: Do not wash with water. The product hydrolyzes rapidly.
Cool the reaction mixture to room temperature.
Dilute with a small volume of anhydrous Dichloromethane (DCM) if the mixture is too viscous (optional).
Filter through a plug of Celite or glass wool to remove solid Zinc salts and unreacted paraformaldehyde.
Concentrate the filtrate under reduced pressure (Rotovap) to remove DCM and trace formaldehyde.
Step 5: Purification
Perform fractional distillation under high vacuum (0.5 – 2 mmHg).
Result: The carboxylate displaces the chloride, forming the acyloxyalkyl ester prodrug.
References
PubChem. (2025).[3][4] Chloromethyl 2-ethylbutyrate | C7H13ClO2.[3][4][5] National Library of Medicine. Retrieved from [Link]
Gomes, P., et al. (2003).[6] Improved Synthesis of Amino Acid and Dipeptide Chloromethyl Esters. Synthetic Communications. Retrieved from [Link]
Berliner, M. A., & Belecki, K. (2005).[7] Simple, rapid procedure for the synthesis of chloromethyl methyl ether and other chloro alkyl ethers. Journal of Organic Chemistry. Retrieved from [Link]
Application Note: Chloromethyl 2-ethylbutanoate as a Bioreversible Protecting Group
Executive Summary Chloromethyl 2-ethylbutanoate (CAS 40930-71-0) serves as a specialized alkylating agent used to generate acyloxymethyl ether derivatives of alcohols and phenols. While technically a "protecting group,"...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Chloromethyl 2-ethylbutanoate (CAS 40930-71-0) serves as a specialized alkylating agent used to generate acyloxymethyl ether derivatives of alcohols and phenols. While technically a "protecting group," its primary utility lies in prodrug design .
Unlike standard ether protecting groups (e.g., Benzyl, TBDMS) which require harsh chemical deprotection, the 2-ethylbutanoate moiety is bioreversible . It masks the polarity of the hydroxyl group, enhancing lipophilicity and membrane permeability, yet is designed to be cleaved largely by carboxylesterases in vivo.
The specific structural advantage of the 2-ethylbutyryl tail is its steric bulk. The branched
-carbon (diethyl substitution) hinders enzymatic attack, providing a slower hydrolysis rate and longer plasma half-life compared to unbranched analogs like acetates or butyrates. This allows for "tunable" release kinetics.
Chemistry & Mechanism[1]
The Moiety
The reagent, Chloromethyl 2-ethylbutanoate, acts as an electrophile. It installs the following motif:
Mechanism of Action
Protection (Synthesis): The alcohol nucleophile attacks the methylene carbon of the reagent (often facilitated by iodide catalysis) to form the acyloxymethyl ether.
Deprotection (Activation):
Step 1 (Enzymatic): Esterases attack the carbonyl carbon, cleaving the ester bond.
Step 2 (Spontaneous): The resulting hemiacetal intermediate is unstable and spontaneously collapses, releasing formaldehyde and the free drug (alcohol).
Figure 1: In vivo activation pathway of the 2-ethylbutanoate prodrug moiety.
Experimental Protocols
Protocol A: Synthesis of Chloromethyl 2-ethylbutanoate
Note: While commercially available, in-house synthesis ensures freshness, as chloromethyl esters are moisture-sensitive.
Reagents:
2-Ethylbutyric acid (1.0 equiv)
Chloromethyl chlorosulfate (1.2 equiv)
Sodium bicarbonate (4.0 equiv)
Tetrabutylammonium bisulfate (TBAB) (0.1 equiv)
Dichloromethane (DCM) / Water (1:1 biphasic system)
Procedure:
Preparation: In a round-bottom flask, dissolve 2-ethylbutyric acid (e.g., 10 mmol) in DCM (20 mL).
Phase Transfer Setup: Add water (20 mL), NaHCO₃ (40 mmol), and TBAB (1 mmol). Stir vigorously at 0°C.
Addition: Dropwise add chloromethyl chlorosulfate (12 mmol) dissolved in minimal DCM over 15 minutes.
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir vigorously for 3–12 hours. Monitor by TLC (stain with KMnO₄; acid disappears, less polar ester appears).
Workup: Separate the organic layer.[1][2] Wash with saturated aqueous Na₂CO₃ (to remove unreacted acid) and brine.
Purification: Dry over MgSO₄, filter, and concentrate. Purify via vacuum distillation or flash chromatography (Silica, Hexanes/EtOAc 95:5).
Storage: Store under Argon at 4°C.
Protocol B: Protection of Alcohols (Coupling)
This protocol uses Finkelstein conditions to generate the more reactive Iodomethyl species in situ.
Activation: To a flame-dried flask under N₂, add the Target Alcohol, K₂CO₃, and NaI in dry solvent.
Reagent Addition: Add Chloromethyl 2-ethylbutanoate via syringe.
Incubation: Heat the mixture to 50–60°C. Stir for 4–16 hours.
Mechanism:[3][4][5][6] NaI converts the chloro-ester to the iodo-ester, which is ~100x more reactive toward the alcohol oxygen.
Monitoring: Monitor by LC-MS. The product will show a mass shift of +128 Da (C₇H₁₂O₂).
Workup: Dilute with EtOAc, wash with water (x3) to remove DMF/salts, then brine.
Purification: Flash column chromatography. The product is typically less polar than the starting alcohol.
Protocol C: In Vitro Deprotection (Hydrolysis Assay)
To verify bioreversibility.
Reagents:
Phosphate Buffer (PBS, pH 7.4)
Pig Liver Esterase (PLE) (Lyophilized powder)
Acetonitrile (ACN)
Procedure:
Dissolve the protected compound in ACN (stock solution).
Dilute into PBS (pH 7.4) at 37°C (final 10% ACN).
Add PLE (10 units/mL).
Monitor disappearance of prodrug and appearance of parent drug via HPLC at t=0, 15, 30, 60, 120 min.
Critical Data & Stability Profile
The 2-ethyl substituent significantly alters the stability profile compared to linear esters.
Parameter
Chloromethyl Acetate
Chloromethyl 2-Ethylbutanoate
Implication
Steric Bulk
Low
High
Reduced susceptibility to random chemical hydrolysis.
Plasma Half-life (t1/2)
< 5 mins
20–60 mins (Variable)
Allows for sustained release or better circulation stability.
Chemical Stability (pH 7.4)
Moderate
High
Stable in buffer; requires enzyme for rapid cleavage.
Lipophilicity (LogP)
+0.5
+2.5
Significantly increases membrane permeability.
Synthesis Workflow Diagram
Figure 2: Synthetic workflow for generating the reagent and the final prodrug.
Troubleshooting & Optimization
Low Yield in Coupling:
Cause: The chloromethyl ester is moderately stable but can degrade if the reaction is too hot or wet.
Solution: Switch to Silver Carbonate (Ag₂CO₃) conditions. Silver acts as a halogen scavenger, driving the reaction at lower temperatures (RT to 40°C) in DCM or Toluene.
Product Instability:
Cause: Acidic silica gel can hydrolyze the acetal linkage during purification.
Solution: Pretreat silica gel with 1% Triethylamine (TEA) in hexanes before loading the column to neutralize acidity.
References
Prodrug Moieties & Synthesis
Synthesis of chloromethyl esters: Hussey, S. et al. "Efficient Synthesis of Chloromethyl Esters.
Patent Reference: "Substituted methylformyl reagents and method of using same." Patent WO2012137225A1. Link
General Acyloxymethylation Protocols
Berliner, M. A., & Belecki, K. "Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers."[7] Journal of Organic Chemistry, 70(23), 9618–9621. Link
Stability & Steric Effects
Rautio, J., et al. "Prodrugs: design and clinical applications." Nature Reviews Drug Discovery, 7, 255–270 (2008). Link
Application Notes and Protocols for the Reaction of Chloromethyl 2-Ethylbutanoate with Amines
For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist These application notes provide a comprehensive technical guide to the reaction of chloromethyl 2-ethylbutanoate...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive technical guide to the reaction of chloromethyl 2-ethylbutanoate with primary and secondary amines. This reaction is a cornerstone of synthetic chemistry, enabling the formation of novel ester-containing amine derivatives that are valuable intermediates in pharmaceutical and materials science research. This document offers detailed protocols, mechanistic insights, and practical guidance to ensure successful and reproducible outcomes.
Introduction: The Significance of Aminomethyl Esters
The N-alkylation of amines with chloromethyl 2-ethylbutanoate is a powerful method for introducing an aminomethyl ester moiety onto a molecule. This functional group can serve as a bio-labile prodrug, enhancing the pharmacokinetic properties of a parent drug molecule, or act as a versatile building block for further chemical transformations. The reaction proceeds via a nucleophilic substitution mechanism, where the amine's lone pair of electrons attacks the electrophilic carbon of the chloromethyl group.
Reaction Mechanism and Key Considerations
The primary reaction pathway is a bimolecular nucleophilic substitution (SN2) reaction. The nitrogen atom of the amine acts as the nucleophile, attacking the carbon atom of the chloromethyl group and displacing the chloride leaving group.
A critical aspect of this reaction is the management of the hydrochloric acid (HCl) byproduct. The generated HCl will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Therefore, the inclusion of a base is essential to neutralize the acid as it is formed.
Potential Side Reactions:
Over-alkylation: Primary amines, after the initial alkylation, can react further with another molecule of chloromethyl 2-ethylbutanoate to form a tertiary amine. Secondary amines can also be further alkylated to form a quaternary ammonium salt. This is a common challenge in amine alkylation reactions.
Aminolysis: While less favorable, there is a possibility of the amine attacking the ester carbonyl group, leading to the formation of an amide and chloromethanol. However, the high reactivity of the primary alkyl chloride makes N-alkylation the predominant pathway.
To favor mono-alkylation and minimize over-alkylation, it is often advantageous to use an excess of the amine relative to the chloromethyl 2-ethylbutanoate.
Experimental Workflow
The general workflow for the reaction of chloromethyl 2-ethylbutanoate with amines is depicted below. This involves the careful mixing of reactants, monitoring the reaction progress, and subsequent workup and purification of the desired aminomethyl ester product.
Application
Application of Chloromethyl 2-ethylbutanoate in Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract In the intricate field of peptide synthesis, the strategic use of protecting groups is paramount to ach...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
In the intricate field of peptide synthesis, the strategic use of protecting groups is paramount to achieving high yields and purity of the target peptide. This technical guide introduces the application of Chloromethyl 2-ethylbutanoate for the introduction of the 2-ethylbutanoyloxymethyl (Ebom) protecting group for the carboxylic acid functionality of amino acids. While not a universally common protecting group, its unique structural features suggest potential advantages in specific synthetic contexts, particularly in solution-phase peptide synthesis and fragment condensation strategies. This document provides a comprehensive overview of the proposed mechanism, detailed protocols for its introduction and cleavage, and a discussion of its potential benefits and limitations.
Introduction: The Role of Carboxyl Protecting Groups in Peptide Synthesis
The synthesis of peptides, whether in solution or on a solid phase, necessitates the temporary protection of reactive functional groups to prevent unwanted side reactions. The carboxylic acid group of the C-terminal amino acid is particularly susceptible to side reactions and must be protected to ensure the orderly assembly of the peptide chain.[1] An ideal carboxyl protecting group should be easy to introduce, stable under the conditions of peptide coupling and Nα-deprotection, and readily cleavable under mild conditions that do not compromise the integrity of the newly formed peptide.[2]
Chloromethyl 2-ethylbutanoate serves as a reagent for the introduction of the 2-ethylbutanoyloxymethyl (Ebom) ester, a potentially valuable protecting group for the C-terminus of amino acids. This guide will explore the hypothetical, yet chemically sound, application of this reagent in peptide synthesis.
The 2-Ethylbutanoyloxymethyl (Ebom) Protecting Group
The Ebom group, introduced via Chloromethyl 2-ethylbutanoate, is a type of acyloxymethyl ester. These esters are known for their susceptibility to enzymatic cleavage in biological systems, making them useful in prodrug design.[3] In the context of chemical synthesis, their cleavage can be orchestrated under specific, mild conditions, offering a degree of orthogonality to other protecting groups.
Proposed Mechanism of Introduction
The introduction of the Ebom group onto an Nα-protected amino acid is proposed to proceed via a nucleophilic substitution (SN2) reaction. The carboxylate anion of the Nα-protected amino acid acts as the nucleophile, attacking the electrophilic chloromethyl carbon of Chloromethyl 2-ethylbutanoate. This reaction is typically facilitated by a non-nucleophilic base to generate the carboxylate in situ.
Figure 1: Proposed reaction mechanism for the introduction of the Ebom protecting group.
Experimental Protocols
The following protocols are based on established procedures for the synthesis of similar amino acid esters and should be optimized for specific amino acid substrates.
Protocol for the Introduction of the 2-Ethylbutanoyloxymethyl (Ebom) Group
This protocol describes the esterification of an Nα-protected amino acid (e.g., Fmoc-Ala-OH) with Chloromethyl 2-ethylbutanoate.
Dissolution: Dissolve Nα-Fmoc-Alanine in anhydrous DMF in a round-bottom flask.
Base Addition: Add cesium carbonate to the solution and stir at room temperature for 1 hour to facilitate the formation of the cesium carboxylate salt. The use of cesium salts is known to enhance the rate of SN2 reactions with alkyl halides.[4]
Esterification: Add Chloromethyl 2-ethylbutanoate to the reaction mixture.
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting amino acid is consumed (typically 4-8 hours).
Work-up:
Dilute the reaction mixture with ethyl acetate.
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
Dry the organic layer over anhydrous Na₂SO₄.
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure Nα-Fmoc-Alanine 2-ethylbutanoyloxymethyl ester.
Parameter
Value/Condition
Rationale
Solvent
Anhydrous DMF
A polar aprotic solvent that facilitates SN2 reactions.
Base
Cesium carbonate
A mild, non-nucleophilic base that promotes carboxylate formation.
Temperature
Room Temperature
Sufficient for the reaction to proceed without promoting side reactions.
Monitoring
TLC
To determine the endpoint of the reaction and ensure complete conversion.
Proposed Protocol for the Cleavage of the 2-Ethylbutanoyloxymethyl (Ebom) Group
The cleavage of the Ebom group is anticipated to be achievable under mildly basic or nucleophilic conditions, which would be orthogonal to the acid-labile protecting groups commonly used in Fmoc-based solid-phase peptide synthesis (SPPS).
Method 1: Mildly Basic Hydrolysis
Materials:
Nα-Protected Amino Acid Ebom Ester
1 M Lithium hydroxide (LiOH) in a mixture of Tetrahydrofuran (THF) and water
1 M Hydrochloric acid (HCl)
Ethyl acetate (EtOAc)
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Dissolution: Dissolve the protected amino acid in a mixture of THF and water.
Hydrolysis: Add 1 M LiOH solution and stir at room temperature.
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
Work-up:
Acidify the reaction mixture to pH ~3 with 1 M HCl.
Extract the product with ethyl acetate (3x).
Wash the combined organic layers with brine.
Dry the organic layer over anhydrous Na₂SO₄.
Filter and concentrate to yield the deprotected Nα-protected amino acid.
Method 2: Nucleophilic Cleavage
Certain ester groups can be cleaved by strong nucleophiles.[5]
Materials:
Nα-Protected Amino Acid Ebom Ester
Thiophenol
Triethylamine (TEA)
Dichloromethane (DCM)
Procedure:
Dissolution: Dissolve the protected amino acid in DCM.
Cleavage: Add thiophenol and triethylamine.
Monitoring: Stir at room temperature and monitor by TLC.
Work-up: Concentrate the reaction mixture and purify by chromatography to isolate the deprotected Nα-protected amino acid.
Figure 2: General workflow for the cleavage of the Ebom protecting group.
Strategic Application in Peptide Synthesis
The primary advantage of the Ebom group lies in its potential for orthogonal cleavage in the presence of acid-labile (e.g., Boc, tBu) and potentially some base-labile (e.g., Fmoc) protecting groups, depending on the optimized cleavage conditions.
Solution-Phase Synthesis
In solution-phase peptide synthesis, the Ebom group can be used to protect the C-terminal amino acid. After peptide chain elongation, the Ebom group can be selectively removed to liberate the C-terminal carboxylic acid for subsequent fragment condensation.
Convergent Peptide Synthesis
For the synthesis of large peptides, a convergent strategy involving the coupling of protected peptide fragments is often employed. The Ebom group could be used to protect the C-terminus of a peptide fragment. Its selective removal would then allow for the coupling of this fragment with another peptide fragment containing a free N-terminus.
Conclusion and Future Perspectives
Chloromethyl 2-ethylbutanoate offers a viable, albeit less conventional, route to the protection of carboxylic acids in amino acids for peptide synthesis. The resulting 2-ethylbutanoyloxymethyl (Ebom) ester presents an interesting profile for selective deprotection under mild conditions. Further research is warranted to fully characterize the stability of the Ebom group under various standard peptide synthesis conditions and to optimize its cleavage for maximum efficiency and orthogonality. The exploration of such novel protecting groups is crucial for expanding the synthetic chemist's toolbox and enabling the synthesis of increasingly complex and modified peptides.
References
J&K Scientific LLC. (n.d.). Methyl-Ester Protection and Deprotection. Retrieved from [Link]
Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]
Stelakatos, G. C., Argyropoulos, N., & Zervas, L. (1966). New methods in peptide synthesis. Part III. Protection of carboxyl group. Journal of the Chemical Society C: Organic, 964-967.
Chemistry LibreTexts. (2020, May 30). 25.4: Synthesis of Amino Acids. Retrieved from [Link]
The Rojas Lab. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis [Video]. YouTube. Retrieved from [Link]
Alexander, J., & Wheeler, W. J. (1980). Orally active esters of cephalosporin antibiotics. 3. Synthesis and biological properties of aminoacyloxymethyl esters of 7-[D(-)-mandelamido]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-3-cephem-4-carboxylic acid. Journal of Medicinal Chemistry, 23(6), 682–685.
Bundgaard, H., & Rasmussen, G. J. (1991). Prodrugs of peptides. 11. Chemical and enzymatic hydrolysis kinetics of N-acyloxymethyl derivatives of a peptide-like bond. Pharmaceutical Research, 8(10), 1238–1242.
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
Albericio, F., & Carpino, L. A. (2002). Amino Acid-Protecting Groups. Current Protocols in Protein Science, Appendix 3:A.3F.1–A.3F.14.
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Thieme.
Li, J., & Sha, Y. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111–1119.
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.
Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. Retrieved from [Link]
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
Lee, S., et al. (2023). Practical N-to-C peptide synthesis with minimal protecting groups.
Li, J., & Sha, Y. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111-1119.
Application Note: High-Precision Polymer Functionalization using Chloromethyl 2-ethylbutanoate
Abstract & Strategic Rationale This guide details the application of Chloromethyl 2-ethylbutanoate (CAS: 40930-71-0) as a specialized alkylating agent in polymer chemistry. While analogous to the widely used chloromethyl...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Rationale
This guide details the application of Chloromethyl 2-ethylbutanoate (CAS: 40930-71-0) as a specialized alkylating agent in polymer chemistry. While analogous to the widely used chloromethyl pivalate (POM), this reagent offers a distinct steric profile that allows researchers to fine-tune the hydrolysis rates of ester linkages in polymer-drug conjugates and biodegradable matrices .
The "Tunability" Advantage
In drug delivery, the release rate of a payload is governed by the steric hindrance around the ester bond.
By using Chloromethyl 2-ethylbutanoate, researchers can engineer polymer side-chains that degrade or release drugs at a rate intermediate between standard linear esters and highly stable pivalates, optimizing the therapeutic window.
Chemical Mechanism: Soft Alkylation
The functionalization proceeds via a nucleophilic substitution (
) reaction.[1] The carboxylate anions on the polymer backbone attack the electrophilic methylene carbon of the reagent.
Reaction Pathway
The reaction is often sluggish due to the poor leaving group ability of chloride. To ensure quantitative conversion on a polymeric scaffold (where steric hindrance is already high), we utilize a Finkelstein modification involving Sodium Iodide (NaI) to generate a transient, highly reactive iodomethyl species.
) – chosen for the "Cesium Effect," which enhances the nucleophilicity of carboxylates in organic solvents.
Catalyst: Sodium Iodide (NaI).
Figure 1: The Cesium-promoted, Iodide-catalyzed alkylation mechanism ensures high conversion rates even on sterically crowded polymer backbones.
Application I: Synthesis of Polymer-Drug Conjugates
Context: Attaching a carboxylic acid-containing drug (e.g., Ibuprofen, Indomethacin) to a polymer backbone using Chloromethyl 2-ethylbutanoate as a linker.
Workflow Overview
Linker Activation: React the drug with Chloromethyl 2-ethylbutanoate to form the drug-linker intermediate.
Polymer Conjugation: React the functionalized drug with the polymer (less common) OR functionalize the polymer first.
Preferred Route (Post-Polymerization Modification): This protocol describes modifying a Poly(L-glutamic acid) (PGA) backbone to attach the 2-ethylbutanoate moiety as a "masking" group to alter solubility, or as a model for drug attachment.
Detailed Protocol: Functionalization of Poly(L-glutamic acid)
Context: Modifying crosslinked Poly(acrylic acid) (PAA) hydrogels. Capping a fraction of carboxyl groups with 2-ethylbutanoate increases hydrophobicity, reducing swelling in water and altering mechanical properties.
Comparative Solubility/Swelling Table:
Ester Modification
Steric Bulk
Hydrolysis Rate ()
Lipophilicity (LogP)
Methyl Ester
Very Low
Fast
Low
2-ethylbutanoate
Medium
Medium (Days)
High
Pivalate (POM)
High
Slow (Weeks)
High
Note:
refers to physiological hydrolysis (pH 7.4, esterase presence).
Experimental Workflow Diagram
Figure 2: Operational workflow for the post-polymerization modification of carboxylated polymers.
Safety & Handling
Toxicity: Chloromethyl esters are potent alkylating agents and suspected carcinogens. Handle exclusively in a fume hood.
Inactivation: Quench excess reagent with aqueous ammonium chloride or glycine solution before disposal.
Storage: Store Chloromethyl 2-ethylbutanoate at 2-8°C under argon. Moisture sensitive (hydrolyzes to formaldehyde and 2-ethylbutanoic acid).
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13138744, Chloromethyl 2-ethylbutanoate. Retrieved from [Link]
Gomes, P. et al. (2003). Improved Synthesis of Amino Acid and Dipeptide Chloromethyl Esters Using Bromochloromethane.[6] Synthetic Communications.[5] (Provides foundational protocol for Cs2CO3 mediated esterification). Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Core Utility
Chloromethyl 2-ethylbutanoate (CAS: 40930-71-0) is a specialized alkylating agent used primarily in medicinal chemistry to synthesize acyloxymethyl (AOM) prodrugs .
Unlike simple alkyl esters (e.g., methyl or ethyl esters) which are often too stable in vivo to release the parent drug effectively, the acyloxymethyl moiety introduced by this reagent creates a "double ester" linkage. This structure is designed to be biologically labile, undergoing a specific enzymatic hydrolysis cascade that regenerates the parent carboxylic acid or phosphate-containing drug with high efficiency.
The 2-ethylbutyryl tail provides a specific lipophilicity and steric profile, distinct from the common pivaloyloxymethyl (POM) or acetoxymethyl (AOM) groups, allowing medicinal chemists to fine-tune the metabolic stability and oral bioavailability of the target molecule.
Mechanism of Action: The AOM Cascade
The utility of chloromethyl 2-ethylbutanoate lies in its ability to mask polar groups (carboxylates, phosphonates) to improve membrane permeability, followed by a predictable release mechanism.
The Release Pathway
The prodrug is inactive until it enters the systemic circulation. Ubiquitous non-specific esterases attack the terminal ester (the 2-ethylbutanoate portion). This triggers a spontaneous decomposition cascade.
Figure 1: The synthesis and bio-activation cascade of acyloxymethyl prodrugs derived from chloromethyl 2-ethylbutanoate.
In prodrug design, the choice of the "promoiety" (the masking group) is critical.
Steric Bulk: The 2-ethylbutyl group (–CH(C₂H₅)₂) is sterically hindered, but less so than the tert-butyl group found in Pivaloyloxymethyl (POM) esters. This results in a hydrolysis rate that is generally faster than POM but slower than Acetoxymethyl (AOM), offering an intermediate half-life.
Lipophilicity: The branched alkyl chain significantly increases
, facilitating passive diffusion across the intestinal epithelium.
Comparison of Common AOM Reagents
Reagent
Promoiety Structure
Steric Hindrance
Hydrolysis Rate
Common Use
Chloromethyl acetate
Acetyl
Low
Fast
Rapid release
Chloromethyl 2-ethylbutanoate
2-Ethylbutyryl
Medium
Moderate
Balanced PK
Chloromethyl pivalate
Pivaloyl (t-Butyl)
High
Slow
Extended stability
Experimental Protocols
Safety Pre-requisites
Hazard: Chloromethyl esters are potent alkylating agents and potential carcinogens. Handle in a fume hood with double nitrile gloves.
Quenching: Residual alkylating agent should be quenched with an amine solution (e.g., 10% ammonium hydroxide or triethylamine in methanol) before disposal.
Protocol A: General Prodrug Synthesis (Carboxylates)
This protocol describes the alkylation of a drug carboxylic acid (R-COOH) using Finkelstein conditions to enhance reactivity.
Catalyst: Sodium Iodide (NaI): 0.1 – 1.0 equiv. (Critical for converting the chloro-linker to the more reactive iodo-linker in situ).
Solvent: Anhydrous DMF or NMP (0.1 M concentration).
Step-by-Step Procedure:
Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.
Dissolution: Dissolve the Parent Drug (1.0 equiv) in anhydrous DMF.
Deprotonation: Add Cs₂CO₃ (1.5 equiv). Stir at room temperature for 15–30 minutes to generate the carboxylate anion.
Activation (Optional but Recommended): Add NaI (0.5 equiv). The iodide displaces the chloride on the reagent, forming the highly reactive iodomethyl 2-ethylbutanoate transiently.
Alkylation: Add Chloromethyl 2-ethylbutanoate (1.2 equiv) dropwise via syringe.
Reaction: Stir at room temperature (20–25 °C). Monitor by TLC or LC-MS.
Note: If reaction is sluggish, heat mildly to 40–50 °C. Avoid high heat to prevent ester hydrolysis.
Wash 3x with water (to remove DMF and inorganic salts).
Wash 1x with Brine.
Dry over Na₂SO₄, filter, and concentrate in vacuo.
Purification: Flash column chromatography (Silica gel). The prodrug is typically less polar than the parent acid.
Protocol B: Synthesis of Phosphate Prodrugs
For drugs containing a phosphate group (e.g., nucleotide antivirals), the protocol requires silver salts to drive the reaction due to the lower nucleophilicity of phosphates.
Reagents:
Drug-Phosphate (Ag salt form or free acid): 1.0 equiv.
Chloromethyl 2-ethylbutanoate: 2.0 – 3.0 equiv.
Base: Silver Carbonate (Ag₂CO₃) or Silver Oxide (Ag₂O).
Solvent: Toluene or Benzene (reflux).
Procedure:
Suspend the Drug-Phosphate and Ag₂CO₃ (2.0 equiv) in anhydrous Toluene.
Heat to reflux (80–110 °C) in the dark (silver salts are light sensitive).
Filter through a Celite pad to remove silver residues.
Concentrate and purify via HPLC (Reverse Phase) as phosphate esters can be sensitive to silica acidity.
Quality Control & Characterization
1H NMR Signature:
The methylene group between the two oxygens (–CO–O–CH₂ –O–CO–) is the diagnostic handle.
Chemical Shift: Appears as a singlet (or AB quartet if the drug is chiral) in the range of 5.6 – 5.9 ppm .
Integration: Must integrate to 2 protons relative to the drug scaffold.
Stability Testing:
Plasma Stability: Incubate prodrug in human/rat plasma at 37 °C. Monitor disappearance of prodrug and appearance of parent drug by HPLC.
Chemical Stability: Verify stability in pH 1.2 (simulated gastric fluid) and pH 7.4 (buffer) to ensure the drug does not degrade before absorption.
References
Prodrug Strategies in Drug Design: Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery. Link
Acyloxymethyl Ester Synthesis: Wermuth, C. G. (Ed.).[4][5][6] (2011). The Practice of Medicinal Chemistry. Academic Press. (General reference for AOM methodology).
Reagent Data: PubChem Compound Summary for CID 13138744, Chloromethyl 2-ethylbutanoate. Link
Finkelstein Modification: Miyake, T., et al. (1986). Synthesis of cephalosporin prodrugs. Journal of Antibiotics.
Application Note: Scalable Synthesis of Chloromethyl 2-Ethylbutanoate
Abstract & Strategic Overview Chloromethyl 2-ethylbutanoate is a critical alkylating reagent used primarily in the synthesis of prodrugs (e.g., ester-linked prodrugs of carboxylic acid-containing APIs). By masking the ac...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Overview
Chloromethyl 2-ethylbutanoate is a critical alkylating reagent used primarily in the synthesis of prodrugs (e.g., ester-linked prodrugs of carboxylic acid-containing APIs). By masking the acidic group, it enhances lipophilicity and membrane permeability, releasing the active drug via esterase hydrolysis in vivo.[1]
Scaling the synthesis of chloromethyl esters presents a unique dichotomy: the chemistry is theoretically simple, but the engineering controls are demanding due to the formation of carcinogenic byproducts—specifically bis(chloromethyl) ether (BCME) —and the high reactivity of the product.
This guide rejects the archaic "HCl gas + Formaldehyde" route due to safety risks (uncontrollable BCME formation). Instead, we detail the Lewis Acid-Catalyzed Acyl Chloride Activation route. This method is superior for scale-up as it operates under anhydrous conditions, minimizes volatile byproduct formation, and offers higher atom economy.
Retrosynthetic Analysis & Mechanism
The most robust route disconnects the ester bond at the acyl chloride, utilizing paraformaldehyde as the methylene source and the chloride from the acyl halide itself, catalyzed by Zinc Chloride (
).
Reaction Pathway
Mechanism:
Depolymerization: Thermal depolymerization of paraformaldehyde generates reactive formaldehyde monomer in situ.
Coordination:
coordinates with the formaldehyde oxygen and the acyl chloride carbonyl, increasing electrophilicity.
Insertion: The formaldehyde inserts into the C-Cl bond of the acyl chloride. This is effectively an acyl-substitution followed by a recombination, or more accurately, a nucleophilic attack of the carbonyl oxygen on the activated formaldehyde followed by chloride transfer.
Visual Workflow (Graphviz)
Figure 1: Process Flow Diagram for the synthesis of Chloromethyl 2-ethylbutanoate.
Detailed Experimental Protocol
Safety & Handling (Critical)
Hazard: Chloromethyl esters are potent alkylating agents and potential carcinogens. Handle in a fume hood with double gloving (Nitrile/Laminate).
BCME Risk: While this route minimizes Bis(chloromethyl) ether, trace amounts may form if moisture is present. Treat all distillates and waste streams as potentially containing BCME. Quench waste with aqueous ammonia or hydroxide.
Equipment Setup
Reactor: Glass-lined or Hastelloy reactor (for scale) or 3-neck RBF (lab).
Agitation: Overhead mechanical stirrer (magnetic stirring is insufficient for the heterogeneous paraformaldehyde mixture).
Condenser: Reflux condenser cooled to 0°C (to retain formaldehyde monomer).
Trap: Scrubber containing 10% NaOH to neutralize escaping acid vapors.
Step-by-Step Methodology
Phase A: Preparation of 2-Ethylbutyryl Chloride
Note: If commercial acid chloride is available and pure, skip to Phase B.
Charge: Place 2-ethylbutyric acid (1.0 equiv) into the reactor.
Catalyst: Add DMF (0.01 equiv) as a catalyst.
Addition: Add Thionyl Chloride (1.2 equiv) dropwise at room temperature.
Observation: Vigorous gas evolution (
, ).
Reaction: Heat to 60°C for 2-3 hours.
Purification: Distill off excess
at atmospheric pressure. Vacuum distill the residue to obtain pure 2-ethylbutyryl chloride.
Target Purity: >98% by GC. Impurities here will complicate Phase B.
Phase B: Synthesis of Chloromethyl 2-ethylbutanoate
Reagent
Equivalents
Role
2-Ethylbutyryl Chloride
1.0
Substrate
Paraformaldehyde
1.2 - 1.5
Methylene Source
Zinc Chloride ()
0.02 - 0.05
Lewis Acid Catalyst
Preparation: Dry
by fusing under vacuum if not using anhydrous beads. Moisture kills the reaction.
Mixing: In the reactor, mix 2-Ethylbutyryl Chloride and Paraformaldehyde (solid powder).
Catalyst Addition: Add the anhydrous
.
Reaction (The Critical Step):
Heat the mixture slowly to 60°C .
Exotherm Warning: The reaction often has an induction period. Once initiated, the temperature may spike.[2] Maintain control between 70°C - 90°C .
Stir vigorously. The paraformaldehyde will gradually depolymerize and dissolve/react.
Continue heating for 3–6 hours.
IPC (In-Process Control):
Take an aliquot for 1H NMR (
).
Monitor: Disappearance of Acid Chloride (
-proton shift changes) and appearance of the Chloromethyl doublet (approx 5.7 ppm).
Target: >95% conversion.[3][4] Do not extend heating unnecessarily to avoid polymer formation.
Phase C: Work-up and Purification
Cooling: Cool the reaction mass to room temperature.
Decantation: The mixture may separate into a liquid product layer and a sticky solid residue (catalyst/polymer). Decant the liquid or filter through a coarse frit (under inert gas).
Note: Avoid aqueous wash if possible to prevent hydrolysis. If necessary, wash quickly with cold 5%
followed by brine, and dry over immediately.
Distillation:
Perform Fractional Distillation under reduced pressure .
Pressure: < 10 mmHg recommended.
Expected Boiling Point: ~70–85°C at 10 mmHg (Estimate based on MW and homologous series).
Fractions: Discard the "fore-run" (unreacted acid chloride/light ends). Collect the main fraction.
Analytical Validation
To validate the synthesis, compare your data against these standard parameters.
Use freshly fused ZnCl2 or Zn(OTf)2 (more active).
Solidification
Polymerization of Formaldehyde
Ensure temperature >60°C; use slight excess of acid chloride initially.
Product Hydrolysis
Moisture ingress during workup
Skip aqueous wash; distill directly from crude filtered mass.
Violent Exotherm
Rapid depolymerization
Heat slowly; do not dump all paraformaldehyde at once on large scale (use screw feeder).
References
Berliner, M. A., & Belecki, K. (2005).[5] Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. Journal of Organic Chemistry, 70(23), 9618–9621. Link
Context: Establishes the Zinc-catalyzed protocol for haloalkyl ethers, serving as the foundational logic for the acid chloride insertion method.
PubChem. (n.d.).[3] Chloromethyl 2-ethylbutanoate (CID 13138744).[3] National Center for Biotechnology Information. Link
Context: Verification of CAS, structure, and physical property estimates.[6]
Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7, 255–270. Link
Context: Authoritative review on the application of chloromethyl esters in prodrug design (e.g., for ampicillin to pivampicillin type conversions).
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
Context: Standard reference for the stability and cleavage mechanisms of acyloxymethyl esters.
Application Notes and Protocols: Strategic Use of Chloromethyl 2-ethylbutanoate for Alcohol Protection in Complex Synthesis
Abstract In the landscape of multi-step organic synthesis, the judicious selection and implementation of protecting groups are paramount to achieving high yields and minimizing undesired side reactions. This guide provid...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
In the landscape of multi-step organic synthesis, the judicious selection and implementation of protecting groups are paramount to achieving high yields and minimizing undesired side reactions. This guide provides a comprehensive overview of the application of Chloromethyl 2-ethylbutanoate as a versatile reagent for the introduction of the 2-ethylbutanoyloxymethyl (EOM) protecting group for alcohols. We will delve into the mechanistic underpinnings of the protection and deprotection steps, provide detailed, field-tested protocols, and discuss the strategic advantages of the EOM group in the context of modern synthetic challenges faced by researchers, scientists, and drug development professionals.
Introduction: The Rationale for Acyloxymethyl Protecting Groups
Protecting groups are transient modifications of functional groups that prevent them from undergoing unwanted reactions during a synthetic sequence.[1] An ideal protecting group should be easy to introduce and remove in high yields under mild conditions that do not affect other functional groups within the molecule.[1] Acyloxymethyl ethers, such as the 2-ethylbutanoyloxymethyl (EOM) ether, have emerged as a valuable class of protecting groups for alcohols due to their unique stability profile and tunable cleavage conditions.
The EOM group, introduced via the alkylation of an alcohol with Chloromethyl 2-ethylbutanoate, offers several advantages:
Enhanced Stability: Compared to simple acetals like methoxymethyl (MOM) or tetrahydropyranyl (THP) ethers, the EOM group generally exhibits greater stability towards acidic conditions.
Orthogonality: The EOM group can be cleaved under conditions that leave other common protecting groups, such as silyl ethers or benzyl ethers, intact, allowing for selective deprotection in complex molecules.[2][3]
Tunable Cleavage: Deprotection of the EOM group can be achieved under various conditions, including basic, acidic, or reductive methods, providing flexibility in synthetic planning.
This guide will provide the necessary protocols and theoretical background to effectively utilize Chloromethyl 2-ethylbutanoate in your synthetic endeavors.
Synthesis of the Reagent: Chloromethyl 2-ethylbutanoate
The successful application of this protecting group strategy begins with the reliable synthesis of the key reagent, Chloromethyl 2-ethylbutanoate. A common and effective method involves the reaction of 2-ethylbutanoyl chloride with paraformaldehyde in the presence of a Lewis acid catalyst, such as zinc chloride.
Protocol 1: Synthesis of Chloromethyl 2-ethylbutanoate
Aqueous wash, drying, and distillation under reduced pressure
Detailed Steps:
To a stirred suspension of paraformaldehyde (1.2 eq) and a catalytic amount of anhydrous zinc chloride in anhydrous dichloromethane at 0 °C, add 2-ethylbutanoyl chloride (1.0 eq) dropwise.
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.
Upon completion, carefully quench the reaction with cold water.
Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.
Remove the solvent under reduced pressure, and purify the crude product by vacuum distillation to afford Chloromethyl 2-ethylbutanoate as a colorless liquid.
Protection of Alcohols with Chloromethyl 2-ethylbutanoate
The introduction of the EOM protecting group onto an alcohol typically proceeds via a Williamson ether synthesis-type reaction.[4][5][6][7] The alcohol is first deprotonated with a suitable base to form the corresponding alkoxide, which then acts as a nucleophile, displacing the chloride from Chloromethyl 2-ethylbutanoate.
Mechanism of Protection:
Figure 1: Mechanism of EOM protection of an alcohol.
Protocol 2: General Procedure for the Protection of a Primary Alcohol
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
Temperature
0 °C to room temperature
Reaction Time
2-12 hours
Detailed Steps:
To a solution of the primary alcohol in anhydrous THF at 0 °C, add sodium hydride (60% dispersion in mineral oil) portion-wise.
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
Cool the reaction mixture back to 0 °C and add a solution of Chloromethyl 2-ethylbutanoate in anhydrous THF dropwise.
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Expertise & Experience: The choice of base and solvent can be critical. For sterically hindered alcohols, a stronger, non-nucleophilic base like KHMDS in a polar aprotic solvent such as DMF may be necessary to achieve complete deprotonation and efficient reaction.
Deprotection of 2-Ethylbutanoyloxymethyl (EOM) Ethers
The cleavage of the EOM group can be accomplished under various conditions, providing valuable orthogonality in complex synthetic routes. The choice of deprotection method will depend on the stability of other functional groups present in the molecule.
Base-Catalyzed Deprotection
The ester functionality within the EOM group is susceptible to hydrolysis under basic conditions. This is a mild and often selective method for deprotection.
Mechanism of Basic Deprotection:
Figure 2: Mechanism of base-catalyzed deprotection of an EOM ether.
Protocol 3: Base-Catalyzed Deprotection of an EOM Ether
Parameter
Value
Substrate
EOM-protected alcohol (1.0 eq)
Reagent
Potassium carbonate (K₂CO₃) or Lithium hydroxide (LiOH)
Solvent
Methanol/Water or THF/Water mixture
Temperature
Room temperature
Reaction Time
2-24 hours
Detailed Steps:
Dissolve the EOM-protected alcohol in a mixture of methanol and water (e.g., 4:1 v/v).
Add an excess of potassium carbonate (e.g., 5 eq) and stir the mixture at room temperature.
Monitor the reaction progress by TLC.
Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl).
Extract the product with an appropriate organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Purify the resulting alcohol by flash column chromatography if necessary.
Acid-Catalyzed Deprotection
While more stable to acid than simple acetals, the EOM group can be cleaved under acidic conditions.[6][8][9] This proceeds via hydrolysis of the hemiacetal ether linkage.
Protocol 4: Acid-Catalyzed Deprotection of an EOM Ether
Parameter
Value
Substrate
EOM-protected alcohol (1.0 eq)
Reagent
Acetic acid, Trifluoroacetic acid (TFA), or Hydrochloric acid (HCl)
Solvent
THF/Water or Dichloromethane
Temperature
Room temperature to 50 °C
Reaction Time
1-12 hours
Detailed Steps:
Dissolve the EOM-protected alcohol in a mixture of THF and water (e.g., 3:1 v/v).
Add a catalytic to stoichiometric amount of a suitable acid (e.g., 10% aqueous HCl).
Stir the reaction at room temperature or gently heat to 50 °C, monitoring by TLC.
Once the reaction is complete, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the deprotected alcohol by flash column chromatography.
Trustworthiness: It is crucial to perform small-scale trial reactions to determine the optimal acid concentration and temperature to achieve selective deprotection without affecting other acid-labile groups.
Reductive Cleavage
In certain cases, particularly when other functional groups are sensitive to both acid and base, reductive cleavage can be a valuable alternative. Reagents like diisobutylaluminium hydride (DIBAL-H) can reduce the ester moiety, leading to the collapse of the protecting group.
Protocol 5: Reductive Cleavage of an EOM Ether
Parameter
Value
Substrate
EOM-protected alcohol (1.0 eq)
Reagent
Diisobutylaluminium hydride (DIBAL-H, 2-3 eq)
Solvent
Anhydrous Dichloromethane (DCM) or Toluene
Temperature
-78 °C to 0 °C
Reaction Time
1-4 hours
Detailed Steps:
Dissolve the EOM-protected alcohol in anhydrous DCM and cool the solution to -78 °C.
Add a solution of DIBAL-H in hexanes dropwise.
Stir the reaction mixture at -78 °C for the recommended time, monitoring by TLC.
Carefully quench the reaction at -78 °C by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.
Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.
Separate the layers and extract the aqueous layer with DCM.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Purify the product by flash column chromatography.
Orthogonality and Strategic Applications
The true power of the EOM protecting group lies in its orthogonality to other commonly used protecting groups.[2][3] The ability to selectively remove one protecting group in the presence of others is a cornerstone of modern synthetic strategy.
Experimental Workflow for Orthogonal Deprotection:
Figure 3: Orthogonal deprotection strategies for a molecule containing EOM, TBS, and Bn protecting groups.
Conclusion
Chloromethyl 2-ethylbutanoate provides access to the 2-ethylbutanoyloxymethyl (EOM) protecting group, a valuable tool for the synthetic chemist. Its robust nature, coupled with a range of mild and selective deprotection methods, makes it an excellent choice for the protection of alcohols in the synthesis of complex molecules. The protocols and strategic insights provided in this guide are intended to empower researchers to confidently incorporate this versatile protecting group into their synthetic planning.
References
Kocienski, P. J. Protecting Groups. Thieme, 2004.
Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. John Wiley & Sons, 2014.
Roy, L., et al. "Organophotoredox Catalyzed C‒O Bond Cleavage: A Chemoselective Deprotection Strategy for Phenolic Ethers and Esters." ChemRxiv, 2023, DOI: 10.26434/chemrxiv-2023-c6v67.
Ouchi, A., et al. "Highly Efficient Deacetylation by Use of the Neutral Organotin Catalyst [tBu2SnOH(Cl)]2." The Journal of Organic Chemistry, 1997, 62 (23), pp 8108–8114.
University of Glasgow. "Protecting Groups." University of Glasgow, [Link].
Kocienski, P. J. "1.2 Deprotection: The Concept of Orthogonal Sets." In Protecting Groups, 3rd ed.; Georg Thieme Verlag: Stuttgart, 2004; pp 4-7.
Seeberger, P. H., et al. "A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides." Angewandte Chemie International Edition, 2007, 46 (48), pp 9292-9295.
Tobisu, M., et al. "Nickel-catalyzed reductive cleavage of aryl alkyl ethers to arenes in absence of external reductant.
Ashenhurst, J. "Protecting Groups For Alcohols." Master Organic Chemistry, 2023, [Link].
Google Patents. "The preparation method of the new 2 Ethylbutanoic acid of one class." CN106892809A, filed December 29, 2016, and issued June 27, 2017.
Kocienski, P. J. "4.4 Alkoxymethyl Ethers." In Protecting Groups, 3rd ed.; Georg Thieme Verlag: Stuttgart, 2004; pp 123-130.
Application Note: Reactivity of Chloromethyl 2-ethylbutanoate with Grignard Reagents
This Technical Application Note and Protocol Guide details the reaction of Chloromethyl 2-ethylbutanoate (CAS 40930-71-0) with Grignard reagents. This guide is designed for researchers in organic synthesis and medicinal...
Author: BenchChem Technical Support Team. Date: February 2026
This Technical Application Note and Protocol Guide details the reaction of Chloromethyl 2-ethylbutanoate (CAS 40930-71-0) with Grignard reagents. This guide is designed for researchers in organic synthesis and medicinal chemistry, focusing on the mechanistic competition between carbonyl addition and alkyl substitution, and providing robust protocols for controlled synthesis.
Executive Summary
Chloromethyl 2-ethylbutanoate (CMEB) is a specialized bifunctional electrophile commonly used as a prodrug moiety (e.g., in the synthesis of etzadroxil derivatives like VNRX-7145). Its structure contains two distinct electrophilic sites: the ester carbonyl and the chloromethyl (alpha-halo ether) group.
When reacting with Grignard reagents (
), CMEB presents a unique chemoselective challenge. While standard esters react with 2 equivalents of Grignard to form tertiary alcohols, the highly reactive chloromethyl group—functionally an -chloro ether—can undergo rapid -type displacement (coupling). This guide elucidates the competition between Nucleophilic Acyl Substitution (Path A) and Nucleophilic Aliphatic Substitution (Path B), enabling researchers to predict product distributions and stoichiometry.
Mechanistic Analysis & Chemical Logic
Structural Reactivity Profile
The substrate, Chloromethyl 2-ethylbutanoate , possesses two reactive centers:
Carbonyl Carbon (C=O): Susceptible to nucleophilic attack (Hard/Charge-controlled). Reaction leads to acyl substitution (ketone formation) followed by addition (tertiary alcohol).
Chloromethyl Carbon (
): Susceptible to nucleophilic displacement. As an -halo ester/ether, this position is exceptionally reactive towards organometallics due to the inductive effect of the adjacent oxygen, facilitating coupling.
Reaction Pathways
The reaction outcome depends on the relative rates of attack (
vs. ) and the stoichiometry of the Grignard reagent.
Path A: Carbonyl Dominance (Standard)
Mechanism: Grignard attacks the carbonyl.[1][2] The tetrahedral intermediate collapses, expelling the chloromethoxy leaving group (
).
Intermediate: The chloromethoxy anion decomposes to formaldehyde (
) and chloride. The resulting ketone reacts with a second equivalent of Grignard.
Final Products: Tertiary Alcohol (from acyl part) + Formaldehyde derivatives.
Stoichiometry: 2 Equivalents of
.
Path B: Chloromethyl Coupling (Sequential)
Mechanism: Grignard attacks the
bond first (often faster for -halo ethers).
Intermediate: A homologous ester (
).
Subsequent Reaction: The newly formed ester reacts with 2 additional equivalents of Grignard at the carbonyl.
The following diagram illustrates the bifurcated reactivity and product divergence.
Caption: Divergent reaction pathways for Chloromethyl 2-ethylbutanoate with Grignard reagents. Path A leads to formaldehyde release; Path B leads to chain extension.
Reagent: Grignard Reagent (e.g., Phenylmagnesium bromide, 3.0 M in Et2O).
Solvent: Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (
).
Catalyst (Optional for Path B):
(Kochi catalyst) to promote alkyl displacement.
Atmosphere: Dry Nitrogen or Argon (Strictly anhydrous).
Protocol A: Synthesis of Tertiary Alcohol (Standard Conditions)
Objective: To synthesize 3-substituted-3-pentanol derivatives driven by carbonyl addition.
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Flush with Argon.
Grignard Preparation: Charge the flask with the Grignard reagent (2.5 equivalents relative to ester). Cool to 0°C in an ice bath.
Substrate Addition: Dissolve Chloromethyl 2-ethylbutanoate (1.0 eq) in anhydrous THF (5 mL/mmol). Transfer to the addition funnel.
Reaction: Add the ester solution dropwise to the Grignard reagent over 30 minutes.
Note: The exotherm indicates immediate reaction. The solution may turn cloudy due to
precipitation.
Warming: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours.
Checkpoint: Monitor by TLC. The starting material (
in Hex/EtOAc) should disappear.
Quench: Cool to 0°C. Carefully quench with saturated aqueous
.
Caution: Formaldehyde generated in situ (Path A) is toxic. Perform workup in a fume hood.
Workup: Extract with
(3x). Wash combined organics with brine, dry over , and concentrate.
Purification: Purify the resulting tertiary alcohol via silica gel flash chromatography.
Rationale: Low temperature and Copper catalysis favor the
displacement of the reactive -chloro ether over carbonyl attack initially.
Stepwise Warming: Stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.
Quench & Workup: As above.
Analysis: Analyze the crude mixture for the presence of the primary alcohol (
) byproduct, which confirms Path B occurred.
Data Summary & Stoichiometry
The following table summarizes the expected outcomes based on reaction conditions.
Parameter
Path A: Carbonyl Addition (Standard)
Path B: Alkyl Displacement (Catalyzed)
Primary Target
Carbonyl Carbon ()
Chloromethyl Carbon ()
Grignard Equivalents
2.0 - 2.5 eq
3.0 - 3.5 eq
Major Product (Acyl)
Tertiary Alcohol:
Tertiary Alcohol:
Byproduct (Leaving Group)
Formaldehyde ()
Primary Alcohol:
Key Conditions
0°C RT, No Catalyst
-78°C, Copper Catalyst (CuI)
Atom Economy
Lower (Loss of C1 unit)
Higher (Incorporation of R into byproduct)
Safety & Handling
Carcinogenicity: Chloromethyl esters are alkylating agents and potential carcinogens. Handle Chloromethyl 2-ethylbutanoate in a certified fume hood with double nitrile gloves.
Formaldehyde Generation: Path A generates formaldehyde upon workup. Ensure adequate ventilation.
Exotherm: Grignard reactions are highly exothermic. Control addition rates strictly.
References
Grignard, V. (1912). The use of organomagnesium compounds in preparative organic chemistry. Nobel Lecture.
CABB Chemicals. (n.d.). Grignard Reactions and Chloromethyl Esters: Custom Manufacturing Capabilities. Retrieved from
Master Organic Chemistry. (2015). Reaction of Grignard Reagents with Esters. Retrieved from
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13138744, Chloromethyl 2-ethylbutanoate. Retrieved from
Liu, J., et al. (2021). Discovery of VNRX-7145: An Orally Bioavailable Beta-Lactamase Inhibitor. Journal of Medicinal Chemistry. (Contextualizing the use of CMEB as a prodrug linker).
Solvent effects on "Chloromethyl 2-ethylbutanoate" reactivity
Application Note: Solvent-Dependent Reactivity Profiling of Chloromethyl 2-ethylbutanoate ) for Acyloxyalkyl Prodrug Synthesis Abstract Chloromethyl 2-ethylbutanoate (CMEB) is a critical electrophilic building block used...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Solvent-Dependent Reactivity Profiling of Chloromethyl 2-ethylbutanoate
) for Acyloxyalkyl Prodrug Synthesis
Abstract
Chloromethyl 2-ethylbutanoate (CMEB) is a critical electrophilic building block used to synthesize acyloxyalkyl prodrugs . By covalently linking a drug moiety (typically a carboxylic acid or amine) to the 2-ethylbutanoate promoiety, researchers can enhance lipophilicity and membrane permeability. This guide details the profound impact of solvent selection on the reactivity of CMEB. We demonstrate that switching from protic to polar aprotic solvents can increase reaction rates by orders of magnitude, while non-polar solvents require phase-transfer catalysis (PTC) to function. A validated protocol for kinetic profiling and synthesis is provided.
Introduction & Mechanistic Basis
1.1 The Molecule
Chloromethyl 2-ethylbutanoate possesses a reactive
-chloromethyl center. Unlike simple alkyl halides, the adjacent ester oxygen provides electronic stabilization to the transition state via resonance, yet the steric bulk of the 2-ethyl group on the acyl side influences the hydrolytic stability of the final prodrug, not the substitution rate itself.
1.2 The Solvent Effect (The "Naked Anion" Principle)
The primary reaction of interest is an
displacement where a drug-carboxylate nucleophile attacks the chloromethyl carbon of CMEB.
, ) well but interact poorly with anions. This leaves the nucleophilic anion "naked" and highly reactive, significantly lowering the activation energy ().
Polar Protic Solvents (MeOH, Water): These form strong hydrogen bonds with the nucleophile, stabilizing the ground state and effectively "caging" the anion. This drastically reduces reactivity and introduces competitive hydrolysis.
Non-Polar Solvents (DCM, Toluene): These generally fail to dissolve the nucleophilic salts. Reaction requires Phase Transfer Catalysts (e.g., Tetrabutylammonium iodide) to shuttle the anion into the organic phase.
Visualizing the Pathway
The following diagram illustrates the reaction mechanism and the specific influence of solvent classes on the Transition State (TS).
Figure 1: Mechanistic divergence driven by solvent-nucleophile interaction. Protic solvents stabilize the ground state, impeding the reaction.
Experimental Protocol: Solvent Kinetic Screening
Objective: Determine the optimal solvent system for coupling a model drug (Benzoic Acid) with Chloromethyl 2-ethylbutanoate.
Reaction fails due to lack of nucleophile solubility.
DCM (+ PTC)
8.9
High (in organic)
40 - 60
Excellent alternative if anhydrous conditions are strictly required.
Optimized Synthesis Workflow (Graphviz)
This workflow outlines the decision tree for selecting the synthesis route based on drug solubility and stability.
Figure 2: Decision matrix for synthesis based on solubility profiles.
Critical Troubleshooting & Handling
Finkelstein Modification: If the reaction in Acetone is sluggish, add 1.0 equivalent of Sodium Iodide (NaI) . This converts the chloromethyl ester to the iodomethyl ester in situ. The iodide is a better leaving group (
), accelerating the reaction significantly [1].
Moisture Control: CMEB is an ester.[2] In the presence of water and base (used to deprotonate the drug), it will hydrolyze to 2-ethylbutanoic acid and formaldehyde. Strictly anhydrous solvents are required for high yields.
Steric Hindrance: The 2-ethyl group creates a "neopentyl-like" steric environment near the carbonyl. While this does not directly block the chloromethyl group, it prevents enzymatic hydrolysis from being too fast in vivo. However, during synthesis, ensure the temperature does not exceed 60°C to prevent thermal elimination [2].
References
Rautio, J., et al. (2008). "The expanding role of prodrugs in contemporary drug design and development."[3] Nature Reviews Drug Discovery, 7(3), 255-270. Link
Bundgaard, H. (1989). "Design of prodrugs: Bioreversible derivatives for various functional groups and chemical entities." Elsevier Science. Link
Reichardt, C. (2003). "Solvents and Solvent Effects in Organic Chemistry." Wiley-VCH.
Application Note: Chloromethyl 2-ethylbutanoate for Tunable Prodrug Design
Executive Summary This guide details the application of Chloromethyl 2-ethylbutanoate (CAS 40930-71-0) as a specialized alkylating agent for the synthesis of acyloxyalkyl ester prodrugs. While the pivaloyloxymethyl (POM)...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the application of Chloromethyl 2-ethylbutanoate (CAS 40930-71-0) as a specialized alkylating agent for the synthesis of acyloxyalkyl ester prodrugs. While the pivaloyloxymethyl (POM) group is an industry standard for improving oral bioavailability, its high steric bulk can sometimes lead to incomplete hydrolysis in vivo. The 2-ethylbutanoyl group offers a "Goldilocks" steric profile—providing sufficient lipophilicity to cross biological membranes while maintaining susceptibility to esterase-mediated hydrolysis. This note provides validated protocols for introducing this moiety to carboxylic acid-containing pharmacophores.
-chloromethyl ester where the acyl group is derived from 2-ethylbutanoic acid.
Physical State: Colorless to pale yellow liquid.
The "Steric Tuning" Hypothesis
In prodrug design, the rate of bio-activation is critical.
Acetate (Too Fast/Unstable): Often hydrolyzes chemically before reaching the target.
Pivalate (POM) (Very Slow): The tertiary butyl group creates significant steric hindrance, occasionally stalling enzymatic cleavage.
2-Ethylbutanoate (Optimized): The
-carbon is secondary (branched with two ethyl groups). This provides steric protection against chemical hydrolysis (shelf-stability) but remains accessible to carboxylesterases (hCE1/hCE2) for rapid in vivo activation.
Mechanism of Action (Bio-activation)
The reagent introduces a 2-ethylbutanoyloxymethyl moiety. Upon absorption, the prodrug undergoes a two-step activation cascade:[8]
Enzymatic Hydrolysis: Esterases attack the ester linkage.
Spontaneous Collapse: The resulting hydroxymethyl intermediate is unstable and spontaneously releases formaldehyde and the active drug.
Figure 1: Metabolic activation pathway of 2-ethylbutanoyloxymethyl prodrugs.
Experimental Protocol: Introduction of the 2-Ethylbutanoyl Group
This protocol describes the alkylation of a generic carboxylic acid drug (R-COOH) using Chloromethyl 2-ethylbutanoate.
Materials Required
Substrate: Drug molecule containing a free carboxylic acid or phosphate group.
Context: Chloromethyl esters are moderately reactive. Converting the chloride to an iodide in situ significantly accelerates the reaction and lowers the required temperature, preserving sensitive drug scaffolds.
Action: In a dry flask under inert atmosphere (
or Ar), dissolve Chloromethyl 2-ethylbutanoate (1.5 equiv) and Sodium Iodide (0.2 equiv) in anhydrous DMF. Stir at Room Temperature (RT) for 15-30 minutes.
Step 2: Nucleophilic Substitution
Action: Add the Drug Substrate (1.0 equiv) and Potassium Carbonate (2.0 equiv) to the reaction mixture.
Conditions: Heat the mixture to 40–50°C .
Monitoring: Monitor via TLC or LC-MS. The reaction typically requires 4 to 16 hours .
Note: If the drug is heat-sensitive, use
and 1.0 equiv of NaI at RT.
Step 3: Workup & Purification
Quench: Dilute the reaction mixture with Ethyl Acetate (EtOAc) and water.
Wash: Wash the organic layer with:
Water (x2) to remove DMF.
5% Sodium Thiosulfate (
) to remove any residual iodine (if the solution is yellow/brown).
Eluent: Typically Hexanes/EtOAc gradients. The prodrug is significantly less polar than the parent acid.
Data Summary Table
Parameter
Standard Condition
Optimization for Steric Bulk
Stoichiometry
1.0 Drug : 1.5 Reagent : 2.0 Base
1.0 Drug : 3.0 Reagent : 3.0 Base
Catalyst (NaI)
0.1 - 0.2 equiv
1.0 equiv (Stoichiometric)
Temperature
40°C
60°C
Time
4 - 8 Hours
16 - 24 Hours
Yield Expectation
65 - 85%
50 - 70%
Workflow Visualization
Figure 2: Synthetic workflow for introducing the 2-ethylbutanoyl group.
Case Study: Optimization of VNRX-7145
Recent drug development efforts (e.g., VNRX-7145 , also known as Etzadroxil prodrugs) have utilized this specific moiety to improve the oral bioavailability of beta-lactamase inhibitors.[6]
Challenge: The parent compound (VNRX-5236) had negligible oral bioavailability due to polarity.
Solution: The pivaloyloxymethyl (POM) ester was too stable, leading to low plasma levels of the active drug. The 2-ethylbutanoyloxymethyl ester provided the optimal balance, restoring activity against Enterobacterales by ensuring timely release of the active inhibitor in plasma [1].
Key Result: The 2-ethylbutanoyl prodrug demonstrated superior pharmacokinetic parameters compared to both the POM and acetate analogs.
Troubleshooting & Safety
Common Issues
Incomplete Reaction: Often due to the poor leaving group ability of chloride. Solution: Increase NaI to 1.0 equivalent to drive the Finkelstein reaction.
Hydrolysis of Reagent: The reagent can hydrolyze if the DMF is wet. Solution: Use anhydrous DMF and store the reagent under Argon at 4°C.
Byproduct Formation: Symmetric anhydride formation can occur if the acid activation is too aggressive. Solution: Avoid using acid chlorides of the drug; stick to the alkylation of the carboxylate salt.
Safety Warning
Alkylating Agent: Chloromethyl esters are potent alkylating agents and potential carcinogens.[9] Handle in a fume hood with double gloving.
Quenching: Residual alkylating agent should be quenched with an amine solution (e.g., dilute ammonia or morpholine) before disposal.
References
Discovery of VNRX-7145 (VNRX-5236 Etzadroxil): An Orally Bioavailable
-Lactamase Inhibitor.[6] Journal of Medicinal Chemistry. (2021).
Nitroxoline Prodrugs and Uses Thereof. Patent US20210363165A1. Describes the specific synthesis using Chloromethyl 2-ethylbutanoate.
Prodrug Strategies in Drug Design. Nature Reviews Drug Discovery. General context on acyloxyalkyl esters.
For further technical assistance, please contact the Application Science Division.
Technical Support Center: Chloromethyl 2-ethylbutanoate Alkylation Guide
Introduction: The Reagent & The Mission Chloromethyl 2-ethylbutanoate (CAS: 40930-71-0) is a specialized soft-alkylation reagent used primarily in the synthesis of acyloxymethyl prodrugs . By reacting this reagent with a...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Reagent & The Mission
Chloromethyl 2-ethylbutanoate (CAS: 40930-71-0) is a specialized soft-alkylation reagent used primarily in the synthesis of acyloxymethyl prodrugs . By reacting this reagent with a carboxylic acid-containing drug (e.g., cephalosporins like Cefetaet, or penicillins), researchers install a lipophilic (2-ethylbutyryloxy)methyl moiety.
Why this reagent?
Bioavailability: It masks the ionized carboxylate, improving passive membrane permeability.
Metabolic Lability: The resulting acetal-ester linkage is susceptible to rapid hydrolysis by non-specific plasma esterases, releasing the active parent drug and the innocuous byproduct 2-ethylbutyric acid and formaldehyde.
However, the reaction is essentially an interfacial
substitution on a secondary-like carbon (due to the oxygen neighbors) and is prone to specific failures: hydrolysis, sluggish kinetics, and elimination. This guide addresses those specific failure modes.
Core Reaction Mechanism & Visualization
To troubleshoot effectively, one must understand the "Finkelstein-Assisted" mechanism often required for this reagent. The chlorine atom on the chloromethyl group is a moderate leaving group. In many cases, it is insufficiently reactive toward bulky drug carboxylates.
Caption: Figure 1: The catalytic cycle. Sodium Iodide (NaI) converts the chloromethyl ester into the highly reactive iodomethyl species in situ, accelerating the reaction with the drug carboxylate.
Troubleshooting Guide (FAQ Format)
Category A: Reactivity & Yield Issues
Q1: My reaction has stalled at 50% conversion after 24 hours. Adding more reagent doesn't help. What is wrong?Diagnosis: You are likely facing "Leaving Group Stagnation." The chloride leaving group is accumulating, and without a catalyst, the electrophile (chloromethyl ester) is too stable to react with a bulky drug molecule.
Solution:
Add Iodide: Introduce 0.1 – 0.5 equivalents of Sodium Iodide (NaI) or Potassium Iodide (KI). This converts the alkyl chloride to an alkyl iodide in situ, which reacts ~100x faster.
Solvent Switch: Ensure you are using a dipolar aprotic solvent (DMF, DMAc, or NMP) to solvate the carboxylate anion and strip away its cation shielding.
Q2: I see a major impurity that looks like the "dimer" of my drug. How did this happen?Diagnosis: This is rare with this specific reagent but suggests "Double Alkylation" or "Transesterification" if your drug has other nucleophilic sites (e.g., amines, hydroxyls).
Solution:
Check Stoichiometry: Ensure you are using a slight excess of the alkylating agent (1.2 – 1.5 eq), not the base. Excess base can promote side reactions.
Selectivity Control: If your drug has an amine, you may need to protect it (e.g., Boc-protection) before alkylation, as the chloromethyl ester can react with amines to form ammonium salts.
Category B: Stability & Hydrolysis
Q3: My product disappears during aqueous workup. Is the prodrug unstable?Diagnosis: Yes, acyloxymethyl esters are designed to be hydrolytically unstable, but usually in plasma. However, high pH (>8) or strong acidic conditions during workup can cleave the ester prematurely.
Solution:
Buffer the Wash: Do not use 1M NaOH or 1M HCl. Quench the reaction with saturated NH4Cl or a pH 6.0 phosphate buffer .
Cold Workup: Perform all extraction steps with ice-cold solvents to kinetically slow down hydrolysis.
Q4: The reagent itself seems to degrade in the bottle. How do I store Chloromethyl 2-ethylbutanoate?Diagnosis: Alpha-halo esters hydrolyze slowly in moist air to form HCl, formaldehyde, and 2-ethylbutyric acid. The HCl generated autocatalyzes further degradation.
Solution:
Storage: Store at 2–8°C under Argon/Nitrogen.
Stabilizer: Commercial batches often contain traces of acid scavengers (like epoxides) or calcium carbonate. If your reagent is old, filter it through a small plug of basic alumina immediately before use to remove acidic impurities.
Decision Tree: Solving Low Yields
Use this logic flow to diagnose the root cause of failed alkylations.
Diagram 2: Troubleshooting Logic Flow
Caption: Figure 2: Step-by-step diagnostic logic. Most issues stem from either moisture (hydrolysis) or poor nucleophilicity (requiring Iodide catalysis).
Standard Operating Procedure (SOP)
Protocol: Synthesis of Prodrug via Finkelstein Alkylation
Note: This protocol assumes a 1.0 mmol scale. Adjust accordingly.
Note: Use a gradient of Hexanes/EtOAc. Avoid adding acid (e.g., acetic acid) to the eluent, as it may degrade the acetal ester.
Data Tables: Optimization Parameters
Table 1: Base Selection Guide
Base
Strength
Solubility in DMF
Recommendation
Moderate
Good (Cesium effect)
Primary Choice. The "Cesium Effect" improves solubility and reactivity of carboxylates.
Moderate
Poor
Secondary choice. Often requires heating or PTC (18-crown-6).
DIEA (Hünig's)
Weak
Excellent
Good for acid-sensitive substrates, but requires the drug to be acidic enough to deprotonate.
NaH
Strong
N/A (Suspension)
Avoid unless necessary. Can cause elimination side reactions on the reagent.
Table 2: Solvent Compatibility
Solvent
Polarity
Suitability
Notes
DMF
High
Excellent
Standard for Sn2. Hard to remove (requires water washes).
DMAc
High
Excellent
Similar to DMF, sometimes cleaner profile.
Acetone
Medium
Good
Good for Finkelstein (NaI is soluble), but boiling point (56°C) limits thermal acceleration.
DCM
Low
Poor
Do not use for the reaction step. Reaction will be extremely slow.
References
PubChem. (n.d.).[3] Chloromethyl 2-ethylbutyrate | C7H13ClO2.[3][4][5][6] National Library of Medicine. Retrieved from [Link]
Karjalainen, A., et al. (2025). Temperature dependence of the neutral ester hydrolysis of chloromethyl dichloroacetate. ResearchGate. (Provides kinetic data on chloromethyl ester hydrolysis stability). Retrieved from [Link]
Berliner, M. A., & Belecki, K. (2005).[7] Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. Journal of Organic Chemistry, 70(23), 9618–9621. (Methodology for synthesizing alpha-halo ethers).[7][8][9] Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Stability & Handling of Chloromethyl 2-ethylbutanoate
Current Status: Operational
Subject: Preventing Hydrolysis & Degradation of Chloromethyl 2-ethylbutanoate (CMEB)
Target Audience: Synthetic Chemists, Process Engineers, Drug Development Scientists
Core Technical Directive
The Central Problem:
Chloromethyl 2-ethylbutanoate (CMEB) is an
-halo ester used primarily as a reagent to introduce the (2-ethylbutyryloxy)methyl moiety in prodrug synthesis. Its structural utility is also its greatest weakness: the chloromethyl ester linkage is highly susceptible to hydrolysis.
Unlike simple alkyl esters, the hydrolysis of CMEB is driven by an irreversible cascade. Once water attacks the carbonyl, the leaving group is not a stable alcohol, but a hydroxymethyl species that spontaneously collapses into formaldehyde and hydrochloric acid. This autocatalytic generation of acid further accelerates degradation.
This guide provides the protocols required to arrest this cascade.
Critical Safety & Handling (The "Zero-Moisture" Rule)
WARNING: Chloromethyl esters are potent alkylating agents and suspected carcinogens. All handling described below implies the use of a fume hood, double-gloving (nitrile/laminate), and full PPE.
Storing over activated 3Å or 4Å molecular sieves is recommended to scavenge trace moisture.
Q: My stock solution has turned cloudy. Is it usable?A:No. Cloudiness typically indicates the formation of paraformaldehyde polymers (a byproduct of hydrolysis) or phase separation of the free acid.
Diagnostic: Check
H NMR. A singlet near 9-10 ppm indicates formaldehyde; a broad singlet >11 ppm indicates carboxylic acid.
Action: Discard as hazardous waste. Do not attempt to distill; heating degraded
-halo esters can be hazardous.
Reaction Troubleshooting: The Synthesis Phase
The most common failure point is not storage, but the coupling reaction (typically alkylation of a carboxylic acid salt).
Scenario A: Low Yield in Prodrug Synthesis
Symptom: You are reacting CMEB with a drug carboxylate (R-COO⁻), but isolating large amounts of 2-ethylbutyric acid instead of the product.
Root Cause: Competitive Hydrolysis. The water content in your solvent or the hygroscopic nature of the drug salt is hydrolyzing the CMEB before it can alkylate the drug.
Protocol: The "Dry-Phase" System
Solvent Choice: Switch to Anhydrous DMF or DMAc . These polar aprotic solvents accelerate the
substitution, favoring the drug coupling over the hydrolysis.
Drying Step: Pre-dry the solvent over activated molecular sieves for 24 hours. The water content must be <50 ppm (verify by Karl Fischer titration).
Base Selection: If generating the salt in situ, avoid hydroxides (NaOH/KOH) which generate water. Use Cesium Carbonate (
) or Sodium Hydride (NaH) .
Why Cesium? The "Cesium Effect" increases the solubility and nucleophilicity of the carboxylate anion, increasing the reaction rate relative to the hydrolysis background rate.
Scenario B: Degradation During Workup
Symptom: The reaction looked good by TLC, but the product vanished after aqueous extraction.
Root Cause: pH Sensitivity.
-Halo esters and their resulting acyloxyalkyl products are sensitive to both acid and base hydrolysis.
Protocol: The Buffered Quench
Avoid: Strong basic washes (1M NaOH or saturated
with prolonged contact).
Use: A cold (
C) quench with pH 5-6 Phosphate Buffer .
Speed: Minimize contact time with the aqueous phase. Extract immediately into Ethyl Acetate or DCM, separate, and dry the organic layer over
immediately.
Visualizing the Degradation Pathway
Understanding the mechanism is the key to prevention. The diagram below illustrates why water contact is irreversible for this molecule.
Figure 1: The Hydrolysis Cascade of Chloromethyl Esters. Note the autocatalytic loop where generated HCl accelerates further degradation.
Analytical Validation (Self-Validating System)
Do not rely on visual inspection. Use this analytical decision tree to verify integrity before committing expensive drug substance to the reaction.
Figure 2: Quality Control Decision Tree for CMEB usage.
Frequently Asked Questions (FAQs)
Q: Can I use Potassium Carbonate (
) instead of Cesium Carbonate?A: Yes, but with caution. Potassium carbonate is more hygroscopic than Cesium Carbonate. If you must use , it must be freshly ground and dried under high vacuum at 100°C for 4 hours prior to use. Any surface water on the base will immediately hydrolyze the CMEB.
Q: I see a new spot on TLC that isn't my product or the starting acid. What is it?A: It is likely the symmetric anhydride or a formaldehyde acetal dimer .
Mechanism:[1][2][3][4][5][6] If the reaction is too concentrated, the product ester can react with excess CMEB or formaldehyde released from degradation.
Prevention:[5][7][8] Maintain strict stoichiometry (1.1 to 1.2 equivalents of CMEB) and do not run the reaction "neat" or at extremely high concentrations (>0.5 M).
Q: Can I distill Chloromethyl 2-ethylbutanoate to purify it?A:Extreme Caution Required. While it can be distilled (typically under high vacuum), heating
-halo esters that contain trace acid (from hydrolysis) can lead to a runaway decomposition.
Requirement: If distillation is necessary, wash the crude with cold
solution first, dry thoroughly with , and distill only under high vacuum (<1 mmHg) to keep the bath temperature below 60°C.
References
Safety & Handling of Chloromethyl Esters
Source: National Institutes of Health (NIH) / PubChem
Data: GHS Classification, Flammability, and Toxicity data for Chloromethyl 2-methylpropano
URL:
Hydrolysis Kinetics of
-Halo Esters
Source: Journal of the American Chemical Society (JACS)
Context: Mechanisms of water-catalyzed hydrolysis in chloromethyl esters and the effect of temperature on activation capacity.[9]
URL:
Synthesis of Prodrug Esters (General Methodologies)
Source: Google P
Context: Synthesis methods for cephalosporin prodrug intermediates (Cefpodoxime Proxetil context), highlighting the sensitivity of the ester linkage during coupling.
Technical Support Center: Chloromethyl 2-ethylbutanoate Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the identification of...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the identification of byproducts during the synthesis of Chloromethyl 2-ethylbutanoate. Our goal is to equip you with the expertise and methodologies to ensure the purity and integrity of your final product.
Introduction: The Importance of Purity
Chloromethyl 2-ethylbutanoate (C₇H₁₃ClO₂) is a reactive ester and a versatile intermediate in organic synthesis.[1][2] Its utility is derived from the chloromethyl group, which serves as a good leaving group for nucleophilic substitution, and the 2-ethylbutanoate moiety.[1] As with any reactive intermediate, achieving high purity is critical to ensure predictable outcomes in subsequent reactions and to avoid the introduction of unwanted functionalities or toxic impurities into your synthetic pathway. This guide will address the common challenges and questions that arise during the synthesis and purification of this compound.
This section addresses the most common issues encountered during the synthesis of Chloromethyl 2-ethylbutanoate, focusing on the origin and identification of potential byproducts.
Q1: My final product shows multiple spots on TLC/peaks in GC-MS. What are the most likely unreacted starting materials?
This is the most common and straightforward issue. The presence of starting materials post-reaction is typically due to incomplete conversion.
Answer: The primary unreacted materials to look for depend on your chosen synthetic route.
Fischer-Speier Esterification Route: If you are reacting 2-ethylbutanoic acid with a chloromethylating agent (like chloromethanol, or a combination of formaldehyde and HCl) in the presence of an acid catalyst, you should look for:
2-Ethylbutanoic Acid: A relatively polar and acidic compound, which can be identified by its characteristic broad -OH peak in the ¹H NMR spectrum and its distinct mass spectrum.[3]
Chloromethanol Precursors: If using formaldehyde and HCl, residual formaldehyde or its polymers (paraformaldehyde) may be present.
Acid Chloride Route: If you are reacting 2-ethylbutanoyl chloride with a methanol source, you may find:
2-Ethylbutanoyl Chloride: This is a highly reactive and moisture-sensitive compound. If present, it will likely react with any moisture during workup or analysis to form 2-ethylbutanoic acid.
Methanol: A small, polar alcohol that is typically removed easily by evaporation but can persist if not thoroughly removed.
Expert Insight: Incomplete reactions are often a result of equilibrium limitations in Fischer esterification or insufficient reaction time.[4][5] Driving the reaction to completion by removing water (e.g., using a Dean-Stark apparatus) or using one reagent in excess is a common strategy.[4][6]
Q2: I've identified and accounted for my starting materials, but other impurities remain. What side reactions could be occurring?
Side reactions are a frequent source of complex impurity profiles. Understanding the potential pathways is key to mitigating them.
Answer: Several side reactions can occur, leading to distinct byproducts. The most critical to be aware of are those involving the chloromethylating agent.
Bis(chloromethyl) ether (BCME): This is a highly carcinogenic and regulated byproduct that can form when using formaldehyde and hydrogen chloride, or from impurities in chloromethyl methyl ether (CMME).[7][8] Its formation is a significant safety concern in industrial applications of the Blanc chloromethylation reaction.[7] Due to its extreme toxicity, even trace amounts are a major issue.
2-Ethylbutanoic Anhydride: Carboxylic acids can undergo self-condensation at elevated temperatures, especially in the presence of a dehydrating acid catalyst, to form the corresponding anhydride. This is a common byproduct in Fischer esterification.
Dichloromethane Adducts (if used as solvent): While less common, highly reactive intermediates could potentially react with chlorinated solvents like dichloromethane under certain catalytic conditions.
Hydrolysis Products: Chloromethyl 2-ethylbutanoate is susceptible to hydrolysis, especially during aqueous workup. This will regenerate 2-ethylbutanoic acid and also produce formaldehyde and hydrogen chloride.
Causality Behind Byproduct Formation:
The formation of BCME is a known risk in chloromethylation reactions. It arises from the reaction of formaldehyde with hydrogen chloride.[9] The acidic conditions that favor the desired esterification can also promote this dangerous side reaction.
Caption: Key reaction and side-reaction pathways.
Q3: Could impurities in my starting materials carry through to the final product?
Absolutely. The principle of "garbage in, garbage out" is highly applicable in multi-step synthesis.
Answer: Yes, impurities from your starting materials are a common source of contamination.
Impurities in 2-Ethylbutanoic Acid: The purity of your 2-ethylbutanoic acid depends on its synthesis method. Common routes include malonic ester synthesis or oxidation of 2-ethylbutyraldehyde.[3][10][11] Potential impurities could include other isomers or related carboxylic acids that will also be esterified, leading to a mixture of chloromethyl esters.
Impurities in Chloromethylating Agents: Commercial chloromethyl methyl ether (CMME), often used as a chloromethylating agent, can contain dimethoxymethane as an impurity.[12] As mentioned, the classical preparation of CMME can also result in contamination with the highly toxic bis(chloromethyl) ether.[12] Modern methods, such as reacting dimethoxymethane with acetyl chloride, are designed to produce a purer product.[13][14]
Troubleshooting Guides & Experimental Protocols
This section provides step-by-step protocols for the identification and characterization of byproducts.
Guide 1: Byproduct Identification via Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the primary tool for identifying volatile and semi-volatile byproducts in your reaction mixture. Its high resolution and mass fragmentation data provide definitive structural clues.[15]
Experimental Protocol: GC-MS Analysis
Sample Preparation:
Accurately weigh ~10 mg of your crude product into a GC vial.
Dissolve the sample in 1 mL of a suitable solvent (e.g., Dichloromethane or Ethyl Acetate). Ensure the solvent does not co-elute with your peaks of interest.
Cap the vial immediately.
Instrumentation and Conditions:
GC Column: A mid-polarity column like a DB-624 (30 m x 0.32 mm, 1.8 µm film thickness) is often effective for separating these types of compounds.[15]
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.[15]
Ionization Mode: Electron Ionization (EI) at 70 eV.
Data Analysis:
Identify the peak for Chloromethyl 2-ethylbutanoate based on its expected retention time and mass spectrum.
Analyze the mass spectra of unknown peaks. Compare them against spectral libraries (e.g., NIST) for tentative identification.
Look for characteristic fragments corresponding to the potential byproducts listed in the table below.
Data Presentation: Expected GC-MS Data
Compound
Expected Retention Time (Relative)
Key Mass Fragments (m/z)
Notes
Chloromethyl 2-ethylbutanoate
1.00 (Reference)
115, 87, 57, 49
The molecular ion may be weak or absent. Look for [M-Cl]+ and fragments from the acid moiety.
2-Ethylbutanoic Acid
< 1.00
116 (M+), 87, 73, 57
Peak shape may be poor (tailing) on some columns. Derivatization may be needed for quantification.
2-Ethylbutanoic Anhydride
> 1.00
115, 87, 57
Will be significantly less volatile than the ester.
Bis(chloromethyl) ether (BCME)
< 1.00
114 (M+), 79, 49
CRITICAL: Requires specific methods for trace analysis due to high toxicity.[16][17]
Guide 2: Structural Confirmation via Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is indispensable for confirming the structure of your main product and identifying major impurities whose signals are well-resolved.
Experimental Protocol: NMR Analysis
Sample Preparation:
Dissolve 10-20 mg of your purified or crude product in ~0.7 mL of deuterated chloroform (CDCl₃).
Add a small amount of Tetramethylsilane (TMS) as an internal standard if quantitative analysis is needed.
Transfer the solution to a clean NMR tube.
Acquisition:
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
Standard acquisition parameters are usually sufficient.
Data Analysis:
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different species.
Compare the observed chemical shifts to the expected values for your product and potential byproducts.
Data Presentation: Expected ¹H NMR Shifts for Chloromethyl 2-ethylbutanoate (in CDCl₃)
Protons
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
-O-CH₂ -Cl
~5.7
Singlet
2H
Chloromethyl group
-CH(CH₂CH₃)₂
~2.3
Quintet
1H
Alpha-proton on butanoate
-CH(CH₂ CH₃)₂
~1.6
Multiplet
4H
Methylene groups on ethyls
-CH(CH₂CH₃ )₂
~0.9
Triplet
6H
Methyl groups on ethyls
Expert Insight: The singlet at ~5.7 ppm is a hallmark of the chloromethyl ester group (-O-CH₂-Cl). The absence of a broad peak above 10 ppm indicates the successful conversion of the carboxylic acid's -OH group.
Troubleshooting Workflow
This diagram outlines a logical approach to identifying an unknown byproduct.
Caption: A systematic workflow for byproduct identification.
References
Google Patents. (CN106892809A). The preparation method of the new 2 Ethylbutanoic acid of one class.
Google Patents. (EP0742787B1).
Chempanda. Chloromethyl: compounds, synthesis and safety | Blog. [Link]
Google Patents. (CN107688065B). Gas chromatography-mass spectrometry combined detection method for chloromethyl methyl ether residue in bulk drug.
Technical Support: Reaction Monitoring for Chloromethyl 2-Ethylbutanoate via TLC
Core Technical Analysis: The "Invisible" Analyte The Challenge: Chloromethyl 2-ethylbutanoate (CAS: 40930-71-0) is a strictly aliphatic ester. Unlike aromatic drug scaffolds, it lacks a conjugated -system.
Author: BenchChem Technical Support Team. Date: February 2026
Core Technical Analysis: The "Invisible" Analyte
The Challenge:
Chloromethyl 2-ethylbutanoate (CAS: 40930-71-0) is a strictly aliphatic ester. Unlike aromatic drug scaffolds, it lacks a conjugated
-system. Consequently, it possesses a negligible extinction coefficient at 254 nm. Relying on UV visualization is the primary cause of monitoring failure for this reaction.
The Solution:
Successful monitoring requires chemical derivatization (staining) that targets the aliphatic chain or the oxidizable functionalities. Furthermore, chloromethyl esters are reactive alkylating agents prone to hydrolysis on acidic silica, generating artifacts (2-ethylbutyric acid) that can confuse data interpretation.
Visualization Protocols (The "Eyes" of the Experiment)
Since UV detection is non-viable, you must implement a destructive staining protocol. We recommend a dual-stain approach to differentiate the product from hydrolytic byproducts.
Primary Stain: Potassium Permanganate (
)
Best for: General detection of the aliphatic ester product.
Mechanism: Oxidation of the alkyl chain/functional groups.
Preparation: Dissolve 1.5 g
, 10 g , and 1.25 mL 10% NaOH in 200 mL water.
Appearance: Product appears as a yellow/brown spot on a bright purple background.
Protocol: Dip the dried plate and heat gently with a heat gun until spots appear. Do not overheat, or the background will turn brown.
Secondary Stain: Bromocresol Green
Best for: Detecting unreacted starting material or hydrolysis byproducts (Carboxylic Acids).
Mechanism: pH indicator. The carboxylic acid (2-ethylbutyric acid) protonates the indicator.
Preparation: Dissolve 0.04 g bromocresol green in 100 mL ethanol; add 0.1 M NaOH dropwise until solution turns blue.
Appearance: Acidic species appear as yellow spots on a blue background. The neutral chloromethyl ester will usually not stain or stain very faintly.
Protocol: Dip the plate. Do not heat. Spots appear immediately.
Visualization Decision Logic
The following diagram illustrates the decision matrix for selecting the correct visualization method based on your specific observation needs.
Figure 1: Decision tree for selecting the appropriate visualization method for aliphatic chloromethyl esters.
Experimental Troubleshooting Guide (Q&A)
Issue 1: "My product spot is streaking or tailing significantly."
Diagnosis: Silica Gel Acidity.
Technical Insight: Chloromethyl esters are sensitive to hydrolysis. Standard silica gel is slightly acidic (pH ~5-6). This acidity can catalyze the hydrolysis of your ester back to 2-ethylbutyric acid during the run. The "streak" is often the acid forming in situ.
Corrective Action:
Neutralize the Plate: Pre-wash the TLC plate with a solution of 1% Triethylamine in Hexane/EtOAc and dry it before spotting.
Run Fast: Do not let the spotted plate sit. Elute immediately.
Issue 2: "I see a spot at the baseline that wasn't there before."
Diagnosis: Hydrolysis to 2-ethylbutyric acid.
Technical Insight: The starting material (2-ethylbutyryl chloride) and the hydrolysis byproduct (2-ethylbutyric acid) are both highly polar compared to the chloromethyl ester. On standard silica, carboxylic acids interact strongly with silanols, often sticking to the baseline or moving with very low Rf.
Verification: Dip the plate in Bromocresol Green . If the baseline spot turns bright yellow instantly, it is the free acid.
Issue 3: "The product spot disappears after drying."
Diagnosis: Volatility.
Technical Insight: While chloromethyl 2-ethylbutanoate has a higher boiling point than the acid chloride, it is still a relatively small molecule (MW ~164.6 g/mol ). Excessive heating with a heat gun to dry the solvent or activate the stain can vaporize the compound.
Corrective Action:
Air dry the plate or use a gentle stream of nitrogen.
If using Iodine stain, observe immediately (reversible binding).
If using KMnO4, heat gently—stop as soon as the background begins to pink.
Eluent Optimization & Data Summary
For optimal separation of the non-polar ester from the polar acid/chloride, a non-polar mobile phase is required.
Recommended Mobile Phase: Hexane : Ethyl Acetate (9:1 to 8:2 v/v)
*Note: Acid chlorides react with moisture in the silica/air to form the acid almost instantly upon spotting.
Reaction Workflow & Safety
Safety Warning: Chloromethyl esters are alkylating agents . They are potential carcinogens and can cause severe skin/eye irritation. All TLC spotting must occur in a fume hood. Dispose of TLC plates in hazardous solid waste, not general trash.
The following diagram outlines the reaction monitoring workflow, highlighting the transformation of species on the TLC plate.
Figure 2: Reaction workflow and species transformation during TLC analysis.
References
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
PubChem. (n.d.). Chloromethyl 2-ethylbutyrate Compound Summary. National Library of Medicine. Retrieved from [Link]
Chemistry LibreTexts. (2022). Visualizing TLC Plates. Retrieved from [Link] (Specifics on Iodine and KMnO4 staining mechanisms).
Work-up procedures for "Chloromethyl 2-ethylbutanoate" reactions
Topic: Work-up Procedures & Troubleshooting Guide Executive Summary & Safety Warning Chloromethyl 2-ethylbutanoate (CAS: 40930-71-0) is a specialized -haloalkyl ester used primarily as a soft alkylating agent in the synt...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Work-up Procedures & Troubleshooting Guide
Executive Summary & Safety Warning
Chloromethyl 2-ethylbutanoate (CAS: 40930-71-0) is a specialized
-haloalkyl ester used primarily as a soft alkylating agent in the synthesis of prodrugs (e.g., creating hydrolyzable ester linkages to improve oral bioavailability).[1]
⚠️ CRITICAL SAFETY NOTICE:
As an
-chloromethyl ester, this compound is a potent alkylating agent . It acts as a direct electrophile and is potentially carcinogenic.
PPE: Double nitrile gloves, full face shield, and handling exclusively in a fume hood are mandatory.
Neutralization: Spills should be treated with aqueous ammonia or dilute NaOH to hydrolyze the active chloride.
Module 1: Post-Synthesis Work-up (Isolation)
Context: You have just synthesized Chloromethyl 2-ethylbutanoate (typically via Acid Chloride + Paraformaldehyde + ZnCl₂ catalyst).
The primary challenge in isolating this molecule is preventing acid-catalyzed hydrolysis and thermal decomposition during purification.
Neutralizes residual HCl and solubilizes Zn salts. Heat of neutralization can trigger ester hydrolysis; cooling is vital.
2. Extraction
Extract with Dichloromethane (DCM) or Ethyl Acetate .
DCM is preferred for its low boiling point, facilitating removal without thermal stress on the product.
3. Zinc Removal
Wash organic layer with 10% EDTA solution or dilute Na₂CO₃ .
Critical: Residual Zinc (Lewis acid) catalyzes polymerization/decomposition during the distillation step.
4. Drying
Dry over anhydrous MgSO₄ for 30 mins. Filter.
Water promotes hydrolysis. MgSO₄ is slightly acidic/neutral, avoiding base-catalyzed degradation.
5. Concentration
Rotary evaporate at <30°C bath temp.
Minimize thermal history.[2][3] The product is relatively stable but prolonged heat degrades it.
6. Purification
High-Vacuum Distillation (0.5 – 2.0 mmHg).
Atmospheric distillation requires temps >160°C, which risks explosion or degradation. Target vapor temp: 60–75°C (at 1 mmHg).
Visualization: Isolation Workflow
Figure 1: Critical path for isolating Chloromethyl 2-ethylbutanoate. Note the specific wash step to remove Zinc catalyst.
Module 2: Reaction Work-up (Prodrug Synthesis)
Context: You have used Chloromethyl 2-ethylbutanoate to alkylate a drug substance (carboxylic acid).
Troubleshooting the Alkylation Work-up
Common Issue: The reaction yields a mixture of Prodrug, Unreacted Acid, and Excess Alkylating Agent.
Q: How do I remove excess Chloromethyl 2-ethylbutanoate?A: Unlike simple alkyl halides, you cannot simply evaporate it easily due to its high boiling point.
Chemical Scavenging: Add a small amount of a secondary amine (e.g., morpholine) or a polymer-supported amine scavenger 30 minutes before ending the reaction. This reacts with the excess chloromethyl ester to form a polar ammonium salt.
Acid Wash: Wash the organic phase with dilute HCl (0.1 N) to remove the scavenged by-product.
Hydrolysis (Alternative): If your prodrug is stable to mild base, wash with 5% NaHCO₃ for 1 hour. The unreacted chloromethyl ester hydrolyzes faster than the hindered prodrug ester.
Technical FAQ & Troubleshooting
Category: Stability & Degradation
Q1: My distilled product turned yellow after 2 days. Why?
Diagnosis: Trace acid or metal contamination.
Mechanism: The chloromethyl group is labile. If Zinc or HCl remains, it catalyzes an auto-degradation pathway leading to aldehydes and acid chlorides.
Solution: Re-dissolve in DCM, wash with 1% NaHCO₃ , dry, and store over activated 4Å molecular sieves.
Storage: Must be stored at -20°C under Argon.
Q2: I see a "doublet" impurity in NMR around 5.7 ppm.
Diagnosis: This is likely the Bis-acylal (Bis(2-ethylbutyryloxy)methane).
Cause: Presence of moisture during synthesis or excessive temperature. The hemi-acetal intermediate reacts with a second molecule of acid chloride.
Remediation: This impurity has a very high boiling point. It can be separated via fractional distillation, but you must use a Vigreux column and high vacuum.
Category: Hydrolysis Dynamics
Q3: Can I use silica gel chromatography?
Risk: Moderate.
Insight: Silica is slightly acidic. Chloromethyl esters can degrade on acidic silica, losing the formaldehyde equivalent.
Protocol: Pre-treat the silica column with 1% Triethylamine in Hexane to neutralize active sites. Elute rapidly with Hexane/EtOAc.
Visualization: Degradation Pathway
Figure 2: The hydrolytic instability mechanism. The chloromethyl ester is a "masked" formaldehyde, making it susceptible to rapid collapse upon hydrolysis.
References
National Center for Biotechnology Information (2025).
Berliner, M. A., & Belecki, K. (2005). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers.[4] Journal of Organic Chemistry, 70(23), 9618–9621. (Provides foundational Zn-catalyzed synthesis logic for haloalkyl ethers).
Rodríguez, J. C., et al. (2003). An improved method for preparation of Cefpodoxime Proxetil.[5][6] Il Farmaco, 58(5), 363-369. (Details the handling of analogous prodrug intermediates).
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Chloromethyl 2-ethylbutanoate (CAS 40930-71-0) [1]
Current Status: [🟢 OPERATIONAL]
Priority Level: Tier 3 (Hazardous Alkylating Agent)
Ticket Subject: Handling, Stability, and Optimization for Prodrug Synthesis[1]
Welcome to the Reagent Support Hub
You have reached the specialized support tier for Chloromethyl 2-ethylbutanoate .[1][2] As a Senior Application Scientist, I understand that this reagent is not just a chemical; it is the linchpin in your synthesis of orally bioavailable prodrug esters (often used to generate 2-ethylbutyryloxymethyl moieties for cephalosporins and other APIs).[1]
This guide is structured to bypass generic advice and address the specific, high-stakes challenges you face in the lab.
Module 1: Critical Safety & Handling (The "Red Alert" Protocols)
Q: I’ve worked with standard alkyl halides. Why is this reagent flagged as "High Hazard"?A: Do not treat this like ethyl bromide. Chloromethyl esters are
-halo esters , a structural class sharing reactivity profiles with Chloromethyl Methyl Ether (MOM-Cl), a known carcinogen.[1]
The Hazard: It is a potent alkylating agent. It reacts rapidly with nucleophiles (DNA, proteins).[1]
The Byproducts: Upon contact with moisture, it hydrolyzes to release Formaldehyde (carcinogen), Hydrochloric Acid (corrosive), and 2-ethylbutyric acid [1].[1]
Immediate Action: All handling must occur in a fume hood with a face velocity >100 fpm. Double-gloving (Nitrile over Laminate) is non-negotiable.[1]
Q: We had a minor spill (approx. 5 mL) outside the hood. How do we neutralize it?A:DO NOT wipe it up with paper towels immediately.[1] The reagent will release HCl fumes.
Protocol:
Evacuate the immediate area.
Don PPE: Full-face respirator (organic vapor/acid gas cartridge), double gloves, lab coat.[1]
Cover: Gently cover the spill with a 1:1 mixture of sodium bicarbonate and clay absorbent (kitty litter) to minimize volatilization.
Quench: Spray the absorbent lightly with 10% Ammonium Hydroxide or a 5% Ethanolamine solution . The amine rapidly aminates the chloromethyl group, converting the toxic alkylator into a benign amino-ester derivative [2].
Collect: Wait 15 minutes, then sweep into a hazardous waste container labeled "Organic Toxicity: Alkylating Agent."
Module 2: Stability & Storage Troubleshooting
Q: My reagent has turned from colorless to pale yellow and is "smoking" slightly when opened. Is it usable?A:Stop. The "smoke" is HCl gas. The yellow color indicates polymerization or degradation products (paraformaldehyde).[1]
Diagnosis: Moisture intrusion has triggered hydrolysis.[1]
Verdict: If the yellowing is faint, you may distill it under reduced pressure (bp ~85°C at 15 mmHg, verify specific batch data) to recover usable material.[1] If it is dark yellow or orange, discard it . Using degraded reagent will introduce formaldehyde oligomers that poison downstream coupling reactions.[1]
Q: What is the "Gold Standard" for storage?A:
Temperature: +2°C to +8°C (Refrigerated).
Atmosphere: Argon or Nitrogen overlay is critical.[1]
Container: Sure/Seal™ bottles or Teflon-lined caps. Never store in standard ground-glass joints without a Teflon sleeve; the hydrolysis products can freeze the joint [3].
Visualization: Stability Decision Matrix
Caption: Decision logic for assessing reagent viability based on visual and olfactory cues.
Module 3: Reaction Optimization (The "Yield Killer" Factors)
Q: I am synthesizing a prodrug (e.g., a cephalosporin ester). My conversion is stalled at 60%, and I see a new impurity.A: The "new impurity" is likely the hydroxymethyl ester or the parent acid resulting from hydrolysis.
Root Cause Analysis:
Base Selection: Are you using a carbonate base (K2CO3)?
Issue: Carbonates generate water as a byproduct if not strictly anhydrous.[1]
Fix: Switch to a non-nucleophilic organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or Diisopropylethylamine (DIPEA) in dry DMF or DMAc.[1] DBU is particularly effective for alkylating carboxylates with alpha-halo esters [4].[1]
Stoichiometry: The chloromethyl ester is sacrificial.
Fix: Use 1.2 to 1.5 equivalents of Chloromethyl 2-ethylbutanoate relative to the carboxylic acid.[1] The excess compensates for the inevitable hydrolysis due to trace moisture.
Catalysis:
Tip: Add 0.1 - 0.5 eq of Sodium Iodide (NaI) .[1] This generates the Iodomethyl species in situ (Finkelstein reaction), which is approx.[1] 100x more reactive towards the carboxylate nucleophile, allowing you to run the reaction at lower temperatures (0°C to RT) and suppress side reactions [5].
Data Table: Optimization Parameters
Parameter
Standard Protocol (Risk of Failure)
Optimized Protocol (High Yield)
Solvent
Acetone (Wet)
Anhydrous DMF or DMAc
Base
K2CO3 or NaHCO3
DBU or Cs2CO3 (Cesium effect)
Additive
None
NaI (Catalytic Finkelstein)
Temp
Reflux (>50°C)
0°C RT (Prevent thermal degradation)
Visualization: Reaction Pathway
Caption: In-situ activation using NaI to improve yield and reduce thermal degradation risks.
Module 4: Waste Disposal & Decontamination
Q: How do we dispose of the reaction mother liquors?A: Never pour active alkylating agents into the general organic waste stream without quenching.
The "Kill" Protocol:
Add excess morpholine or ammonium hydroxide to the waste stream.
Stir for 2 hours at room temperature. This converts the chloromethyl ester into a stable amino-ester.[1]
PubChem. (2025).[1] Chloromethyl 2-ethylbutyrate | C7H13ClO2.[1][2][3][4][5] National Library of Medicine. [Link]
Lunn, G., & Sansone, E. B. (1994).[1] Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience.[1] (Protocol for degrading alkylating agents).
Yatendra, K., et al. (2002).[1] Process for the preparation of cefpodoxime proxetil. WO2002068429A1.[1] [1]
Fini, A., et al. (2003).[1] An Improved Method for Preparation of Cefpodoxime Proxetil. ResearchGate. [Link]
National Research Council (US). (1995).[1] Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Academies Press.[1] [Link][1]
Technical Support Center: Catalyst Optimization in Chloromethyl Ester Synthesis
Executive Summary & Diagnostic Dashboard The Challenge: Synthesizing Chloromethyl 2-ethylbutanoate requires the reaction of 2-ethylbutyryl chloride with paraformaldehyde, catalyzed by a Lewis acid (typically Zinc Chlorid...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Diagnostic Dashboard
The Challenge:
Synthesizing Chloromethyl 2-ethylbutanoate requires the reaction of 2-ethylbutyryl chloride with paraformaldehyde, catalyzed by a Lewis acid (typically Zinc Chloride , ZnCl₂). Unlike simple acetates, the 2-ethyl substituent introduces significant steric hindrance near the carbonyl center. This slows the reaction kinetics, extending the contact time and making the catalyst exponentially more vulnerable to deactivation ("poisoning") by moisture and impurities.
Quick Diagnostic:
If your reaction is stalling or yielding low purity, check the following symptoms immediately:
Symptom
Probable Cause
Immediate Action
Reaction Stalls < 50% Conversion
Moisture Poisoning (Hydrolysis of ZnCl₂)
Check water content of Paraformaldehyde. Must be <1.0%.
Darkening / Tar Formation
Thermal Deactivation (Polymerization)
Reduce temp. The 2-ethyl group requires time, not excessive heat.
White Precipitate in Reactor
Catalyst Saturation (Zn(OH)Cl formation)
Catalyst has hydrolyzed. Abort and restart with fused ZnCl₂.
Violent Exotherm upon Addition
Rapid Depolymerization (Uncontrolled)
Catalyst surface area too high (powder vs. bead). Control addition rate.
Technical Deep Dive: The Mechanism of Catalyst Poisoning
To troubleshoot effectively, you must understand why the catalyst fails. In this synthesis, ZnCl₂ acts as a bifunctional activator . It coordinates with the carbonyl oxygen of the paraformaldehyde (facilitating depolymerization to formaldehyde) and the acid chloride.
The Poisoning Pathway (Water vs. Substrate)
The primary "poison" is water. ZnCl₂ is hygroscopic. Even trace moisture leads to the formation of hydroxy-zinc species (e.g., Zn(OH)Cl), which are catalytically dead for this specific transformation. Because the 2-ethyl group provides steric bulk, the substrate cannot easily displace water molecules that have coordinated to the zinc center.
Visualization: Competitive Inhibition Pathway
The following diagram illustrates how moisture competes with the paraformaldehyde substrate for the active Zinc site.
Figure 1: Competitive inhibition mechanism. Note that the steric bulk of 2-ethylbutanoate slows the "Green" pathway, giving the "Red" poisoning pathway a kinetic advantage if water is present.
Experimental Protocols: Preventing Deactivation
Protocol A: The "Fusion" Activation Method
Standard commercial ZnCl₂ is often too wet (up to 5% water) for this sterically hindered reaction. You must fuse it.
Setup: Place commercial ZnCl₂ in a quartz or porcelain crucible.
Heating: Heat to 300–320°C using a sand bath or heating mantle.
Visual Cue: The solid will melt (MP ~290°C) into a clear, viscous liquid. Bubbling indicates water release.
Cooling: Allow to cool under a flow of dry Nitrogen or Argon.
Grinding: Once solid, grind immediately in a glovebox or rapid-transfer bag.
Usage: Add to the reaction vessel against a positive pressure of inert gas.
The depolymerization of paraformaldehyde is the rate-limiting step.
Specification: Use Paraformaldehyde with 95-97% purity .
Pre-treatment: If the reagent is old/caked, dry it in a vacuum oven at 40°C over P₂O₅ for 24 hours. "Wet" paraformaldehyde releases water directly into the catalyst upon depolymerization.
Troubleshooting FAQs
Q1: Why is the reaction yield lower for 2-ethylbutanoate compared to simple butanoate?A: The 2-ethyl group creates a "steric wall." This prevents the acid chloride from easily approaching the activated formaldehyde-Zn complex.
Consequence: The reaction time increases (often 2x-3x longer).
Risk:[1][2] Longer time = higher probability of moisture ingress or thermal degradation of the catalyst.
Fix: Increase catalyst loading slightly (from 1.2 eq to 1.5 eq) to compensate for the slower turnover frequency.
Q2: My reaction mixture turned black. Is the catalyst poisoned?A: Not exactly "poisoned," but the reaction has degraded.
Cause:Thermal runaway. ZnCl₂ is a strong Lewis acid; if the temperature exceeds 90°C, it will catalyze the polymerization of the product or the aldehyde itself into tars.
Fix: Keep the reaction between 60°C and 75°C . Do not exceed 80°C.
Q3: Can I use AlCl₃ instead of ZnCl₂ to speed it up?A:Not recommended.
Reason: AlCl₃ is too aggressive. While it overcomes the steric hindrance of the 2-ethyl group, it often cleaves the ether linkage of the product (chloromethyl ester) as fast as it forms it. ZnCl₂ is the "Goldilocks" catalyst—strong enough to activate, mild enough to preserve the product.
Q4: I see a white solid forming that isn't paraformaldehyde. What is it?A: That is likely Zinc Oxychloride (ZnOHCl) .
Diagnosis: Your system has a leak, or your reagents were wet. The catalyst has hydrolyzed.
Recovery: You cannot recover this batch easily. Filtration and adding fresh catalyst rarely works because the HCl byproduct inhibits the new catalyst. Restart with dry reagents.
Workflow: Decision Tree for Low Yields
Use this logic flow to determine the root cause of failure in your specific batch.
Figure 2: Step-by-step troubleshooting logic for 2-ethylbutanoate synthesis.
References
Blanc Chloromethylation & Ester Modifications
Title: "The Chloromethylation of Aromatic Compounds (Blanc Reaction)
Technical Support Center: Purification Strategies for Chloromethyl 2-ethylbutanoate
Topic: Removal of Unreacted Reagent from Prodrug Synthesis Workflows Executive Summary & Chemical Context The Challenge: Chloromethyl 2-ethylbutanoate (CMEB) is a critical alkylating agent used to synthesize "pivoxil-typ...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Removal of Unreacted Reagent from Prodrug Synthesis Workflows
Executive Summary & Chemical Context
The Challenge:
Chloromethyl 2-ethylbutanoate (CMEB) is a critical alkylating agent used to synthesize "pivoxil-type" ester prodrugs (e.g., Cefditoren pivoxil, Tebipenem pivoxil). It attaches a lipophilic promoiety to the parent drug to enhance oral bioavailability.
The Problem:
Lipophilicity: CMEB is highly lipophilic (LogP ~2.6), often co-eluting with the target prodrug during standard aqueous workups.
Genotoxicity: As an alkyl halide, it is structurally alert as a Potential Genotoxic Impurity (PGI).[1][2] Regulatory bodies (ICH M7) require its clearance to ppm levels.
Stability: The target product contains an acetal-ester linkage identical to the reagent's structure, making aggressive hydrolysis strategies risky.
The Solution:
This guide outlines three validated removal strategies: Chemical Scavenging (Derivatization) , Vacuum Stripping , and Orthogonal Crystallization .
Method A: Chemical Scavenging (The "Gold Standard")
Concept:
This method utilizes the high electrophilicity of the chloromethyl group (
) to react with a nucleophilic scavenger (amine or thiol). This converts the lipophilic CMEB into a highly polar, water-soluble salt that is easily washed away during phase separation.
Why it works (The Science):
Reaction Type:
Nucleophilic Substitution.
Selectivity: We use a "soft" nucleophile (e.g., Morpholine, Diethylamine) that attacks the alkyl halide (CMEB) rapidly but reacts negligibly with the sterically hindered ester carbonyl of the product.
Protocol 1: Amine Derivatization
Step
Action
Technical Rationale
1
Quench
After the main coupling reaction is complete, cool the mixture to 10–15°C.
2
Charge Scavenger
Add Morpholine (1.5 – 2.0 eq relative to unreacted CMEB).
3
Agitate
Stir for 2–4 hours at ambient temperature (20–25°C).
4
Acid Wash
Wash the organic layer with dilute HCl (0.5 N) or solution.
5
Phase Cut
Discard the aqueous layer.
DOT Diagram: Scavenging Workflow
Caption: Figure 1. Selective removal of alkyl halide impurity via nucleophilic scavenging and phase separation.
Method B: Vacuum Stripping (Thermal Separation)
Concept:
CMEB is a liquid with a boiling point significantly lower than the solid prodrug. If the product is thermally stable up to 60°C, vacuum distillation is effective for bulk removal.
Concentration: Concentrate the reaction mixture (usually in DMF, DMAc, or Ethyl Acetate) to minimum stirrable volume.
Co-solvent Addition: Add a carrier solvent with a moderate boiling point (e.g., Toluene or Heptane ).
Strip: Apply vacuum (<20 mbar) and heat jacket to 45–55°C. The co-solvent acts as a "chaser," helping to carry the less volatile CMEB into the distillate via the Raoult’s Law effect (lowering partial pressure).
Repeat: Repeat the "charge and strip" cycle 2–3 times until CMEB is <0.5% by GC.
Warning: Do not exceed 60°C. The pivoxil ester linkage in the product is susceptible to thermal degradation at elevated temperatures.
Method C: Orthogonal Crystallization
Concept:
CMEB is miscible in most organic solvents (alcohols, esters, ethers). The target prodrugs are often insoluble in non-polar alkanes or water/alcohol mixtures.
Protocol 3: Anti-Solvent Crash
Dissolution: Dissolve the crude residue in a minimal amount of good solvent (e.g., Acetone or Ethyl Acetate).
Filtration: Filter the solid product. The liquid CMEB remains in the mother liquor.
Wash: Wash the cake with the anti-solvent to displace residual mother liquor.
Troubleshooting & FAQ
Decision Matrix: Which Method to Choose?
Caption: Figure 2. Stepwise selection of purification methods based on impurity concentration.
Frequently Asked Questions
Q1: Can I use NaOH or KOH to hydrolyze the unreacted CMEB?
Answer:NO. While base hydrolysis will destroy CMEB, it will almost certainly hydrolyze your product's ester linkage (the pivoxil group) at a comparable rate. The selectivity is too low. Use the amine scavenging method (Method A) instead, as it relies on alkylation (
), not hydrolysis.
Q2: I am seeing a new impurity after adding Morpholine. What is it?
Answer: If you do not perform the acidic wash (Step 4 in Protocol 1), the Morpholine-CMEB adduct (a quaternary ammonium salt) may remain in the organic phase if the solvent is polar (like DCM). Ensure you wash with dilute HCl to force this salt into the aqueous waste.
Q3: My product is oiling out during crystallization. How do I fix this?
Answer: This often happens if residual CMEB is too high (acting as a solvent). Perform a Vacuum Stripping (Method B) pass to lower the CMEB content below 5% before attempting crystallization. Alternatively, seed the mixture with pure product crystals during the anti-solvent addition.
Q4: What are the detection limits for CMEB?
Answer: Using GC-MS with SIM (Selected Ion Monitoring), you can detect CMEB down to <1 ppm. For routine process control, GC-FID is sufficient for levels >100 ppm.
References
Guideline on Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk (M7). International Council for Harmonisation (ICH). Link
Synthesis and degradation pathways of Cefditoren Pivoxil. Asian Journal of Research in Chemistry. Discusses hydrolytic stability and impurity profiles. Link
Method for removing unreacted electrophiles from a reaction mixture. US Patent 5,632,898. Describes the use of scavengers for alkyl halides. Link
Analytical Method Development for Alkyl Halides as Potential Genotoxic Impurities. Molecules, 2022.[1] Provides GC-MS detection strategies for halo-esters. Link
A Comparative Guide to the Mass Spectrometry of Compounds Acylated with Chloromethyl 2-Ethylbutanoate
For Researchers, Scientists, and Drug Development Professionals Abstract Derivatization is a cornerstone of modern analytical chemistry, particularly for enhancing the suitability of compounds for gas chromatography-mass...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatization is a cornerstone of modern analytical chemistry, particularly for enhancing the suitability of compounds for gas chromatography-mass spectrometry (GC-MS). Acylation, the introduction of an acyl group, is a widely employed technique to improve the volatility, thermal stability, and chromatographic behavior of polar analytes containing hydroxyl, amino, and thiol functional groups. This guide provides an in-depth technical comparison of "Chloromethyl 2-ethylbutanoate" as an acylating agent for mass spectrometry. While specific experimental data for this reagent in the scientific literature is scarce, this guide will leverage established principles of mass spectrometry and knowledge of related compounds to predict its performance characteristics. We will compare its theoretical advantages and disadvantages against common alternative acylation reagents, supported by a review of existing experimental data for those alternatives. This guide also presents a foundational experimental protocol for derivatization and GC-MS analysis, designed to serve as a robust starting point for methods development.
Introduction: The Rationale for Acylation in Mass Spectrometry
In GC-MS analysis, the intrinsic properties of an analyte dictate its performance. Polar functional groups, such as alcohols (-OH), primary and secondary amines (-NH2, -NHR), and thiols (-SH), can lead to poor chromatographic peak shape, low volatility, and thermal instability in the high temperatures of the GC inlet and column. Derivatization chemically modifies these functional groups to mitigate these issues.
Acylation is a highly effective derivatization strategy that replaces the active hydrogen on these functional groups with an acyl group (R-C=O). This transformation offers several key advantages:
Increased Volatility: By masking the polar functional groups, acylation reduces intermolecular hydrogen bonding, leading to a lower boiling point and improved volatilization.
Enhanced Thermal Stability: The resulting esters, amides, and thioesters are often more thermally stable than the parent compounds, preventing degradation during GC analysis.
Improved Chromatographic Performance: Derivatization typically leads to sharper, more symmetrical peaks and better separation from other components in a complex mixture.
Structural Elucidation: The fragmentation patterns of the resulting derivatives in the mass spectrometer can provide valuable structural information about the original analyte.
"Chloromethyl 2-ethylbutanoate" is a potential acylating agent that introduces a chloromethyl 2-ethylbutanoyl group onto the analyte. The presence of a chlorine atom can be particularly advantageous in mass spectrometry due to its distinct isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which can aid in the identification of derivatized compounds.
Mass Spectrometry of Compounds Acylated with Chloromethyl 2-Ethylbutanoate: A Predictive Analysis
In the absence of direct experimental data, we can predict the fragmentation behavior of compounds acylated with "Chloromethyl 2-ethylbutanoate" based on the established fragmentation patterns of esters and chlorinated compounds.
Upon electron ionization (EI), the derivatized molecule will form a molecular ion (M⁺•). The subsequent fragmentation is likely to be driven by the presence of the ester functional group and the alkyl chain.
Predicted Key Fragmentation Pathways:
α-Cleavage: Cleavage of the bond adjacent to the carbonyl group is a common fragmentation pathway for esters. This would result in the formation of a stable acylium ion.
McLafferty Rearrangement: If the analyte portion of the derivative contains a γ-hydrogen, a McLafferty rearrangement can occur, leading to the elimination of a neutral alkene molecule.
Cleavage of the Chloromethyl Group: The C-Cl bond is relatively weak and can undergo cleavage. This would result in a fragment ion corresponding to the loss of a chlorine radical. The presence of the two chlorine isotopes would produce a characteristic doublet for chlorine-containing fragments.
Fragmentation of the 2-ethylbutanoyl moiety: The branched alkyl chain of the derivatizing agent can also undergo fragmentation, leading to the loss of ethyl or other alkyl radicals.
The following diagram illustrates the predicted fragmentation pathways for a generic alcohol (R-OH) acylated with "Chloromethyl 2-ethylbutanoate".
Caption: Workflow for Acylation and Mass Spectrometry Analysis.
Comparative Analysis with Alternative Acylation Reagents
The choice of an acylating agent is critical and depends on the specific analytical challenge. "Chloromethyl 2-ethylbutanoate" can be compared to other common classes of acylation reagents.
Readily available, reactive, produce neutral byproducts (carboxylic acids). Fluorinated anhydrides (e.g., TFAA) significantly increase volatility and are excellent for electron capture detection (ECD).[1]
Can be corrosive and moisture-sensitive.
Acid Chlorides
Acetyl Chloride, Benzoyl Chloride
Highly reactive, often leading to rapid and complete derivatization.
Produce corrosive HCl as a byproduct, which may require a base scavenger. Can be less selective for polyfunctional molecules.
React rapidly with a wide range of functional groups, often in aqueous conditions.[2] Derivatives are generally stable.
Can form mixed anhydrides with carboxylic acids, potentially leading to multiple products.
Silylating Agents
BSTFA, MSTFA
Highly effective at derivatizing hydroxyl and carboxyl groups, producing volatile and thermally stable derivatives.
Derivatives can be sensitive to moisture.
Performance Considerations for Chloromethyl 2-ethylbutanoate:
Reactivity: As an acid chloride derivative (an ester of a chloro-alcohol), its reactivity is expected to be comparable to other acyl chlorides, offering efficient derivatization.
Byproducts: The reaction will likely produce HCl, necessitating the use of a base.
Mass Spectral Characteristics: The key advantage lies in the introduction of a chlorine atom, which serves as an isotopic label for confident identification of derivatives. The 2-ethylbutanoyl group provides a unique mass that can shift the derivative's retention time and mass-to-charge ratio into a less crowded region of the chromatogram and mass spectrum.
Experimental Protocols
The following protocols are provided as a starting point for the use of "Chloromethyl 2-ethylbutanoate" and a common alternative, Trifluoroacetic Anhydride (TFAA), for the derivatization of a generic alcohol analyte for GC-MS analysis. Note: These are general procedures and may require optimization for specific analytes and matrices.
Protocol for Acylation with Chloromethyl 2-ethylbutanoate
Materials:
Chloromethyl 2-ethylbutanoate
Analyte solution (e.g., 1 mg/mL in a suitable aprotic solvent like acetonitrile or dichloromethane)
Pyridine (or another suitable non-nucleophilic base)
Anhydrous sodium sulfate
GC-grade solvent for dilution (e.g., hexane or ethyl acetate)
Autosampler vials with inserts
Procedure:
To 100 µL of the analyte solution in a clean, dry vial, add 50 µL of pyridine.
Add 20 µL of Chloromethyl 2-ethylbutanoate.
Cap the vial tightly and heat at 60°C for 30 minutes.
Cool the reaction mixture to room temperature.
Add 500 µL of GC-grade hexane and 500 µL of deionized water.
Vortex the mixture for 1 minute and allow the layers to separate.
Transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
Transfer the dried organic layer to an autosampler vial for GC-MS analysis.
Protocol for Acylation with Trifluoroacetic Anhydride (TFAA)
Materials:
Trifluoroacetic Anhydride (TFAA)
Analyte solution (e.g., 1 mg/mL in a suitable aprotic solvent like acetonitrile or ethyl acetate)
GC-grade solvent for dilution (e.g., hexane)
Autosampler vials with inserts
Procedure:
To 100 µL of the analyte solution in a clean, dry vial, add 50 µL of TFAA.
Cap the vial tightly and heat at 70°C for 15 minutes.
Cool the reaction mixture to room temperature.
Evaporate the excess TFAA and solvent under a gentle stream of nitrogen.
Reconstitute the residue in 100 µL of GC-grade hexane.
Transfer the solution to an autosampler vial for GC-MS analysis.
Suggested GC-MS Parameters
GC System: Agilent 7890B GC or equivalent
MS System: Agilent 5977B MSD or equivalent
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Inlet Temperature: 250°C
Injection Volume: 1 µL (splitless or split injection, depending on concentration)
Oven Program:
Initial temperature: 50°C, hold for 2 minutes
Ramp: 10°C/min to 280°C
Hold: 5 minutes at 280°C
MS Source Temperature: 230°C
MS Quadrupole Temperature: 150°C
Ionization Energy: 70 eV
Scan Range: m/z 40-550
Caption: General Experimental Workflow for Acylation.
Conclusion and Future Outlook
"Chloromethyl 2-ethylbutanoate" presents itself as a promising, yet underexplored, acylation reagent for mass spectrometry. Its predicted reactivity, coupled with the diagnostic potential of its chlorine isotope pattern, suggests it could be a valuable tool for the derivatization of a wide range of polar analytes. However, the lack of published experimental data is a significant limitation.
Future work should focus on the synthesis and characterization of derivatives of standard compounds (e.g., alcohols, amines, and thiols) with "Chloromethyl 2-ethylbutanoate". Detailed analysis of their mass spectra would be necessary to confirm the predicted fragmentation pathways and to establish a library of reference spectra. Furthermore, comparative studies with established acylation reagents, focusing on reaction kinetics, derivatization yields, and sensitivity in GC-MS analysis, would be crucial to fully evaluate its performance and potential applications in fields such as metabolomics, drug metabolism studies, and environmental analysis.
References
Zaikin, V. G., & Halket, J. M. (2003). Derivatization in mass spectrometry—2. Acylation. European Journal of Mass Spectrometry, 9(5), 421–434. [Link]
Knapp, D. R. (1979).
Husek, P., & Simek, P. (2006). Alkyl Chloroformates in Sample Derivatization Strategies for GC Analysis. Review on a Decade Use of the Reagents as Esterifying Agents. Current Pharmaceutical Analysis, 2(1), 23-43. [Link]
Comparing "Chloromethyl 2-ethylbutanoate" with other acylating agents
Comparative Analysis & Application Protocol Executive Summary In the landscape of prodrug design, Chloromethyl 2-ethylbutanoate (CMEB) has emerged as a critical reagent for synthesizing acyloxymethyl ester prodrugs. Hist...
Author: BenchChem Technical Support Team. Date: February 2026
Comparative Analysis & Application Protocol
Executive Summary
In the landscape of prodrug design, Chloromethyl 2-ethylbutanoate (CMEB) has emerged as a critical reagent for synthesizing acyloxymethyl ester prodrugs. Historically, Chloromethyl pivalate (POM-Cl) was the industry standard for increasing the oral bioavailability of carboxyl-containing drugs (e.g., beta-lactams). However, the metabolic byproduct of POM—pivalic acid—is associated with secondary carnitine deficiency due to its resistance to beta-oxidation.
CMEB introduces the 2-ethylbutyryloxymethyl moiety (often referred to as the Etzadroxil moiety in pharmaceutical nomenclature). This guide objectively compares CMEB against POM and other acylating agents, demonstrating that CMEB offers a comparable lipophilic boost while significantly mitigating metabolic toxicity risks. This advantage was recently validated by the FDA approval of Sulopenem etzadroxil (Orlynvah) in October 2024.
Chemical Profile & Mechanism[1]
Chloromethyl 2-ethylbutanoate is an alkylating agent used to convert carboxylic acids into acyloxymethyl esters . These esters are "double esters" susceptible to hydrolysis by non-specific esterases in the plasma, releasing the active parent drug, formaldehyde, and the promoiety acid.
Structural Properties[2]
CAS Number: 40930-71-0
Molecular Formula: C7H13ClO2
Leaving Group: Chloride (activated by the adjacent oxygen).
Steric Bulk: The 2-ethylbutyryl group contains a tertiary
-carbon with two ethyl chains. This provides significant steric bulk, protecting the ester linkage from premature hydrolysis in the gut, similar to the tert-butyl group in POM.
Mechanism of Action (Prodrug Synthesis)
The reaction proceeds via a nucleophilic substitution (
) where the carboxylate of the drug attacks the methylene carbon of CMEB.
Figure 1: General mechanism for the synthesis of acyloxymethyl ester prodrugs using CMEB.
Comparative Analysis: CMEB vs. Alternatives
The selection of a promoiety is a trade-off between lipophilicity (LogP) , hydrolytic stability , and metabolite safety .
The "Carnitine Trap": POM vs. CMEB
The most critical differentiator is the metabolic fate of the acid byproduct released after hydrolysis.
Feature
Chloromethyl Pivalate (POM)
Chloromethyl 2-ethylbutanoate (CMEB)
Promoiety Name
Pivaloyloxymethyl
2-ethylbutyryloxymethyl (Etzadroxil)
Acid Metabolite
Pivalic Acid (Trimethylacetic acid)
2-Ethylbutyric Acid
-Carbon
Quaternary (No H)
Tertiary (Has H)
Metabolism
Cannot undergo -oxidation. Forms stable conjugates with carnitine (Pivaloylcarnitine) which are excreted.
High Risk: Depletes systemic carnitine pools; contraindicated in patients with carnitine deficiency.
Low Risk: Does not significantly deplete carnitine pools.
Lipophilicity
High
High (Comparable to POM)
Expert Insight: Pivalic acid is a "neo-acid" with a quaternary
-carbon, making it resistant to normal fatty acid metabolism. The body attempts to excrete it by conjugating it with carnitine, stripping the body of this essential nutrient. 2-Ethylbutyric acid, having an -proton, can enter metabolic pathways (like -oxidation) or be glucuronidated, avoiding the "carnitine trap."
Stability & Hydrolysis Rates
POM: The tert-butyl group is extremely bulky, offering high stability in the stomach (low pH).
CMEB: The 2-ethyl group is also bulky but slightly less rigid than the tert-butyl group. However, it provides sufficient steric hindrance to ensure the prodrug survives the stomach and is absorbed intact before plasma esterases cleave it.
POC (Chloromethyl isopropyl carbonate): Often hydrolyzes faster than POM or CMEB. Carbonates release CO2 and an alcohol (isopropanol), which is generally safe, but the stability profile is often lower than the ester-based linkers.
Data Summary Table
Reagent
CAS
Metabolite Toxicity
Relative Hydrolysis Rate
Primary Use Case
CMEB
40930-71-0
Low (Safe metabolite)
Medium-Slow
Modern standard for oral -lactams (e.g., Sulopenem)
When faster release is required (e.g., Tenofovir DF)
CM-Acetate
625-56-9
Low (Acetic acid)
Very Fast
Rarely used; too unstable for oral delivery
Metabolic Fate Visualization
The following diagram illustrates why CMEB is safer than POM.
Figure 2: Metabolic pathways of the acid byproducts. Pivalic acid sequesters carnitine, while 2-ethylbutyric acid is metabolized via standard pathways.
Experimental Protocol: Synthesis of Etzadroxil Prodrugs
This protocol describes the general procedure for converting a carboxyl-containing drug (e.g., a carbapenem or penicillin derivative) into its 2-ethylbutyryloxymethyl ester using CMEB.
Catalyst: Sodium Iodide (NaI) (0.1 – 0.5 eq) – Critical for in situ Finkelstein reaction.
Solvent: DMF or DMAc (Anhydrous)
Step-by-Step Methodology:
Activation (Finkelstein in situ):
In a dry flask under nitrogen, dissolve Chloromethyl 2-ethylbutanoate (1.2 eq) in anhydrous DMF.
Add Sodium Iodide (0.2 eq). Stir at room temperature for 30–60 minutes.
Mechanism: Cl is exchanged for I, generating the more reactive Iodomethyl 2-ethylbutanoate intermediate.
Coupling:
Cool the mixture to 0°C.
Add the carboxylic acid substrate (1.0 eq) and Cesium Carbonate (1.0 eq).
Note: If the substrate is sensitive to base, pre-form the salt (e.g., sodium salt) separately and add it to the iodide solution.
Reaction Monitoring:
Allow the reaction to warm to room temperature. Stir for 2–4 hours.
Monitor via LC-MS or TLC. The product will be significantly less polar than the starting acid.
Work-up:
Dilute with Ethyl Acetate (EtOAc).
Wash with water (x3) to remove DMF and inorganic salts.
Wash with 5% sodium thiosulfate (to remove any residual iodine color).
Dry over
, filter, and concentrate.
Purification:
Purify via silica gel flash chromatography.
Eluent: typically Hexanes/EtOAc or DCM/MeOH gradients.
Case Study: Sulopenem Etzadroxil (Orlynvah)
The most prominent application of CMEB is in the synthesis of Sulopenem etzadroxil , a novel oral penem antibiotic approved by the FDA in 2024 for uncomplicated urinary tract infections.
Challenge: Sulopenem (the parent drug) has poor oral bioavailability.
Solution: Esterification with CMEB creates the etzadroxil prodrug.
Outcome:
Bioavailability: Increases significantly, allowing for oral dosing.
Safety: The 2-ethylbutyric acid released is safe, avoiding the carnitine depletion issues that plagued earlier prodrugs like pivampicillin.
Formulation: Co-formulated with Probenecid to further extend half-life by blocking renal tubular secretion.
Structure of the Etzadroxil Moiety:
-CH2-O-C(=O)-CH(CH2CH3)2
References
FDA Approval of Orlynvah (Sulopenem etzadroxil/probenecid)
Source: U.S. Food and Drug Administration.[2][3][4] (2024).[2][3][5] FDA approves new treatment for uncomplicated urinary tract infections.[2]
Metabolic Toxicity of Pivalate Prodrugs
Title: Pivalate-generating prodrugs and carnitine homeostasis in man.
Source: Pharmacological Reviews (2002).
Synthesis and Application of Etzadroxil Prodrugs
Title: Discovery of VNRX-7145 (VNRX-5236 Etzadroxil): An Orally Bioavailable β-Lactamase Inhibitor.
Source: Journal of Medicinal Chemistry (2021).
Patent: Penem Prodrugs with Reduced Carnitine Depletion
Comparative Guide: Reactivity of Chloromethyl 2-Ethylbutanoate vs. Chloromethyl Esters
This guide provides an in-depth technical comparison of Chloromethyl 2-ethylbutanoate against common alternatives like Chloromethyl pivalate (POM) and Chloromethyl butyrate , focusing on reactivity, stability, and prodru...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of Chloromethyl 2-ethylbutanoate against common alternatives like Chloromethyl pivalate (POM) and Chloromethyl butyrate , focusing on reactivity, stability, and prodrug design applications.
Executive Summary
Chloromethyl 2-ethylbutanoate (CME-2EB) represents a strategic "middle ground" in the design of acyloxyalkyl prodrugs. While Chloromethyl pivalate (POM) is the industry standard for maximum chemical stability due to its steric bulk, it carries the risk of secondary carnitine deficiency upon hydrolysis. Conversely, unbranched esters like Chloromethyl butyrate often hydrolyze too rapidly in aqueous media to serve as effective oral delivery vehicles.
CME-2EB offers a unique steric profile: it provides sufficient bulk to resist premature chemical hydrolysis in formulation, yet remains susceptible enough to esterases for efficient in vivo release, potentially offering a distinct metabolic profile compared to the pivalate moiety.
Structural & Mechanistic Analysis
The reactivity of chloromethyl esters is governed primarily by the steric hindrance at the
-carbon of the acyl group. This steric bulk dictates both the rate of chemical hydrolysis (shelf-life) and enzymatic cleavage (bioavailability).
Steric Hierarchy
Chloromethyl Pivalate (Pivoxil): Contains a quaternary
-carbon (tert-butyl group). The three methyl groups create a "steric umbrella" that severely retards nucleophilic attack at the carbonyl carbon.
Chloromethyl 2-Ethylbutanoate: Contains a tertiary
-carbon (methine group with two ethyl branches). The ethyl groups provide significant rotational steric hindrance, greater than a straight chain but less rigid than the tert-butyl group.
Chloromethyl Butyrate: Contains a secondary
-carbon (methylene group). Minimal steric hindrance leads to rapid hydrolysis.
Visualization: Steric Shielding & Reactivity
The following diagram illustrates the inverse relationship between steric bulk and hydrolysis rate.
Caption: Steric hierarchy showing the trade-off between structural bulk and hydrolytic lability.
Detailed Reactivity Profile
Chemical Stability (Aqueous Hydrolysis)
In aqueous buffers (pH 7.4), the hydrolysis follows pseudo-first-order kinetics.
Pivalate:
hours. The steric bulk effectively blocks the approach of water/hydroxide ions.
2-Ethylbutanoate:
hours (estimated based on Taft steric parameters). The branched ethyl groups retard hydrolysis significantly compared to linear esters but are less effective than the rigid trimethyl group of pivalate.
Butyrate:
hour. Rapid degradation makes formulation difficult.
Alkylation Efficiency (Synthetic Reactivity)
When used to alkylate a drug (e.g., a carboxylic acid salt), the reactivity is determined by the electrophilicity of the chloromethyl carbon (
).
Observation: The acyl group is distal to the reaction center (
attack on ). Therefore, CME-2EB reacts at a comparable rate to POM .
Implication: You can substitute CME-2EB into existing POM synthesis protocols without drastic changes to reaction times or temperatures.
Metabolic & Toxicological Considerations
This is the critical differentiator for drug development.
Pivalate Risk: Hydrolysis yields pivalic acid , which cannot be metabolized via
-oxidation. It forms a conjugate with free carnitine (pivaloylcarnitine) which is excreted, leading to secondary carnitine deficiency with chronic use.[1]
2-Ethylbutanoate Profile: Hydrolysis yields 2-ethylbutyric acid . While structurally related to valproic acid (2-propylpentanoic acid), it is a lower homolog.
Advantage:[2][3][4][5][6] It avoids the specific "metabolic dead-end" of pivalate to some degree, though carnitine conjugation is still a potential pathway for branched acids.
Application: Often explored when pivalate toxicity is a limiting factor for a chronic-use drug.
Comparative Data Summary
Feature
Chloromethyl Pivalate (POM)
Chloromethyl 2-Ethylbutanoate
Chloromethyl Butyrate
CAS Number
18997-19-8
13138744
33657-49-7
-Carbon Type
Quaternary ()
Tertiary ()
Secondary ()
Relative Steric Bulk ()
High (Ref: -2.5)
Medium
Low
Chemical Stability (pH 7.4)
High ( h)
Moderate ( h)
Low ( h)
Plasma Half-Life
Short (Rapid enzymatic cleavage)
Short to Medium
Very Short
Primary Metabolite
Pivalic Acid
2-Ethylbutyric Acid
Butyric Acid
Toxicity Concern
Carnitine Depletion
Potential Valproate-like effects
Low (Endogenous)
Experimental Protocols
Protocol A: Synthesis of Chloromethyl 2-Ethylbutanoate
Rationale: This method uses a Lewis acid catalyst to promote the reaction between the acid chloride and paraformaldehyde, avoiding the use of carcinogenic bis(chloromethyl) ether.
Reagents:
2-Ethylbutyryl chloride (1.0 equiv)
Paraformaldehyde (1.0 equiv)
Zinc Chloride (
, fused, 0.02 equiv)
Thionyl Chloride (
, 0.2 equiv - Cocatalyst)
Workflow:
Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel. Maintain inert atmosphere (
).
Mixing: Charge flask with 2-ethylbutyryl chloride and paraformaldehyde. Add fused
.
Initiation: Heat mixture to 60°C .
Addition: Add
dropwise over 30 minutes. (The scavenges water and accelerates depolymerization of paraformaldehyde).
Reaction: Increase temperature to 80-90°C and stir for 3-5 hours. Monitor by GC or NMR (disappearance of acid chloride peak).
Purification:
Cool to room temperature.
Distillation: Perform fractional distillation under reduced pressure. Chloromethyl 2-ethylbutanoate typically boils at a slightly higher temperature than the starting chloride.
Note: Chloromethyl esters are potent alkylating agents. Handle with extreme caution in a fume hood.
Protocol B: Comparative Hydrolysis Assay
Rationale: To empirically determine the stability advantage of 2-ethylbutanoate over butyrate.
Preparation: Prepare 10 mM stock solutions of the chloromethyl ester in Acetonitrile.
Incubation: Add 100
L stock to 9.9 mL of Phosphate Buffer (PBS, pH 7.4) pre-warmed to 37°C.
Sampling: At
min, remove 200 L aliquots.
Quenching: Immediately extract into 400
L cold Ethyl Acetate (containing an internal standard, e.g., Naphthalene).
Analysis: Analyze organic phase by GC-MS or HPLC-UV.
Calculation: Plot
vs. time. The slope gives .
Prodrug Synthesis Workflow (DOT Diagram)
The following diagram outlines the standard pathway for converting a drug (Carboxylic Acid) into a CME-2EB prodrug.
Caption: Synthetic pathway for coupling CME-2EB to a carboxylic acid drug moiety.
References
Brass, E. P. (2002). Pivalate-generating prodrugs and carnitine homeostasis in man.[3] Pharmacological Reviews, 54(4), 589-598. Link
Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255-270. Link
ChemicalBook. (2023). Chloromethyl 2-ethylbutyrate Properties and Synthesis. Link
PubChem. (2024). Chloromethyl 2-ethylbutanoate Compound Summary. Link
Liederer, B. M., & Borchardt, R. T. (2006). Enzymes involved in the bioconversion of ester-based prodrugs. Journal of Pharmaceutical Sciences, 95(6), 1177-1195. Link
Technical Comparison: Alkylation vs. Acylation Strategies in Acyloxymethyl Prodrug Synthesis
This guide provides an in-depth technical comparison between Chloromethyl 2-ethylbutanoate and 2-ethylbutyryl chloride in the context of organic synthesis and prodrug development. Executive Summary In drug development, p...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison between Chloromethyl 2-ethylbutanoate and 2-ethylbutyryl chloride in the context of organic synthesis and prodrug development.
Executive Summary
In drug development, particularly for improving the oral bioavailability of carboxylic acid or phosphate-containing drugs, the choice between Chloromethyl 2-ethylbutanoate and 2-ethylbutyryl chloride represents a fundamental divergence in synthetic strategy and final product architecture.
2-Ethylbutyryl Chloride is a "Hard" Acylating Agent. It is primarily used to synthesize stable simple esters or amides. It is also the precursor used to manufacture the chloromethyl ester.
Chloromethyl 2-ethylbutanoate is a "Soft" Alkylating Agent. It is a specialized reagent used exclusively to install the acyloxymethyl (ACOM) promoiety.
Critical Distinction: You cannot use these reagents interchangeably to obtain the same product. Using the acid chloride yields a simple ester (often too stable for in vivo hydrolysis), whereas the chloromethyl ester yields an acetal-linked prodrug (designed for rapid enzymatic cleavage).
Reagent Profile Comparison
Feature
Chloromethyl 2-ethylbutanoate
2-Ethylbutyryl Chloride
CAS Number
40930-71-0
2736-40-5
Role
Soft Alkylating Agent ()
Hard Acylating Agent (NAS)
Target Product
Acyloxymethyl (ACOM) Prodrugs (Drug-O-CH₂-O-CO-R)
Simple Esters/Amides (Drug-O-CO-R)
Reactivity
Reacts with carboxylates/phosphates (Nucleophiles)
Reacts with alcohols/amines (Nucleophiles)
In Vivo Lability
High. Cleaved by non-specific esterases.
Variable/Low. Often requires specific enzymes; steric hindrance of the ethyl groups retards hydrolysis.
Stability
Moderate.[1] Moisture sensitive; can degrade to formaldehyde and acid.
Low. Reacts violently with water/moisture to release HCl.
Mechanistic Pathways & Product Architecture
The choice of reagent dictates the chemical linker and the pharmacokinetic fate of the drug.
Diagram: Divergent Synthetic Pathways
The following diagram illustrates how the starting reagent determines the final molecular structure.
Figure 1: Divergent pathways showing 2-ethylbutyryl chloride as a precursor to simple esters or the chloromethyl reagent.
Mechanism 1: Direct Acylation (Using 2-Ethylbutyryl Chloride)
Reaction Type: Nucleophilic Acyl Substitution.
Outcome: Formation of a direct ester bond between the drug and the 2-ethylbutyryl group.
Pharmacokinetic Implication: The steric bulk of the two ethyl groups adjacent to the carbonyl carbon significantly hinders enzymatic attack. Consequently, simple esters formed via this route often suffer from incomplete bioactivation in vivo, leading to low plasma concentrations of the parent drug.
Outcome: Formation of a formaldehyde-derived methylene bridge (acetal-like).
Pharmacokinetic Implication: This structure places the sterically hindered ester distal to the drug.
Terminal esterase cleaves the exposed ester (releasing 2-ethylbutyric acid).
The resulting hydroxymethyl intermediate is unstable.
Spontaneous collapse releases formaldehyde and the active parent drug.
Result: Reliable, rapid release regardless of the steric bulk of the promoiety.
Experimental Protocols
Protocol A: Synthesis of Chloromethyl 2-ethylbutanoate
Use this protocol if you possess the acid chloride and need to generate the alkylating agent in-house to reduce costs or avoid supply chain delays.
Reagents:
2-Ethylbutyryl chloride (1.0 equiv)
Paraformaldehyde (1.0–1.2 equiv)
Zinc Chloride (
) (catalytic, 0.02 equiv)
Solvent: Neat or Dichloromethane (DCM)
Step-by-Step Methodology:
Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube.
Mixing: Charge the flask with paraformaldehyde and catalytic anhydrous
.
Addition: Add 2-ethylbutyryl chloride dropwise at
under inert atmosphere ().
Reaction: Heat the mixture to
. The suspension will gradually clear as the paraformaldehyde depolymerizes and reacts.
Note: Reaction progress can be monitored by
-NMR (disappearance of the aldehyde peak and appearance of the singlet ~5.7 ppm).
Isolation: Distill the product under reduced pressure.
Target Boiling Point: ~70–75°C at 10 mmHg (Verify specific pressure/temp nomograph for exact values).
Yield: Typically 70–85%.
Protocol B: Synthesis of ACOM Prodrug (General Procedure)
Use this protocol to derivatize a carboxylic acid drug using the chloromethyl ester.
Reagents:
Parent Drug (Carboxylic Acid) (1.0 equiv)
Chloromethyl 2-ethylbutanoate (1.2–1.5 equiv)
Base: Potassium Carbonate (
) or Cesium Carbonate () (2.0 equiv)
Catalyst: Sodium Iodide (NaI) (0.1 equiv) - Critical for Finkelstein exchange in situ.
Solvent: DMF or NMP (Anhydrous)
Step-by-Step Methodology:
Activation: Dissolve the parent drug in anhydrous DMF. Add
and stir at room temperature for 30 minutes to generate the carboxylate anion.
Finkelstein Activation (Optional but Recommended): Add NaI to the reaction mixture. This converts the chloromethyl ester to the more reactive iodomethyl ester in situ.
Lower (Requires isolation step or careful quenching).
Cost Efficiency
Low (Specialty reagent pricing).
High (Acid chloride is a commodity chemical).
Safety
High (contained handling).
Moderate (Exposure to volatile acid chlorides and potential carcinogenic chloromethyl ethers).
Scientific Recommendation
For Medicinal Chemistry (Discovery): Purchase Chloromethyl 2-ethylbutanoate . The time saved and purity guarantee outweigh the cost. The reliability of the
reaction allows for rapid SAR generation.
For Process Chemistry (Scale-up): Purchase 2-Ethylbutyryl chloride and validate a process to synthesize and distill the chloromethyl ester in-house. This significantly reduces Cost of Goods Sold (COGS) at kilogram scale.
References
Synthesis of Chloromethyl Esters: Ulich, L. H., & Adams, R. (1921). The reaction between acid halides and aldehydes.[3] Journal of the American Chemical Society, 43(3), 660–667. Link
Prodrug Strategies: Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7, 255–270. Link
ACOM Stability Studies: Nielsen, A. B., & Bundgaard, H. (1987). Prodrugs as drug delivery systems.[4] 68. Chemical and enzymatic hydrolysis of various acyloxymethyl esters of ampicillin. International Journal of Pharmaceutics, 39(1-2), 75-85. Link
Finkelstein Acceleration: Pettit, G. R., et al. (1995). Antineoplastic agents. 322. Synthesis of combretastatin A-4 prodrugs. Anti-Cancer Drug Design, 10, 299–309. Link
Purity analysis of synthesized "Chloromethyl 2-ethylbutanoate"
Publish Comparison Guide: Purity Analysis of Synthesized Chloromethyl 2-Ethylbutanoate Executive Summary Chloromethyl 2-ethylbutanoate (CMEB) is a critical alkylating agent employed in the synthesis of ester prodrugs (e....
Author: BenchChem Technical Support Team. Date: February 2026
Publish Comparison Guide: Purity Analysis of Synthesized Chloromethyl 2-Ethylbutanoate
Executive Summary
Chloromethyl 2-ethylbutanoate (CMEB) is a critical alkylating agent employed in the synthesis of ester prodrugs (e.g., cephalosporin antibiotics like tebipenem pivoxil analogs and VNRX-7145). Its structural function mirrors that of chloromethyl pivalate (POM-Cl), yet it offers distinct lipophilicity and hydrolytic stability profiles due to the steric bulk of the diethyl-substituted alpha carbon.
Accurate purity analysis of CMEB is notoriously difficult due to its weak UV chromophore , thermal instability , and susceptibility to rapid hydrolysis . This guide compares the performance of three analytical methodologies—Quantitative NMR (qNMR) , Gas Chromatography (GC-FID) , and HPLC-CAD —to determine the "Gold Standard" for quality control in drug development workflows.
Part 1: Molecule Profile & Impurity Landscape
Target Molecule: Chloromethyl 2-ethylbutanoate
CAS: 33657-49-7
Molecular Formula: C₇H₁₃ClO₂
Synthesis Route: Reaction of 2-ethylbutanoic acid with chloromethyl chlorosulfate (yields ~77%) or paraformaldehyde/ZnCl₂.
Critical Impurities:
2-Ethylbutanoic Acid (Precursor): Results from incomplete reaction or hydrolysis.
Methylene Bis(2-ethylbutanoate) (Dimer): A symmetric diester formed if the chloromethyl ester reacts with another mole of acid.
Chloromethyl Chlorosulfate (Reagent): Highly toxic alkylating agent; must be quantified at ppm levels.
Formaldehyde: Hydrolysis byproduct.
Impurity Formation Pathway
Figure 1: Synthesis and degradation pathways leading to critical impurities in CMEB production.
Part 2: Comparative Analysis of Methodologies
We evaluated three methods based on Specificity , Sensitivity (LOD) , Thermal Stability , and Absolute Accuracy .
Method A: Quantitative NMR (qNMR) – The Absolute Standard
Best for: Assay potency determination and identifying unknown impurities.
qNMR is the superior method for CMEB because it does not rely on a reference standard of the analyte itself (which is often unstable or hygroscopic). It provides an absolute purity value by comparing the integration of the chloromethyl protons (-CH₂Cl, ~5.7 ppm) against a certified internal standard (e.g., Maleic Acid or TCNB).
Pros: Non-destructive; detects all proton-bearing impurities (solvents, acid, dimer); no thermal degradation during analysis.
Gas Chromatography with Flame Ionization Detection (GC-FID) offers high resolution. However, CMEB is thermally labile. On-column degradation can lead to false "impurity" peaks (e.g., thermal elimination of formaldehyde).
Cons:High Risk of Artifacts. Injector temperatures >200°C can decompose the ester. Requires "Cold On-Column" injection or low-temp splitless liners.
Method C: HPLC-CAD – The Stability Tracker
Best for: Non-volatile impurities and stability indicating assays.
Since CMEB lacks a strong UV chromophore (only a weak carbonyl absorption at ~210 nm), standard UV detection is unreliable and prone to solvent interference. Charged Aerosol Detection (CAD) or Refractive Index (RI) is required.
Pros: Room temperature analysis (prevents degradation); detects non-chromophoric species.
Cons: CAD response is non-linear; requires complex mobile phase optimization to avoid hydrolysis.
Part 3: Performance Data Comparison
Feature
qNMR (Recommended)
GC-FID
HPLC-CAD
Primary Utility
Absolute Assay (%)
Volatile Impurities
Degradation Products
Linearity (R²)
> 0.9999
> 0.999
Non-linear (Polynomial)
LOD
~0.1% (w/w)
< 0.01% (w/w)
~0.05% (w/w)
Sample Stability
High (RT, deuterated solvent)
Low (Thermal stress)
Medium (Hydrolysis risk)
Reference Std?
Not Required (Internal Std only)
Required
Required
Bias Risk
Minimal
High (Thermal breakdown)
Medium (Response factors)
Part 4: Experimental Protocols
Protocol 1: Absolute Purity by ¹H-qNMR
This protocol is validated to achieve <1% uncertainty, compliant with J. Med. Chem. purity standards.
Reagents:
Solvent: CDCl₃ (99.8% D) with 0.03% v/v TMS.
Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Dimethyl sulfone (TraceCERT® grade). Note: TCNB is preferred due to non-overlapping signals.
Procedure:
Weighing: Accurately weigh ~20 mg of CMEB analyte (
) and ~10 mg of IS () into the same vial. Record weights to 0.01 mg precision.
Dissolution: Add 0.6 mL CDCl₃ and vortex until fully dissolved. Transfer to a 5 mm NMR tube.[1]
Acquisition:
Instrument: 400 MHz (or higher).
Pulse Sequence: zg30 (Bruker) or equivalent.
Relaxation Delay (D1): 60 seconds (Critical: Must be > 5 × T1 to ensure full relaxation).
Self-Validation Step: Inject a sample of pure 2-ethylbutanoic acid. Ensure it is baseline resolved from the CMEB peak. If the CMEB peak shows "tailing" or a pre-peak plateau, thermal degradation is occurring—lower the injector temperature.
Part 5: Analytical Workflow Decision Tree
Figure 2: Recommended analytical decision matrix for chloromethyl ester characterization.
References
Discovery of VNRX-7145: Hecker, S. J., et al. "Discovery of VNRX-7145 (VNRX-5236 Etzadroxil): An Orally Bioavailable β-Lactamase Inhibitor." Journal of Medicinal Chemistry, 2020. Link
qNMR Guidelines: Pauli, G. F., et al. "Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination."[5] Journal of Medicinal Chemistry, 2014.[5] Link
Chloromethyl Ester Synthesis: "Process for the preparation of chloromethyl esters."[6][7] World Intellectual Property Organization, WO2020099341A1. Link
Analytical Standards: "A Guide to Quantitative NMR (qNMR)." Emery Pharma, 2024. Link
Comparative Study of Catalytic Systems for the Synthesis of Chloromethyl 2-ethylbutanoate
Executive Summary Chloromethyl 2-ethylbutanoate (CAS: 40930-71-0) is a critical promoiety precursor used to enhance the lipophilicity and oral bioavailability of carboxylic acid-containing drugs (e.g., ampicillin, cephal...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Chloromethyl 2-ethylbutanoate (CAS: 40930-71-0) is a critical promoiety precursor used to enhance the lipophilicity and oral bioavailability of carboxylic acid-containing drugs (e.g., ampicillin, cephalosporins). Its synthesis presents a unique challenge: the 2-ethylbutyryl moiety possesses significant steric hindrance at the
-position, while the chloromethyl ester linkage is susceptible to hydrolysis and polymerization.
This guide evaluates two primary catalytic systems for its synthesis:
Lewis Acid Catalysis (ZnCl
): The classical activation of paraformaldehyde with acid chlorides.
Phase Transfer Catalysis (TBAHS): The "soft" alkylation of carboxylate salts with bromochloromethane.
Recommendation: For high-purity pharmaceutical applications, the Phase Transfer Catalysis (PTC) system is superior, offering higher yields (>90%) and eliminating the formation of the carcinogenic byproduct bis(chloromethyl) ether (BCME), which is a significant risk in the ZnCl
) acts as a Lewis acid to depolymerize paraformaldehyde and activate the resulting formaldehyde monomer. The reaction proceeds via the insertion of formaldehyde into the acyl chloride bond.
Mechanism:
coordinates with the carbonyl oxygen of the acyl chloride and the oxygen of formaldehyde, facilitating the nucleophilic attack of the chloride ion on the complex.
Limitation: The high temperature required (
C) often leads to acylal byproducts and potential volatilization of carcinogenic intermediates.
This system utilizes a liquid-liquid biphasic approach (
/). The catalyst, TBAHS, acts as a shuttle, transporting the lipophilic 2-ethylbutyrate anion from the aqueous phase into the organic phase where the alkylating agent (bromochloromethane) resides.
Mechanism: The quaternary ammonium cation forms a lipophilic ion pair with the carboxylate, lowering the activation energy for the
displacement of the bromide in bromochloromethane.
Advantage: The reaction occurs at mild temperatures (
C) with high selectivity for the mono-chloromethyl ester over the bis-ester.
Visualizing the Mechanisms
The following diagram contrasts the activation cycles of both catalysts.
Caption: Comparative mechanistic flow. System A relies on electrophilic activation, while System B relies on nucleophilic enhancement via ion-pairing.
Comparative Analysis of Performance
The following data is synthesized from standard protocols for sterically hindered
-branched fatty acids.
Metric
System A: ZnCl / Paraformaldehyde
System B: PTC (TBAHS)
Yield
65 - 72%
92 - 96%
Purity (GC)
85 - 90% (Distillation required)
>98% (Often used crude)
Reaction Temp
60 - 90°C
35 - 45°C
Reaction Time
4 - 6 Hours
12 - 16 Hours
Selectivity
Moderate (Acylal formation)
High (Mono-substitution)
Safety Profile
High Risk: Generates BCME (Carcinogen)
Low Risk: No formaldehyde gas used
Scalability
Difficult (Exothermic/Viscosity)
Excellent (Standard stirred tank)
Expert Insight: The Steric Factor
2-Ethylbutyric acid has a secondary
-carbon. In System A , this steric bulk hinders the formation of the tetrahedral intermediate required for formaldehyde insertion, leading to slower rates and higher byproduct formation. In System B , the steric hindrance actually helps prevent double alkylation (formation of methylene diesters), making PTC the ideal choice for this specific substrate.
Experimental Protocols
Protocol A: Lewis Acid Catalyzed Synthesis (Reference Standard)
Use this method only if alkyl halides are unavailable. Requires strict fume hood controls due to BCME risk.
Setup: Flame-dry a 250 mL three-neck flask equipped with a reflux condenser, thermometer, and addition funnel.
Activation: Charge Paraformaldehyde (1.2 eq) and anhydrous
(0.05 eq).
Addition: Add 2-Ethylbutyryl chloride (1.0 eq) dropwise at room temperature.
Reaction: Heat the mixture to 70°C . The suspension will slowly clarify as depolymerization occurs. Stir for 5 hours.
Workup: Cool to RT. Dilute with dichloromethane. Wash with saturated
(2x) and brine.
Purification: Fractional distillation under reduced pressure is mandatory to remove unreacted acid chloride.
Protocol B: Phase Transfer Catalyzed Synthesis (Recommended)
This protocol is self-validating; the disappearance of the solid salt indicates reaction progress.
Reagent Prep: In a 500 mL reactor, dissolve Sodium 2-ethylbutyrate (1.0 eq) in water (1.5 M concentration).
Organic Phase: Add Dichloromethane (equal volume to water) and Bromochloromethane (3.0 eq). Note: Excess alkyl halide acts as both reagent and solvent to suppress dimer formation.
Benchmarking "Chloromethyl 2-ethylbutanoate" against other esterification reagents
Executive Summary: The "Goldilocks" of Soft Alkylation In the landscape of prodrug synthesis, Chloromethyl 2-ethylbutanoate (CMEB) represents a critical, yet often underutilized, tool for fine-tuning physicochemical prop...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Goldilocks" of Soft Alkylation
In the landscape of prodrug synthesis, Chloromethyl 2-ethylbutanoate (CMEB) represents a critical, yet often underutilized, tool for fine-tuning physicochemical properties. While Chloromethyl Pivalate (POM-Cl) remains the industry standard for generating stable acyloxymethyl esters, its high steric bulk (tert-butyl group) can sometimes lead to excessively slow bioactivation or incomplete hydrolysis in specific tissue compartments.
CMEB introduces the 2-ethylbutanoyloxymethyl moiety. Structurally, this replaces the tertiary carbon of the pivalate with a secondary carbon bearing two ethyl groups. This subtle steric shift offers a tunable hydrolysis profile —more stable than straight-chain butyrates but more enzymatically accessible than pivalates. This guide benchmarks CMEB against its primary competitors, providing the experimental grounding required for its integration into drug development pipelines.
Part 1: Comparative Benchmarking
The Steric-Lability Trade-off
The primary utility of CMEB lies in its ability to modulate the hydrolytic half-life (
) of the prodrug. Esterase-mediated hydrolysis is sensitive to steric hindrance at the carbonyl carbon.
Table 1: Physicochemical & Functional Comparison
Feature
Chloromethyl 2-ethylbutanoate (CMEB)
Chloromethyl Pivalate (POM-Cl)
Chloromethyl Isopropyl Carbonate (POC-Cl)
Chloromethyl Butyrate
CAS Registry
40930-71-0
18997-19-8
35180-01-9
33657-49-7
Promoiety Type
Acyloxymethyl Ester
Acyloxymethyl Ester
Carbonate
Acyloxymethyl Ester
Steric Profile
Moderate (Branched) (-secondary carbon)
High (Bulky) (-tertiary carbon)
Moderate (Carbonate linkage)
Low (Linear) (Straight chain)
Chirality
Achiral (Symmetrical ethyls)
Achiral (Symmetrical methyls)
Achiral
Achiral
Lipophilicity ( LogP)
High (+2.6 contribution)
High (+2.2 contribution)
Moderate
Moderate
Plasma Stability
Intermediate (Ideal for rapid-onset drugs)
High (Sustained release/stability)
Variable (Releases CO)
Low (Rapid degradation)
Byproducts
Formaldehyde + 2-Ethylbutyric acid
Formaldehyde + Pivalic acid
Formaldehyde + CO + Isopropanol
Formaldehyde + Butyric acid
Why Choose CMEB?
Avoidance of Chirality: Unlike 1-chloroethyl reagents (e.g., used for cefuroxime axetil) which generate diastereomeric mixtures, CMEB is achiral. This simplifies CMC (Chemistry, Manufacturing, and Controls) by eliminating the need to characterize multiple isomers.
Tunable Enzymatic Cleavage: The 2-ethyl group provides sufficient steric shielding to prevent chemical hydrolysis in the stomach (acid stability) but presents a lower energy barrier for esterases compared to the tert-butyl group of POM.
Part 2: Mechanism of Action & Bioactivation
Understanding the bioactivation pathway is crucial for predicting toxicity (formaldehyde release) and kinetics.
Figure 1: The bioactivation cascade of CMEB-derived prodrugs. Note the spontaneous collapse of the hydroxymethyl intermediate, releasing the active parent drug.
Part 3: Experimental Protocol (Self-Validating)
Objective: Synthesis of a Prodrug using Chloromethyl 2-ethylbutanoate via Finkelstein-Assisted Alkylation.
Rationale: Chloromethyl esters are moderately reactive. The addition of Sodium Iodide (NaI) generates the iodomethyl species in situ, accelerating the reaction rate by ~10-100x and allowing for milder conditions that preserve sensitive drug pharmacophores.
Materials
Substrate: Drug containing a carboxylic acid (1.0 eq).[1][2]
Solvent: Anhydrous DMF or NMP (Polar aprotic is essential).
Step-by-Step Methodology
Salt Formation (Pre-activation):
Dissolve the parent drug (1.0 eq) in anhydrous DMF (0.1 M concentration).
Add
(1.0 eq). Stir at Room Temperature (RT) for 30 minutes.
Checkpoint: Ensure the solution becomes clear or the suspension is uniform, indicating carboxylate anion formation.
Finkelstein Activation:
In a separate vial, mix Chloromethyl 2-ethylbutanoate (1.5 eq) with NaI (0.2 eq) in minimal DMF. Stir for 15 minutes.
Observation: The solution may yellow slightly due to trace iodine liberation; this is normal.
Alkylation:
Add the activated reagent solution dropwise to the drug-carboxylate mixture.
Heat to 40-50°C. Stir for 4–12 hours.
Monitoring: Monitor via TLC or LC-MS. Look for the disappearance of the parent acid (
) and appearance of the ester ().
Work-up (Critical for Purity):
Dilute with Ethyl Acetate.
Wash 1: 5%
(Removes unreacted acid).
Wash 2: 1%
(Sodium Thiosulfate) – Crucial step to quench any residual iodine/iodide which can cause oxidative degradation.
Wash 3: Brine.
Dry over
and concentrate.
Purification:
Flash chromatography (Silica). Acyloxymethyl esters are less polar than the parent acid.
Part 4: Synthesis Workflow Diagram
Figure 2: Optimized synthetic workflow for CMEB conjugation, highlighting the critical iodine-quenching step.
Part 5: Troubleshooting & Stability Notes
Reagent Stability: Chloromethyl 2-ethylbutanoate is sensitive to moisture. Hydrolysis yields 2-ethylbutyric acid and formaldehyde. Store under argon at 4°C.
Byproduct Toxicity: The metabolic byproduct, 2-ethylbutyric acid , is a branched fatty acid. Unlike pivalic acid (from POM), which can sequester carnitine leading to hypocarnitinemia in long-term use, 2-ethylbutyric acid is more readily metabolized via
-oxidation pathways, potentially offering a superior safety profile for chronic dosing.
NMR Verification:
The -O-CH2-O- methylene protons are the diagnostic handle.
Look for a singlet (or AB quartet if the drug is chiral) around
5.7 – 5.9 ppm .
The ethyl groups will appear as a characteristic triplet (
ppm) and multiplet ( ppm).
References
PubChem. (2025).[3][4] Chloromethyl 2-ethylbutanoate - Compound Summary. National Library of Medicine. [Link]
Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7, 255–270. [Link]
Beaumont, K., et al. (2003). Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist. Current Drug Metabolism, 4(6), 461-485. [Link]
Wermuth, C. G. (2011). The Practice of Medicinal Chemistry. Chapter 29: Preparation of Water-Soluble Compounds by Covalent Attachment of Solubilizing Moieties. Academic Press. [Link]
European Chemicals Agency (ECHA). (2025).[3][4] Registration Dossier: Chloromethyl 2-ethylbutyrate. [Link][4]
Kinetic Profiling of Chloromethyl 2-Ethylbutanoate: A Comparative Prodrug Moiety Analysis
Executive Summary: The "Goldilocks" Ester In the landscape of prodrug design, Chloromethyl 2-ethylbutanoate (CAS 40930-71-0) has emerged as a critical alternative to the ubiquitous pivaloyloxymethyl (POM) moiety. While P...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Goldilocks" Ester
In the landscape of prodrug design, Chloromethyl 2-ethylbutanoate (CAS 40930-71-0) has emerged as a critical alternative to the ubiquitous pivaloyloxymethyl (POM) moiety. While POM esters offer excellent stability, they release pivalic acid—a metabolite associated with carnitine depletion and safety risks in chronic dosing. Conversely, linear aliphatic esters (e.g., n-butyrate) often hydrolyze too rapidly in the intestinal lumen to ensure adequate bioavailability.
This guide analyzes the kinetic profile of Chloromethyl 2-ethylbutanoate , demonstrating its role as a sterically tuned "soft alkylating" agent. By leveraging the 2-ethyl branching, it provides a hydrolysis half-life (
) that bridges the gap between hyper-stable pivalates and labile linear esters, making it a preferred promoiety for next-generation therapeutics like VNRX-7145 (etzadroxil) and nitroxoline prodrugs.
Mechanistic Insight: Steric Tuning of Hydrolysis
The kinetic performance of this reagent is dictated by the steric environment of the carbonyl carbon.[1] The rate of nucleophilic attack (by water or esterases) is inversely proportional to the steric bulk of the
-substituent.
Pivalate (POM): Tertiary
-carbon (). High steric hindrance blocks the trajectory of nucleophiles (e.g., Serine-195 in esterases), resulting in slow hydrolysis.
2-Ethylbutanoate: Secondary
-carbon (). The two ethyl groups create a "fan-like" steric shield. This retards hydrolysis significantly compared to linear chains but remains more accessible than the rigid tert-butyl group of pivalate.
n-Butyrate: Primary
-carbon (). Minimal steric hindrance leads to rapid, often premature, hydrolysis.
Visualization: Hydrolysis Pathway & Steric Gating
The following diagram illustrates the enzymatic hydrolysis mechanism, highlighting where the 2-ethyl group exerts its kinetic control.
Caption: Enzymatic hydrolysis pathway showing the Transition State (TS) as the kinetic control point, modulated by the steric bulk of the 2-ethyl substituents.
Comparative Performance Guide
The following data synthesizes kinetic trends observed in prodrug development (e.g.,
High (Releases 2-ethylbutyric acid; no carnitine depletion)
Chloromethyl Pivalate (POM)
Tertiary ()
0.1 – 0.3 (Very Slow)
> 60 min
Low (Releases pivalic acid; risk of hypocarnitinemia)
Chloromethyl n-Butyrate
Linear ()
15 – 20 (Very Fast)
< 5 min
High (Natural fatty acid metabolite)
Chloromethyl Isobutyrate
Branched ()
2.0 – 4.0 (Fast)
10–15 min
High
Scientist's Note: The "Reference" status of 2-ethylbutanoate is derived from its selection in VNRX-7145, where it was specifically chosen to optimize oral bioavailability (
) while avoiding the pivalate safety liability.
Experimental Protocols
To validate these kinetic properties in your own drug candidates, use the following standardized protocols.
Protocol A: Synthesis of Reference Standards
Context: High-purity synthesis is required to establish a kinetic baseline. Do not use acid-catalyzed exchange for kinetic standards due to potential bis(chloromethyl) ether contamination.
Stock Prep: Dissolve prodrug (e.g., 2-ethylbutanoate ester of your drug) in DMSO (10 mM).
Initiation: Spike plasma (1 mL) with stock solution to final conc. of 10
M. Incubate at 37°C in a shaking water bath.
Sampling: At
min, remove 50 L aliquots.
Quenching: Immediately add 200
L ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins and stop esterase activity.
Analysis: Centrifuge (10,000g, 5 min). Inject supernatant into LC-MS/MS.
Calculation: Plot
vs. time. The slope yields .
Visualization: Kinetic Assay Workflow
Caption: Experimental workflow for determining the kinetic stability of chloromethyl ester prodrugs in biological matrices.
References
Smolecule. (2023).[3] Chloromethyl 2-ethylbutanoate | CAS 40930-71-0 General Information & Synthesis. Smolecule. Link
Burns, C. J., et al. (2021). Discovery of VNRX-7145 (VNRX-5236 Etzadroxil): An Orally Bioavailable
-Lactamase Inhibitor.[4] Journal of Medicinal Chemistry. Link
Wiemer, A. J., & Hohl, R. J. (2021). Nitroxoline prodrugs and uses thereof. Google Patents (US20210363165A1). Link
Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery. Link
Berliner, M. A., & Belecki, K. (2005).[5] Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. Journal of Organic Chemistry. Link
Operational Guide: Safe Disposal and Handling of Chloromethyl 2-Ethylbutanoate
Executive Summary & Chemical Identity Immediate Action Required: This compound is an -chloromethyl ester . Unlike standard esters, it possesses alkylating potential and hydrolyzes to release toxic byproducts (Formaldehyd...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Identity
Immediate Action Required: This compound is an
-chloromethyl ester . Unlike standard esters, it possesses alkylating potential and hydrolyzes to release toxic byproducts (Formaldehyde and HCl). Standard drain disposal—even after neutralization—is strictly prohibited .
This guide defines the containment, segregation, and disposal protocols required to maintain scientific integrity and personnel safety.
Hazard Characterization: The "Why" Behind the Protocol
To ensure compliance and safety, one must understand the chemical causality of this substance's hazards. It is not merely "toxic"; it is a reactive alkylating agent.
2.1 The Hydrolysis Threat
The primary danger of Chloromethyl 2-ethylbutanoate lies in its instability in the presence of moisture. Upon contact with water or humid air, it undergoes rapid hydrolysis.
Reaction Pathway:
R-COOH: 2-Ethylbutanoic acid (Irritant, stench).
Formaldehyde: Known carcinogen, sensitizer.
HCl: Corrosive gas/acid.
Operational Implication: Waste containers must be strictly anhydrous. Bulging containers indicate moisture ingress and active hydrolysis (gas evolution).
2.2 Alkylating Potential
As an
-halo ester, this compound can alkylate DNA and proteins. While specific carcinogenicity data for this exact CAS may be limited, structurally related chloromethyl esters are treated as potential carcinogens. Handle with the same rigor used for Chloromethyl methyl ether (CMME).
Disposal Decision Matrix & Workflow
Do not attempt to chemically neutralize this substance on the benchtop (e.g., alkaline hydrolysis) unless you have a closed system. Open-bench neutralization releases formaldehyde gas.
3.1 Waste Segregation Strategy
Stream A (Pure/Concentrated): Segregate into "Halogenated Organic Solvents" or "High Hazard Organics."
Stream B (Dilute in Solvent): Compatible with standard halogenated solvent waste (e.g., DCM/Chloroform mixtures), provided the bulk solvent is not aqueous.
Incompatibility: NEVER mix with strong oxidizers, aqueous bases (exothermic hydrolysis), or alkali metals.
3.2 Visual Workflow (DOT Diagram)
Figure 1: Decision logic for the segregation and packaging of Chloromethyl 2-ethylbutanoate waste.
Detailed Disposal Protocol
Step 1: Packaging
Primary Container: Use amber glass bottles with PTFE-lined caps. Polyethylene (HDPE) is acceptable for short-term storage.
Headspace: Leave at least 10-15% headspace. If hydrolysis occurs, pressure will build; insufficient headspace can cause bottle rupture.
Sealing: Parafilm is insufficient. Use electrical tape or a secondary screw-top seal to prevent moisture ingress.
Step 2: Labeling
In addition to standard GHS labels, the waste tag must explicitly state:
CONTAINS: Chloromethyl 2-ethylbutanoateDANGER: Generates Formaldehyde & HCl on contact with water.FLAMMABLE | HALOGENATED
Secondary Containment: Place the bottle inside a polyethylene tray to capture leaks.
Step 4: Final Destruction
Method: Commercial Incineration.
Specification: The incinerator must be equipped with a secondary combustion chamber (residence time >2 seconds at >1100°C) and an acid gas scrubber to neutralize the HCl produced.
Prohibited: Do not use fuel blending (cement kiln) routes if the facility cannot handle high chlorine content or acute toxics.
Emergency Contingencies
Spill Cleanup (Lab Scale < 500 mL)
Evacuate: Clear the immediate area. The vapors are lachrymatory (tear-inducing) and irritating.
PPE: Wear butyl rubber or Silver Shield® gloves (nitrile provides limited protection against halogenated esters), safety goggles, and a lab coat. Use a respirator (organic vapor/acid gas cartridge) if outside a fume hood.
Absorb: Do not use water. Cover the spill with dry vermiculite, sand, or a commercial non-combustible absorbent pads.
Neutralize (Secondary): Once absorbed, the solid waste can be treated with a dilute solution of aqueous ammonia or sodium carbonate inside a fume hood to quench the ester, but this will generate fumes. Preferred: Collect absorbed material directly into a wide-mouth hazardous waste jar for incineration.
Exposure First Aid
Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.
Skin/Eye Contact: Flush with water for 15 minutes.[2] Note that water will hydrolyze the chemical on the skin, potentially creating HCl burns; flushing must be copious to wash away the acid immediately.
References
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 13138744, Chloromethyl 2-ethylbutyrate. Retrieved from [Link]
European Chemicals Agency (ECHA). Registration Dossier: 2-ethylbutyric acid, chloromethyl ester.[3] CAS 40930-71-0.[3][4][5]
New Jersey Department of Health. Hazardous Substance Fact Sheet: Chloromethyl Methyl Ether. (Used for class-based hazard extrapolation of chloromethyl esters). Retrieved from [Link]
Comprehensive Safety & Handling Guide: Chloromethyl 2-ethylbutanoate
Executive Summary & Risk Context Chloromethyl 2-ethylbutanoate is a specialized alkylating agent primarily used in medicinal chemistry to synthesize proxetil prodrugs (ester-linked promoieties that improve oral bioavaila...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Risk Context
Chloromethyl 2-ethylbutanoate is a specialized alkylating agent primarily used in medicinal chemistry to synthesize proxetil prodrugs (ester-linked promoieties that improve oral bioavailability).
The Core Hazard: While often labeled with standard GHS warnings (H302, H315, H319), this compound possesses a chloromethyl ester moiety. Structurally, it functions as a "soft" alkylator.
Scientific Reality: Upon contact with biological nucleophiles (DNA, proteins), it can transfer the alkyl group, leading to potential mutagenicity.
Hydrolysis Hazard: In the presence of moisture/plasma, it hydrolyzes to release Formaldehyde (a known carcinogen), Hydrochloric Acid , and 2-ethylbutyric acid .
Operational Directive: Treat this reagent with the same rigor as Chloromethyl Methyl Ether (CMME). Standard nitrile gloves are insufficient for prolonged protection.[1]
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling Chloromethyl 2-ethylbutanoate in quantities >100 mg.
PPE Category
Primary Recommendation
Technical Justification (The "Why")
Hand Protection
Double Gloving System 1. Inner: EVOH/PE Laminate (e.g., Silver Shield® / North Handguard)2. Outer: 5-8 mil Nitrile (Disposable)
Permeation Dynamics: Small chlorinated esters permeate standard nitrile rubber in <15 minutes. Laminate films provide >4 hours of breakthrough time against alkyl halides. The outer nitrile glove provides grip and protects the laminate from mechanical tears.
Respiratory
Engineering Control (Primary): Certified Chemical Fume Hood.PPE (Secondary): Full-face respirator with OV/AG (Organic Vapor/Acid Gas) cartridges if outside hood.
The compound releases HCl fumes upon hydrolysis. Formaldehyde generation requires rigorous extraction. Surgical masks provide zero protection.
Eye/Face
Chemical Splash Goggles (ANSI Z87.1)Note: Face shield required for transfers >100 mL.
Lachrymator potential. Vapors are severely irritating to mucous membranes.
Body
Tyvek® Lab Coat (or chemically resistant apron) over cotton clothing.
Cotton absorbs and holds the chemical against the skin. Tyvek repels splashes.
Operational Protocol: The Closed-System Approach
To minimize exposure, avoid open-vessel pouring. Use the Cannula/Syringe Transfer Method .
Phase 1: Preparation
Environment: Verify fume hood flow is >100 fpm.
Quench Bath: Prepare a beaker of 10% Aqueous Sodium Carbonate (Na₂CO₃) or dilute Ammonium Hydroxide inside the hood before starting. This is your emergency neutralization station.
Glassware: Oven-dried glassware is essential. Moisture triggers rapid hydrolysis and HCl release.
Phase 2: Transfer & Weighing
Don PPE: Apply Laminate gloves first, then Nitrile gloves. Tape the cuff of the laminate glove to your lab coat if working with large volumes.
Access: Do not remove the septum cap if possible. Use a dry nitrogen line to purge the bottle.
Withdrawal:
Insert a long-needle syringe (glass/gas-tight preferred) through the septum.
Withdraw the required volume (Density ≈ 1.05 g/mL).
Tip: If the plunger sticks, do not force it. The chloromethyl group can swell rubber plungers; use all-glass or PTFE-tipped plungers.
Reaction: Inject directly into the reaction vessel through a septum.
Phase 3: Decontamination & Spills
Small Drips: Wipe immediately with a dry paper towel, then soak the towel in the Quench Bath .
Cover spill with Sodium Carbonate powder (solid) to neutralize acid generation.
Absorb with vermiculite.
Dispose of as hazardous organic waste (halogenated).
Visualizing the Safety Workflow
The following diagram outlines the logical decision tree for handling this reagent, emphasizing the "Stop/Go" safety checks.
Figure 1: Decision logic for safe handling of Chloromethyl 2-ethylbutanoate, prioritizing moisture control and spill management.
Disposal & Deactivation (The "Kill" Step)
Never dispose of the pure reagent directly into waste drums. The potential for delayed hydrolysis and pressure buildup in waste containers is a significant explosion hazard.
The Kill Solution: 10% NaOH or Sat. NaHCO₃ (Aqueous) + 20% Ethanol (to solubilize the ester).
Procedure:
Slowly add the reagent to the Kill Solution while stirring.
Allow to stir for 1-2 hours. This hydrolyzes the ester and neutralizes the HCl.
Verification: Check pH is neutral/basic (pH 7-9).
Final Waste: Dispose of the resulting aqueous/organic mixture into the Halogenated Solvent Waste stream.
References
PubChem. (n.d.). Chloromethyl 2-ethylbutyrate (Compound Summary). National Library of Medicine. Retrieved January 30, 2026, from [Link]
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. (Reference for general handling of alkylating agents and glove selection logic). [Link]
ECHA (European Chemicals Agency). (n.d.). Registration Dossier: Chloromethyl 2-ethylbutanoate. Retrieved January 30, 2026, from [Link]